4-(3,5-Difluorophenyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-difluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRIKEFXLUJEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609771 | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405058-00-6 | |
| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of a Fluorinated Biaryl Amine
An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)aniline: Properties, Synthesis, and Applications
This compound, a substituted biaryl amine, represents a cornerstone structural motif in modern medicinal chemistry and materials science. The molecule's unique topology, combining a nucleophilic aniline moiety with an electron-deficient difluorophenyl ring, imparts a distinct set of chemical properties that are highly sought after in the design of complex functional molecules. The presence of two fluorine atoms on one of the phenyl rings significantly alters the electronic landscape of the molecule, enhancing properties such as metabolic stability, binding affinity to biological targets, and lipophilicity.[1][2] These characteristics make it a valuable building block for the synthesis of novel pharmaceuticals, particularly in oncology and neurology, as well as for the development of advanced organic electronic materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, reactivity, and key applications for researchers and drug development professionals.
Part 1: Core Physicochemical and Spectroscopic Properties
The intrinsic properties of this compound dictate its behavior in chemical reactions and biological systems. A summary of its key physical and computed properties is provided below.
Molecular and Physical Characteristics
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 3',5'-Difluoro-[1,1'-biphenyl]-4-amine | PubChem[3] |
| CAS Number | 405058-00-6 | PubChem[3] |
| Molecular Formula | C₁₂H₉F₂N | PubChem[3] |
| Molecular Weight | 205.20 g/mol | PubChem[3] |
| Appearance | White to yellowish solid/powder | ECHEMI[4], Exploring Chemical[5] |
| Melting Point | 37 - 41 °C | Chem-Impex[2] |
| Boiling Point | 82 °C at 20 mmHg | Chem-Impex[2] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Key spectral features are summarized below.
| Spectrum Type | Key Features and Peaks | Source(s) |
| ¹H NMR | Spectra available for the related 3,5-difluoroaniline show aromatic protons in the range of 6.3-6.8 ppm and the amine protons as a broad singlet. The biaryl structure will exhibit more complex aromatic region splitting. | ChemicalBook[6] |
| ¹³C NMR | Data available for related structures. Aromatic carbons typically appear between 110-165 ppm. Carbons bonded to fluorine will show characteristic splitting (C-F coupling). | PubChem[3] |
| IR Spectroscopy | Expected peaks include N-H stretching (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and strong C-F stretching (around 1100-1300 cm⁻¹). | SpectraBase[7], ChemicalBook[8] |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Part 2: Synthesis Methodologies
The construction of the C(aryl)-C(aryl) bond is the central challenge in synthesizing this compound. Modern palladium-catalyzed cross-coupling reactions are the methods of choice, offering high yields and broad functional group tolerance.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[9] This pathway typically involves the coupling of an aniline-containing boronic acid or ester with a difluorinated aryl halide.
Reaction Scheme: (4-aminophenyl)boronic acid + 1-bromo-3,5-difluorobenzene → this compound
Causality in Experimental Design:
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is essential. The choice of ligand (e.g., XPhos, SPhos) is critical, especially when dealing with electron-poor aryl halides, to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[11][12]
-
Solvent: A mixture of an organic solvent (like toluene or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.[11][12]
Visualized Synthesis Workflow: Suzuki-Miyaura Coupling
References
- 1. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. innospk.com [innospk.com]
- 6. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 3,5-Difluoroaniline(372-39-4) IR Spectrum [m.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Strategic Importance of 4-(3,5-Difluorophenyl)aniline in Modern Drug Discovery: A Technical Guide
This in-depth technical guide provides a comprehensive overview of 4-(3,5-Difluorophenyl)aniline (CAS No. 405058-00-6), a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical properties, robust synthesis methodologies, and its significant applications, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in drug design to enhance pharmacological profiles.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] The 3,5-difluorophenyl motif, in particular, has garnered significant attention for its ability to impart favorable characteristics to drug candidates.[4][5] this compound serves as a key intermediate, providing a versatile platform for the synthesis of a diverse array of complex molecules with therapeutic potential.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 405058-00-6 | [6][7] |
| Molecular Formula | C₁₂H₉F₂N | [6][7] |
| Molecular Weight | 205.20 g/mol | [6] |
| Appearance | White to yellowish low melting solid | [8][9] |
| Melting Point | 37-41 °C | [8] |
| Boiling Point | 80 °C at 20 mmHg | [8] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| InChI | InChI=1S/C12H9F2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2 | [6][7] |
| SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | [6] |
Spectral Analysis:
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atoms and the amino group.[10]
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.[6]
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and C-F stretching, as well as aromatic C-H and C=C vibrations.[6][11][12]
-
Mass Spectrometry: The mass spectrum will display the molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound, confirming its identity.[12][13]
Synthesis of this compound: A Tale of Two Couplings
The construction of the biaryl scaffold of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and industrially relevant methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging the C-C Bond
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[14][15][16][17][18] This reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling for this compound Synthesis.
Detailed Experimental Protocol (Illustrative Example):
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorophenylboronic acid (1.1 equivalents), 4-bromoaniline (1.0 equivalent), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 equivalents).
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for a period of 4-12 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Buchwald-Hartwig Amination: Crafting the C-N Bond
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of carbon-nitrogen bonds.[19][20][21][22] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with an amine.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig Amination for this compound Synthesis.
Detailed Experimental Protocol (Illustrative Example):
-
Reaction Setup: In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 equivalents), and a strong base such as sodium tert-butoxide (1.2-1.5 equivalents).
-
Reactant Addition: 1-Bromo-3,5-difluorobenzene (1.0 equivalent) and 4-aminoaniline (or a protected aniline derivative, 1.1 equivalents) are added to the vessel.
-
Solvent and Reaction Execution: Anhydrous, degassed toluene is added, and the vessel is sealed. The reaction mixture is then heated to 80-110 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the desired product.[23]
Applications in Drug Discovery and Materials Science
The 3',5'-difluoro-[1,1'-biphenyl]-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a number of drug candidates and approved pharmaceuticals. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the pKa of the aniline nitrogen, which can influence receptor binding and pharmacokinetic properties.[1][3]
Examples of Therapeutic Areas:
-
Oncology: Many kinase inhibitors incorporate the biarylaniline scaffold. The specific substitution pattern of this compound can provide selectivity and potency against various cancer-related kinases.
-
Inflammatory Diseases: The anti-inflammatory drug diflunisal, 5-(2',4'-difluorophenyl)salicylic acid, highlights the utility of the difluorophenyl moiety in modulating biological activity.[4][5] While not a direct derivative, it underscores the importance of this structural motif.
-
Central Nervous System (CNS) Disorders: The lipophilicity imparted by the difluorophenyl group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active agents.[3][24]
-
Agrochemicals: The unique properties of fluorinated compounds also extend to the development of modern pesticides and herbicides, where enhanced potency and metabolic stability are desirable.[24]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as an acute oral, dermal, and inhalation toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[25][26]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[25][26]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[25]
Conclusion
This compound is a high-value building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its strategic incorporation of the 3,5-difluorophenyl moiety offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The robust and well-established synthetic routes, primarily through Suzuki-Miyaura coupling and Buchwald-Hartwig amination, ensure its accessibility for research and development. As the demand for more effective and safer therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 8. m.indiamart.com [m.indiamart.com]
- 9. echemi.com [echemi.com]
- 10. 3,5-Difluoroaniline(372-39-4) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. jk-sci.com [jk-sci.com]
- 22. youtube.com [youtube.com]
- 23. uwindsor.ca [uwindsor.ca]
- 24. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 25. fishersci.com [fishersci.com]
- 26. angenechemical.com [angenechemical.com]
4-(3,5-Difluorophenyl)aniline molecular structure and weight
An In-depth Technical Guide to 4-(3,5-Difluorophenyl)aniline: Molecular Structure, Properties, and Synthetic Applications
Executive Summary
This compound is a fluorinated biphenyl amine that serves as a critical structural motif and versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluorinated phenyl ring, coupled with the synthetic versatility of the aniline moiety, make it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura coupling, methods for its characterization, and insights into its application in drug discovery.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a biphenyl scaffold. One phenyl ring is substituted with an amino group at the para-position (position 4), rendering it an aniline derivative. The second phenyl ring is attached at the C4 position of the aniline ring and is substituted with two fluorine atoms at the meta-positions (positions 3 and 5).
The presence of the electronegative fluorine atoms significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, which are key considerations in drug design.[1] The amine group provides a reactive site for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.[2]
Molecular Structure
The IUPAC name for this compound is this compound.[3] Its structure consists of two directly connected benzene rings.
Caption: 2D molecular structure of this compound.
Key Properties
A summary of the essential chemical and physical properties is provided below. These data are critical for experimental design, safety assessment, and regulatory compliance.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₂N | [3] |
| Molecular Weight | 205.20 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 405058-00-6 | [3][5] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | [3] |
| InChIKey | SNRIKEFXLUJEQK-UHFFFAOYSA-N | [3] |
| Appearance | Typically a solid powder | N/A |
| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |
| Hydrogen Bond Acceptors | 3 (1 from N, 2 from F) | [3] |
Synthesis and Purification
The formation of the C-C bond between the two phenyl rings is the key step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely adopted method for this transformation, valued for its functional group tolerance and high yields.
Synthetic Rationale
The chosen protocol involves the palladium-catalyzed reaction between 4-aminophenylboronic acid and 1-bromo-3,5-difluorobenzene .
-
Catalyst: A palladium(0) complex, typically formed in situ from a precursor like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, is used to catalyze the C-C bond formation. The catalyst facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium complex.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronic acid salt, creating a biphasic system where the reaction efficiently proceeds at the interface.
Caption: Workflow for the synthesis of this compound via Suzuki Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative method and should be performed by qualified personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 40 mL dioxane, 10 mL water).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed. This provides a self-validating system, ensuring the material meets the required standards for subsequent research.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons. The protons on the aniline ring will appear as two doublets (an AA'BB' system), while the protons on the difluorophenyl ring will show a distinct pattern due to coupling with the adjacent fluorine atoms. The amine (-NH₂) protons will typically appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 12 distinct signals for the carbon atoms, with their chemical shifts influenced by the attached fluorine and nitrogen atoms. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable, further confirming the structure.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms, with its chemical shift being characteristic of an aryl fluoride.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ should be observed at an m/z ratio corresponding to its exact mass (205.0703 Da).[3]
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest to medicinal chemists for several reasons:
-
Metabolic Stability: Fluorine substitution at the 3 and 5 positions of the phenyl ring can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, making it less basic. This can be critical for optimizing a drug candidate's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
-
Enhanced Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and selectivity.
-
Synthetic Handle: The primary amine of the aniline group is a versatile functional group that can be readily modified through acylation, alkylation, sulfonylation, or used in further cross-coupling reactions to build more complex molecules.[2]
This moiety is often incorporated as a key building block in the synthesis of kinase inhibitors, receptor antagonists, and other classes of biologically active molecules.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound and its precursors should be handled with care.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
Toxicity: While specific toxicity data for this compound may be limited, aniline derivatives are generally considered toxic and should be handled accordingly. Always consult the most current Safety Data Sheet (SDS) before use.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3,4-Difluorophenyl)aniline | C12H9F2N | CID 61026287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 405058-00-6 [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(3,5-Difluorophenyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,5-Difluorophenyl)aniline, a fluorinated biaryl amine, has emerged as a pivotal structural motif in modern medicinal chemistry and materials science. The strategic incorporation of the 3,5-difluorophenyl group onto an aniline core imparts unique physicochemical properties, including enhanced metabolic stability, modulated lipophilicity, and specific conformational preferences that are highly desirable in the design of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its synthesis via palladium-catalyzed cross-coupling reactions, thorough characterization using spectroscopic and chromatographic techniques, and its significant applications as a key building block in the development of kinase inhibitors and other advanced pharmaceutical agents.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into drug candidates is a well-established strategy to optimize metabolic stability, binding affinity, and pharmacokinetic profiles. The this compound scaffold combines the established utility of the aniline motif with the advantageous properties of a difluorinated phenyl ring. This strategic combination offers medicinal chemists a versatile platform for developing novel therapeutics, particularly in oncology and immunology. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the aniline nitrogen, affecting its interaction with biological targets, while also blocking potential sites of metabolism. This guide serves as a technical resource for researchers leveraging this important intermediate.
Physicochemical and Structural Properties
This compound is a solid at room temperature with the key properties summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3',5'-Difluoro-[1,1'-biphenyl]-4-amine | PubChem[1] |
| CAS Number | 405058-00-6 | PubChem[1] |
| Molecular Formula | C₁₂H₉F₂N | PubChem[1] |
| Molecular Weight | 205.20 g/mol | PubChem[1] |
| Appearance | Solid (form varies) | Inferred from related compounds |
| Melting Point | Not explicitly reported; precursor 3,5-difluoroaniline melts at 37-41 °C | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Sparingly soluble in water; soluble in common organic solvents | Inferred from structure |
The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with an amino group at position 4, and the other is substituted with two fluorine atoms at positions 3 and 5. This substitution pattern is crucial for its function in drug design.
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The synthesis can be approached via two primary routes, with the choice depending on the commercial availability and cost of the starting materials:
-
Route A: Coupling of 4-aminophenylboronic acid with 1-bromo-3,5-difluorobenzene.
-
Route B: Coupling of 3,5-difluorophenylboronic acid with 4-bromoaniline.
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling.
Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from a general procedure for the Suzuki cross-coupling of bromoindazoles with arylboronic acids and should be optimized for the specific substrates.[2]
Materials:
-
4-Bromoaniline (1.0 eq)
-
3,5-Difluorophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction vessel, add 4-bromoaniline, 3,5-difluorophenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a mixture of DME and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Purification and Quality Control
Purification is typically achieved through silica gel column chromatography, using a gradient of ethyl acetate in hexanes. The purity of the final product should be assessed using HPLC and NMR spectroscopy. A common HPLC method for analyzing aniline derivatives involves a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid.[3][4][5][6]
Spectroscopic Characterization
Accurate characterization is essential to confirm the structure and purity of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The protons on the aniline ring will appear as two doublets, while the protons on the difluorophenyl ring will show coupling to the adjacent fluorine atoms. The amine protons will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the 12 carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling, appearing as doublets or triplets.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 205.20 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching.
While specific, publicly available spectra for this exact compound are limited, data for its precursor, 3,5-difluoroaniline, is readily available and can serve as a reference for the difluorophenyl moiety.[7]
Applications in Drug Discovery and Materials Science
The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active molecules and advanced materials.
Kinase Inhibitors in Oncology
A primary application of this scaffold is in the development of kinase inhibitors for cancer therapy. The aniline portion often serves as a hinge-binding motif, while the difluorophenyl group can occupy hydrophobic pockets in the kinase active site, enhancing potency and selectivity. Derivatives of this scaffold are explored as inhibitors for various kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are classic pharmacophores for EGFR inhibitors. Modifications on the aniline ring, such as the introduction of a 3,5-difluorophenyl group, are used to optimize activity and overcome resistance.[8]
-
Mer/c-Met Kinases: Dual inhibitors of Mer and c-Met tyrosine kinases, which are implicated in tumor progression and metastasis, have been developed using derivatives of (3,5-difluorophenyl)amino pyrimidine.[9]
The diagram below illustrates the general role of the this compound motif in kinase binding.
References
- 1. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
Introduction: The Significance of 4-(3,5-Difluorophenyl)aniline in Modern Chemistry
An In-depth Technical Guide to the Synthesis of 4-(3,5-Difluorophenyl)aniline
This compound (CAS No: 405058-00-6) is a biaryl amine that has emerged as a crucial building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a 3,5-difluorophenyl moiety linked to an aniline ring, provides a unique combination of steric and electronic properties. The strategic incorporation of fluorine atoms is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[2] Consequently, this compound serves as a pivotal intermediate in the synthesis of a range of biologically active compounds and advanced organic materials.
This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on robust and widely adopted methodologies. As a Senior Application Scientist, this document is designed to offer not just protocols, but a foundational understanding of the reaction mechanisms and the rationale behind experimental design, empowering researchers and drug development professionals to effectively synthesize and utilize this versatile chemical intermediate.
Retrosynthetic Analysis: A Strategic Disconnection
The core structure of this compound is a biphenyl system. A logical retrosynthetic analysis points to the disconnection of the C(sp²)-C(sp²) bond between the two aromatic rings. This disconnection strategy immediately highlights palladium-catalyzed cross-coupling reactions as the most powerful and efficient forward-synthetic approach. Among these, the Suzuki-Miyaura cross-coupling is the preeminent choice for its mild conditions, broad functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[3][4]
References
- 1. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-(3,5-Difluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Modern Chemistry
4-(3,5-Difluorophenyl)aniline, a biaryl amine, has emerged as a molecule of significant interest, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a fluorinated phenyl ring coupled with an aniline moiety, imparts a desirable combination of physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical characteristics of this compound. By delving into its synthesis, spectral signature, reactivity, and safety considerations, this document aims to serve as a valuable resource for those looking to harness the potential of this versatile compound in their research and development endeavors. The strategic incorporation of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds like this compound attractive scaffolds in the design of novel therapeutic agents.[1][2]
Molecular Identity and Structure
At its core, this compound is a derivative of aniline, where a 3,5-difluorophenyl group is attached at the 4-position of the aniline ring. This structural arrangement is key to its chemical behavior and physical properties.
| Identifier | Value | Source |
| Chemical Name | This compound | PubChem[3] |
| CAS Number | 405058-00-6 | PubChem[3] |
| Molecular Formula | C₁₂H₉F₂N | PubChem[3] |
| Molecular Weight | 205.20 g/mol | PubChem[3] |
| Canonical SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)N | PubChem[3] |
| InChI Key | SNRIKEFXLUJEQK-UHFFFAOYSA-N | PubChem[3] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [style=solid];// Define atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0!"]; C2 [label="C", pos="1.9,-1.2!"]; C3 [label="C", pos="3.1,-1.2!"]; C4 [label="C", pos="3.8,0!"]; C5 [label="C", pos="3.1,1.2!"]; C6 [label="C", pos="1.9,1.2!"]; C7 [label="C", pos="5.2,0!"]; C8 [label="C", pos="6.0,-1.2!"]; C9 [label="C", pos="7.2,-1.2!"]; C10 [label="C", pos="7.9,0!"]; C11 [label="C", pos="7.2,1.2!"]; C12 [label="C", pos="6.0,1.2!"]; F1 [label="F", pos="8.1,2.4!"]; F2 [label="F", pos="8.1,-2.4!"]; H1[label="H", pos="-0.6,0.8!"]; H2[label="H", pos="-0.6,-0.8!"];
// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C11 -- F1; C9 -- F2; N1 -- H1; N1 -- H2;
// Benzene rings (alternating double bonds) edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- C12; C8 -- C9; C10 -- C11; }
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this specific molecule, two main routes are viable, with the choice often dictated by the availability and cost of the starting materials.
Route A: Coupling of 4-bromoaniline with 3,5-difluorophenylboronic acid. Route B: Coupling of 4-aminophenylboronic acid with 1-bromo-3,5-difluorobenzene.
The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of the necessary reagents.[7]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the synthesis of this compound via the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or THF and water, via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the progress of the reaction using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Physical Properties
The physical properties of this compound are influenced by its molecular structure, including the presence of the polar aniline group and the electronegative fluorine atoms. While specific experimental data for this compound is not widely published, we can infer some properties based on its constituent parts and related molecules.
| Property | Value/Description | Reference/Notes |
| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar biaryl anilines. |
| Melting Point | 37-41 °C (for 3,5-Difluoroaniline) | [9] The melting point of the target molecule is expected to be higher due to increased molecular weight and intermolecular forces. |
| Boiling Point | 80 °C at 20 mmHg (for 3,5-Difluoroaniline) | [9] The boiling point of the target molecule will be significantly higher. |
| Solubility | Insoluble in water. Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. | [9] The biaryl structure increases its nonpolar character, making it soluble in organic solvents. |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[10]
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded as the melting point range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Experimental Protocol: Solubility Determination
Understanding the solubility of a compound is crucial for its application in various chemical processes.
-
Solvent Screening: A small, measured amount of this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone, toluene).
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.
-
Quantitative Measurement: For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved compound is measured using techniques like UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm). The protons of the -NH₂ group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[10][11][12]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to fluorine will exhibit C-F coupling, which can be a useful diagnostic tool.[10][11][13][14]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.[15][16]
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-N stretching: A band around 1250-1350 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 205.20. The fragmentation pattern can provide further structural information.[11]
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily governed by the aniline moiety and the electron-withdrawing nature of the difluorophenyl group.
-
Reactions of the Aniline Group: The primary amine group can undergo various reactions typical of anilines, such as diazotization, acylation, and alkylation.
-
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the amino group being an ortho-, para-directing group. However, the difluorophenyl group is deactivating, which will influence the regioselectivity of these reactions.[17]
Applications in Drug Development
The unique properties imparted by the difluorophenylaniline scaffold make it a valuable building block in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity to target proteins through favorable interactions. This moiety is found in various developmental drugs and research compounds targeting a range of diseases.[1]
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.[18][19][20][21]
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Anilines are generally toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling allows for its efficient production. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective utilization in research and development. As the demand for novel fluorinated compounds continues to grow, this compound is poised to play an increasingly important role in the creation of new and improved technologies and therapeutics.
References
- 1. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3,5-Difluoroaniline | 372-39-4 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. digibuo.uniovi.es [digibuo.uniovi.es]
- 13. hmdb.ca [hmdb.ca]
- 14. 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
- 21. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Spectroscopic C-hanneling: A Technical Guide to the Spectral Data of 4-(3,5-Difluorophenyl)aniline
Introduction: The Structural Significance of 4-(3,5-Difluorophenyl)aniline
In the landscape of contemporary drug discovery and materials science, the biphenyl aniline scaffold represents a privileged structure, offering a versatile platform for the development of novel therapeutic agents and functional materials. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound is a prime exemplar of such a strategically fluorinated compound, holding significant potential in medicinal chemistry and materials science.
This technical guide provides an in-depth exploration of the spectral characterization of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As direct experimental spectra for this specific compound are not publicly available in spectral databases, this guide will leverage established principles of spectroscopy and data from closely related structural analogs to provide a comprehensive and predictive analysis. This approach not only illuminates the expected spectral characteristics of this compound but also serves as a pedagogical tool for researchers engaged in the structural elucidation of novel fluorinated biphenyl derivatives.
Molecular Structure and Analytical Workflow
The structural framework of this compound, as depicted below, forms the basis of our spectroscopic investigation. The subsequent workflow outlines the systematic approach to its spectral characterization.
Caption: Molecular structure of this compound and the analytical workflow for its complete spectroscopic characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-N stretching, C-F stretching, and various aromatic C-H and C=C vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small quantity of solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum.
Predicted FTIR Spectral Data
The following table summarizes the expected characteristic infrared absorption bands for this compound, based on established group frequencies for aromatic amines and fluorinated aromatic compounds.[1][2]
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |
| 3450-3350 | N-H Asymmetric Stretch | Medium |
| 3350-3250 | N-H Symmetric Stretch | Medium |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 1620-1580 | N-H Bend (Scissoring) | Medium-Strong |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |
| 1335-1250 | Aromatic C-N Stretch | Strong |
| 1350-1100 | C-F Stretch | Strong |
| 900-670 | Aromatic C-H Out-of-Plane Bend | Strong |
Interpretation of the FTIR Spectrum
The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] The strong absorption band anticipated between 1335-1250 cm⁻¹ is characteristic of the C-N stretching vibration in aromatic amines.[2] The presence of strong absorption bands in the 1350-1100 cm⁻¹ region will be indicative of the C-F stretching vibrations, confirming the fluorination of the aromatic ring. The region between 1600-1450 cm⁻¹ will contain multiple sharp peaks due to the aromatic C=C skeletal vibrations. Finally, the substitution pattern on the two aromatic rings can be inferred from the strong C-H out-of-plane bending bands in the fingerprint region (900-670 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed picture of the molecular connectivity and the electronic environment of the nuclei.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Data are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number, environment, and connectivity of the protons in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH ₂ | 3.5 - 4.5 | Broad Singlet | 2H |
| H-2', H-6' | ~7.2 | Doublet | 2H |
| H-3', H-5' | ~6.8 | Doublet | 2H |
| H-2, H-6 | ~7.3 | Multiplet | 2H |
| H-4 | ~7.0 | Triplet | 1H |
Interpretation of the ¹H NMR Spectrum
The protons on the aniline ring (H-2', H-3', H-5', H-6') are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons on the 3,5-difluorophenyl ring will exhibit different multiplicities due to coupling with both neighboring protons and the fluorine atoms. The protons at the 2 and 6 positions will likely appear as a multiplet due to coupling with the proton at position 4 and the fluorine at position 3 and 5. The proton at the 4-position is expected to be a triplet due to coupling with the two adjacent protons at positions 2 and 6. The amine protons will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The fluorine atoms will induce significant changes in the chemical shifts of the carbons to which they are attached and will also cause splitting of the carbon signals (C-F coupling).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling |
| C-1' | ~146 | No |
| C-2', C-6' | ~119 | No |
| C-3', C-5' | ~115 | No |
| C-4' | ~130 | No |
| C-1 | ~144 | Triplet |
| C-2, C-6 | ~108 | Doublet |
| C-3, C-5 | ~163 | Doublet of Doublets |
| C-4 | ~103 | Triplet |
Interpretation of the ¹³C NMR Spectrum
The carbon atoms directly bonded to fluorine (C-3 and C-5) are expected to resonate at a significantly downfield chemical shift (around 163 ppm) and will appear as a doublet of doublets due to one-bond and three-bond C-F coupling. The other carbons in the difluorophenyl ring will also show splitting due to two-bond and three-bond C-F coupling. The carbons of the aniline ring will show chemical shifts typical for a substituted benzene ring. The quaternary carbons (C-1' and C-1) will likely have lower intensities compared to the protonated carbons.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and provides unambiguous confirmation of their presence and substitution pattern.[3]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-3, F-5 | -105 to -115 | Multiplet |
Interpretation of the ¹⁹F NMR Spectrum
Since the two fluorine atoms in this compound are chemically equivalent, they are expected to give rise to a single signal in the ¹⁹F NMR spectrum. This signal will likely be a multiplet due to coupling with the aromatic protons on the same ring. The chemical shift is expected to be in the typical range for aromatic fluorides.[4]
Conclusion: A Unified Spectroscopic Portrait
The synergistic application of FTIR and multinuclear NMR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of this compound. While direct experimental data remains to be published in public repositories, the predictive analysis presented in this guide, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for the interpretation of its spectral data. This guide serves as a valuable resource for researchers in medicinal chemistry, materials science, and analytical chemistry, enabling the confident characterization of this and other novel fluorinated biphenyl derivatives.
References
A Technical Guide to the Synthesis of 4-(3,5-Difluorophenyl)aniline: Strategies and Mechanistic Insights
Introduction: The Strategic Importance of Fluorinated Biarylamines
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1] The 4-(3,5-difluorophenyl)aniline scaffold is a key structural motif found in numerous compounds under investigation for therapeutic applications, including those targeting neurological and cardiovascular conditions.[2] Its synthesis, therefore, is a subject of significant interest for researchers in drug discovery and process development.
This guide provides an in-depth review of the primary synthetic strategies for constructing this compound, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this powerful transformation, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The central challenge in synthesizing this compound is the formation of the carbon-carbon bond between the two aromatic rings. While classical methods exist, modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for their efficiency, substrate tolerance, and milder conditions.[3] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, stands out as the most robust and versatile method for this purpose.[4]
Two primary disconnections are logical for the Suzuki-Miyaura synthesis of the target molecule, as illustrated below.
Diagram 1: Primary synthetic routes via Suzuki-Miyaura coupling.
The choice between Route A and Route B often depends on the commercial availability, cost, and stability of the starting materials. Both pathways are highly effective. For the purpose of this guide, we will focus on a protocol analogous to Route B, coupling 3,5-difluorophenylboronic acid with a suitable aniline precursor.
Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is critical for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (Ar¹-X). The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organoboron reagent (Ar²-B(OR)₂) is activated by a base, forming a borate complex. This complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming an Ar¹-Pd-Ar² complex.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
References
An In-depth Technical Guide to the Safe Handling of 4-(3,5-Difluorophenyl)aniline for Research and Development
This guide provides comprehensive safety protocols and technical insights for researchers, scientists, and drug development professionals working with 4-(3,5-Difluorophenyl)aniline. The information herein is synthesized from established safety data for structurally related compounds to ensure a robust and precautionary approach to its handling.
Chemical and Physical Identity
This compound, a biphenylamine derivative, is a solid organic compound.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₂H₉F₂N | PubChem[1] |
| Molecular Weight | 205.20 g/mol | PubChem[1] |
| CAS Number | 405058-00-6 | PubChem[1] |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Low water solubility predicted | Inferred |
Hazard Identification and GHS Classification
While specific toxicological data for this compound is not extensively published, the hazards can be reliably inferred from its structural analog, 3,5-difluoroaniline. Aniline and its derivatives are known to be toxic. The difluoro-substitution can further modify its reactivity and biological activity.
The following GHS classifications are based on data for 3,5-difluoroaniline and represent a conservative assessment for this compound.[2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[5] |
Hazard Pictograms:
Caption: GHS pictograms for irritation/acute toxicity and health hazard.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Containment: For larger quantities or procedures with a high potential for aerosolization, a glove box is recommended.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount. The following provides a baseline; however, a site-specific risk assessment should be performed.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[4][6]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][6]
-
Skin and Body Protection: A lab coat is required. For larger scale operations, a chemical-resistant apron or suit should be considered.[6]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[6][7]
Caption: Decision workflow for selecting appropriate PPE.
Safe Handling and Storage
Handling Protocols
-
Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly. Have spill cleanup materials readily available.
-
Weighing: Weigh the compound in the fume hood. Use a tared container to minimize the transfer of the solid.
-
Dissolving: If making a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions, although none are specifically noted for this compound.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[2][4]
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
The compound may be light-sensitive; store in an opaque container if necessary.[9][10]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10] |
Accidental Release Measures
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust. Use a dust suppressant if necessary. Place the material into a sealed container for disposal.[4][5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Toxicological and Ecological Information
Toxicological Profile
The primary toxicological concerns are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[2][5] A study on the toxicity of 3,5-difluoroaniline in earthworms indicated it can induce biochemical changes, suggesting potential for broader biological effects.[11]
Ecological Information
Data on the environmental fate of this compound is limited. However, aniline derivatives can be toxic to aquatic life. Therefore, this compound should not be allowed to enter drains or waterways.[4][12]
Disposal Considerations
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][4]
References
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- 2. fishersci.com [fishersci.com]
- 3. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. angenechemical.com [angenechemical.com]
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- 10. fishersci.com [fishersci.com]
- 11. Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Solubility characteristics of 4-(3,5-Difluorophenyl)aniline
An In-Depth Technical Guide to the Solubility Characteristics of 4-(3,5-Difluorophenyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal chemistry and material science. We dissect the molecule's structural attributes—the aniline moiety, the biphenyl core, and the critical 3,5-difluoro substitution—to build a predictive framework for its behavior in both aqueous and organic media. This guide moves beyond theoretical postulation by providing detailed, field-proven, self-validating experimental protocols for determining both thermodynamic (equilibrium) and pH-dependent solubility, adhering to international regulatory standards. The content is structured to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development workflows.
Introduction: The Critical Role of Solubility
This compound (PubChem CID: 20782476) is a fluorinated biphenyl amine that serves as a versatile intermediate in the synthesis of high-value molecules, including active pharmaceutical ingredients (APIs) and advanced materials[1]. The success of any application, from chemical synthesis to final drug product efficacy, is fundamentally tethered to the compound's solubility. In drug development, aqueous solubility is a primary determinant of bioavailability and dictates formulation strategy[2][]. For synthetic chemists, solubility in organic solvents governs reaction conditions, purification methods, and overall process efficiency.
This guide provides a first-principles analysis of the structural features influencing the solubility of this compound and presents robust protocols for its empirical determination.
Theoretical Framework: A Structure-Based Solubility Prediction
The solubility of a molecule is not a singular property but a complex interplay between its intrinsic characteristics and the properties of the solvent[4][5]. The principle of "like dissolves like" provides a foundational starting point, which we can refine by examining the specific functional groups of this compound[4].
Analysis of Molecular Moieties
-
Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests a potential for favorable interactions with polar, protic solvents like water and alcohols. Furthermore, as a weak base, its protonation state is pH-dependent, which will critically influence its solubility in aqueous media[6].
-
Biphenyl Core: The rigid, aromatic biphenyl system is inherently nonpolar and hydrophobic. This large surface area will drive solubility in nonpolar organic solvents through van der Waals interactions and π-π stacking.
-
3,5-Difluoro Substitution (-F): The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties[7][8].
-
Increased Lipophilicity: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (LogP)[6][9]. This effect is due to the stability of the C-F bond and the overall nonpolar surface created, which can reduce aqueous solubility[9].
-
pKa Modulation: The strong electron-withdrawing inductive effect of the two fluorine atoms is expected to significantly reduce the basicity (lower the pKa) of the aniline nitrogen[6]. A lower pKa means the compound will be predominantly in its neutral, less water-soluble form across a wider physiological pH range.
-
Predictive Solubility Overview
Based on this structural analysis, we can predict that this compound will exhibit poor aqueous solubility that is highly dependent on pH, with slightly improved solubility at low pH due to protonation of the aniline nitrogen. Conversely, it is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents like alcohols and chlorinated hydrocarbons[10][11].
The following diagram illustrates the key molecular and external factors that collectively determine the solubility profile of this compound.
Caption: Key molecular and external factors influencing solubility.
Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The following sections detail the gold-standard methodologies for quantifying the solubility of an API like this compound. The core principle is to establish a saturated solution, where the solid phase is in equilibrium with the solution phase, and then accurately measure the concentration of the dissolved solute[12].
Thermodynamic Equilibrium Solubility in Aqueous Media (pH-Dependent)
For pharmaceutical applications, determining the pH-solubility profile is mandatory for Biopharmaceutics Classification System (BCS) assessment[13][14]. An API is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media across a pH range of 1.2 to 6.8 at 37 °C[15][16]. The following protocol is designed to meet ICH M9 guidelines[13][16].
-
Preparation of Media:
-
Initiation of Experiment:
-
For each pH condition, add an excess amount of solid this compound to a known volume of the buffer in a sealed, inert container (e.g., glass vial). "Excess" means enough solid remains undissolved at the end of the experiment, which must be visually confirmed.
-
Causality Note: Using an excess of the solid ensures that the resulting solution is saturated and that the measurement reflects the true equilibrium solubility[12].
-
-
Equilibration:
-
Place the sealed containers in an incubator shaker set to 37 ± 1 °C and provide constant, gentle agitation (e.g., orbital shaker)[18].
-
Allow the system to equilibrate. The required time should be determined by a preliminary experiment, where samples are taken at various time points (e.g., 4, 8, 24, 48, 72 hours) until the measured concentration remains constant.
-
-
Sample Collection and Processing:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Withdraw an aliquot from the clear supernatant.
-
Immediately filter the sample using a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. Self-Validation: Filtration is a critical step; failure to remove all solids will lead to an overestimation of solubility.
-
-
Analysis and Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare calibration standards in the respective buffer to ensure accurate quantification.
-
Self-Validation: It is crucial to demonstrate the stability of the compound in each buffer over the duration of the experiment. If degradation exceeds 10%, the solubility cannot be reliably determined by this method[13][16].
-
-
Final Verification:
Equilibrium Solubility in Organic Solvents
Understanding solubility in organic solvents is essential for designing synthetic routes, crystallization processes, and non-aqueous formulations. The same shake-flask principle applies.
-
Solvent Selection: Choose a representative panel of solvents spanning a range of polarities (e.g., DMSO, Methanol, Dichloromethane, Toluene, Heptane).
-
Initiation & Equilibration: Following the procedure in Section 3.1 (steps 2 & 3), add excess solid to each solvent. The experiment is typically conducted at a standard temperature, such as 25 °C.
-
Sample Collection & Analysis: Following the procedure in Section 3.1 (steps 4 & 5), collect, filter, and analyze the samples. The analytical method (e.g., HPLC) must be adapted for each organic solvent used as the mobile phase or sample diluent.
The entire experimental workflow for determining equilibrium solubility is summarized in the diagram below.
Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, structured tables for easy comparison and interpretation. The following tables serve as templates for presenting the results obtained from the protocols described above.
Table 1: Predicted pH-Dependent Aqueous Solubility of this compound at 37 °C (Note: The following values are illustrative, based on structural analysis, and should be determined experimentally.)
| Buffer pH | Lowest Measured Solubility (mg/mL) | Lowest Measured Solubility (µM) | BCS Solubility Class Prediction |
| 1.2 | < 0.1 | < 487 | Low Solubility |
| 4.5 | < 0.05 | < 244 | Low Solubility |
| 6.8 | < 0.05 | < 244 | Low Solubility |
Table 2: Predicted Solubility of this compound in Organic Solvents at 25 °C (Note: The following qualitative predictions are based on the principle of "like dissolves like" and require experimental verification.)
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Highly Soluble | Highly polar aprotic solvent capable of disrupting crystal lattice and solvating both polar and nonpolar moieties. |
| Dimethylformamide (DMF) | High (Aprotic) | Soluble | Similar to DMSO in its strong solvating properties for a wide range of organic compounds[11]. |
| Methanol | High (Protic) | Moderately Soluble | Polar protic solvent can hydrogen bond with the aniline group, but the large hydrophobic core limits high solubility. |
| Tetrahydrofuran (THF) | Intermediate | Moderately Soluble | Good balance of polarity to interact with the amine and nonpolar character to solvate the biphenyl rings. |
| Dichloromethane (DCM) | Intermediate | Sparingly to Moderately Soluble | Primarily interacts with the nonpolar regions of the molecule. |
| Toluene | Nonpolar | Sparingly Soluble | Favorable interactions with the aromatic biphenyl system, but poor solvation of the polar aniline group. |
| Heptane | Nonpolar | Poorly Soluble / Insoluble | Aliphatic nonpolar solvent with very weak interactions for both the polar and aromatic parts of the molecule. |
Conclusion
The solubility of this compound is a complex characteristic governed by the competing influences of its polar aniline group and its large, lipophilic difluorobiphenyl core. Theoretical analysis predicts low, pH-dependent aqueous solubility and moderate to high solubility in polar aprotic and other common organic solvents. This guide provides the necessary rationale and detailed, robust experimental protocols for researchers to empirically determine these critical parameters. The methodologies outlined herein are designed to produce reliable, reproducible data that can confidently guide synthesis, purification, formulation, and preclinical development activities, ensuring a solid foundation for any research program involving this important chemical entity.
References
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Potential biological activities of 4-(3,5-Difluorophenyl)aniline
An In-Depth Technical Guide to the Potential Biological Activities of 4-(3,5-Difluorophenyl)aniline
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The 3,5-difluorophenyl motif, in particular, offers a unique combination of electronic and lipophilic characteristics that can profoundly influence a molecule's interaction with biological targets. This guide focuses on the chemical compound this compound (C₁₂H₉F₂N), a biphenyl amine derivative distinguished by this specific fluorination pattern. While direct and extensive research on the standalone biological activities of this compound is nascent, its structural alerts and the activities of closely related analogues suggest a significant potential for therapeutic applications.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will explore the potential biological activities of this compound by examining its chemical properties, its role as a key synthetic intermediate, and the established activities of structurally related compounds. We will delve into potential mechanisms of action, propose detailed experimental protocols for investigation, and provide a forward-looking perspective on its utility in drug discovery.
Chemical Profile and Synthesis
This compound is an aromatic amine with a molecular weight of approximately 205.20 g/mol .[1] The presence of two fluorine atoms on one of the phenyl rings significantly alters the molecule's electronic distribution. These strongly electron-withdrawing fluorine atoms can enhance metabolic stability and improve binding affinity to biological targets by participating in hydrogen bonds and other non-covalent interactions.[2]
The synthesis of fluorinated anilines can be achieved through various established routes, often involving nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.[3][4][5][6] A common approach involves the reaction of a suitable aniline derivative with a fluorinating agent under controlled conditions.[3]
Part 1: The Difluorophenylaniline Moiety as a Privileged Scaffold in Drug Discovery
The aniline scaffold is a cornerstone in the design of kinase inhibitors, a major class of targeted cancer therapeutics.[] The amino group acts as a critical hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. The attached aryl group, in this case, the 3,5-difluorophenyl ring, extends into a more variable region of the binding site, and its substitution pattern is crucial for determining potency and selectivity.
The inclusion of fluorine atoms, as seen in this compound, offers several advantages in drug design:[2]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic breakdown by cytochrome P450 enzymes. This can lead to a longer drug half-life.
-
Modulation of pKa : The electron-withdrawing nature of fluorine can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and potentially optimizing its interaction with the kinase hinge.
-
Increased Binding Affinity : Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with the protein target, thereby enhancing binding affinity.[2]
These properties make the this compound scaffold a highly promising starting point for the development of novel therapeutic agents, particularly in oncology.
Part 2: Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related molecules, we can hypothesize several key biological activities for this compound and its derivatives.
Potential as an Anticancer Agent
The most promising therapeutic area for compounds derived from this scaffold is oncology. Several lines of evidence from related compounds point towards potential anticancer efficacy.
2.1.1 Kinase Inhibition
Many FDA-approved small molecule kinase inhibitors feature an aniline or anilino-like core structure.[] For example, derivatives of 4-anilinoquinolines have been investigated as kinase inhibitors with potential biological properties.[8] The general structure of an anilino-based kinase inhibitor allows for specific interactions within the ATP-binding pocket of various kinases, which are often dysregulated in cancer.
Derivatives of this compound could potentially inhibit key kinases involved in cancer cell proliferation and survival, such as:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase[9]
-
Aurora Kinases[10]
The anti-proliferative effect of a related compound, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, was shown to be associated with the inhibition of ERK1/2 phosphorylation, a downstream effector of many kinase signaling pathways.[11]
Hypothesized Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase
References
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- 2. nbinno.com [nbinno.com]
- 3. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 6. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of 4-(3,5-Difluorophenyl)aniline: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged with the novel biaryl amine, 4-(3,5-Difluorophenyl)aniline, a thorough understanding of its storage and stability profile is paramount. This technical guide provides an in-depth exploration of the core principles and practical methodologies for ensuring the integrity of this compound throughout its lifecycle in a research and development setting. We will delve into recommended storage conditions, potential degradation pathways, and a framework for conducting robust stability assessments.
Compound Profile: this compound
This compound, with the molecular formula C₁₂H₉F₂N, is an aromatic amine that is structurally a derivative of biphenyl.[1] Its chemical structure features a phenyl ring substituted with an amino group, which is in turn linked to a 3,5-difluorophenyl group. This substitution pattern, particularly the presence of the electron-withdrawing fluorine atoms, is expected to influence the compound's chemical reactivity and stability compared to unsubstituted 4-aminobiphenyl.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 205.20 g/mol | [1] |
| Appearance | White to yellowish low melting solid or powder | [2][3] |
| Melting Point | 37-41 °C | [2][4][5] |
| Solubility | Insoluble in water | [2] |
| Storage Temperature | Room temperature; some suppliers recommend 4°C | [6][7] |
Prudent Storage and Handling: The First Line of Defense
The long-term stability of this compound is critically dependent on appropriate storage and handling. Based on the general reactivity of aromatic amines and supplier recommendations for related compounds, the following conditions are advised to minimize degradation.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. While room temperature may be acceptable for short-term storage, for long-term stability, refrigeration at 2-8°C is recommended.[7]
-
Light: Protect from light. Aromatic amines can be susceptible to photodegradation.[7] Storing the compound in amber glass vials or in a light-proof container is essential.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the compound is of high purity. This minimizes the risk of oxidation.
-
Container: Use tightly sealed containers to prevent moisture ingress and contamination.
Handling Precautions:
-
Handle in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Unveiling Potential Degradation Pathways
Understanding the potential chemical transformations that this compound may undergo is fundamental to developing stability-indicating analytical methods and ensuring the quality of experimental data. The primary degradation pathways for aromatic amines include oxidation, photodegradation, and hydrolysis under certain conditions.
Oxidation
The amino group in aniline and its derivatives is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored impurities and polymeric materials. The presence of two electron-withdrawing fluorine atoms on one of the phenyl rings may slightly decrease the electron density on the amino group, potentially offering some increased resistance to oxidation compared to unsubstituted 4-aminobiphenyl. However, oxidation remains a primary concern.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions in aromatic amines. This can lead to complex degradation pathways, including oxidation and polymerization. Therefore, stringent protection from light is crucial.
Hydrolysis
While aromatic amines are generally considered to be hydrolytically stable, forced degradation studies under extreme pH and temperature conditions are necessary to confirm this for this compound. The C-N bond is typically stable, but the possibility of hydrolysis under harsh acidic or basic conditions should not be dismissed without experimental evidence.
A Framework for Stability Assessment: Forced Degradation Studies
To comprehensively understand the stability of this compound, a forced degradation study is indispensable. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing. The goal is to generate potential degradation products and to develop and validate a stability-indicating analytical method.
The following diagram outlines a logical workflow for conducting a forced degradation study.
Caption: A logical workflow for conducting a forced degradation study.
Experimental Protocol for a Forced Degradation Study
The following is a detailed, step-by-step methodology for a forced degradation study of this compound.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and preferably a mass spectrometer (MS)
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Solid State: Place a small amount of solid this compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in the solvent to obtain a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
Solution State: Heat the stock solution at 60°C for 48 hours. After exposure, dilute to 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
After exposure, dilute the samples to 100 µg/mL with the mobile phase.
-
-
-
Analytical Method:
-
Develop a reverse-phase HPLC method capable of separating the parent compound from its degradation products. A C18 column is a good starting point.
-
The mobile phase could consist of a gradient of acetonitrile and water (or a buffer solution).
-
UV detection should be performed at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
LC-MS analysis is invaluable for the identification of degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation for each stress condition.
-
Assess the peak purity of the parent peak in the stressed samples to ensure the method is stability-indicating.
-
Identify and propose structures for the major degradation products using MS and other spectroscopic techniques if necessary.
-
Conclusion
A proactive and systematic approach to understanding the storage and stability of this compound is not merely a matter of good laboratory practice; it is a cornerstone of reliable and reproducible scientific research. By adhering to the recommended storage and handling procedures and by undertaking a thorough stability assessment as outlined in this guide, researchers can ensure the integrity of their starting material, leading to more accurate and meaningful experimental outcomes. The insights gained from such studies are invaluable for the development of robust analytical methods and for establishing appropriate storage conditions and shelf-life for this promising chemical entity.
References
- 1. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. 3,5-Difluoroaniline, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 3,5-Difluoroaniline | 372-39-4 - BuyersGuideChem [buyersguidechem.com]
- 5. 3,5-Difluoroaniline | 372-39-4 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives Using 4-(3,5-Difluorophenyl)aniline
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of various chemical derivatives utilizing 4-(3,5-difluorophenyl)aniline as a key building block. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors. We will explore key synthetic transformations including C-N cross-coupling reactions, amide bond formation, and the synthesis of urea derivatives, all of which are pivotal in the construction of biologically active molecules, particularly kinase inhibitors.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry. The presence of the difluorophenyl group imparts several desirable properties to drug candidates. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of the aniline nitrogen, thereby influencing solubility and pharmacokinetic properties. Consequently, this building block is frequently incorporated into the design of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy. Understanding the versatile reactivity of this compound is therefore crucial for the development of novel therapeutics.
Core Synthetic Strategies and Protocols
This section details key synthetic transformations for derivatizing this compound. For each reaction, the underlying principles are discussed, followed by a detailed, step-by-step protocol.
C-N Cross-Coupling Reactions: Building Diaryl- and Heteroarylamines
The formation of a C-N bond between an aryl or heteroaryl halide and this compound is a cornerstone for constructing the core structures of many kinase inhibitors. Two of the most powerful methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired diarylamine.
Protocol 1: Generalized Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl or heteroaryl halide with this compound.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and phosphine ligand (0.04-0.10 mmol).
-
Add the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture at 80-110 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors to the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos) | Promote oxidative addition and reductive elimination. |
| Base | NaOt-Bu for less hindered substrates; K₃PO₄ or Cs₂CO₃ for base-sensitive functional groups. | Facilitates deprotonation of the amine. |
| Solvent | Toluene or dioxane | High-boiling, non-polar aprotic solvents suitable for Pd-catalyzed reactions. |
Diagram 1: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it can be advantageous for certain substrates and is a valuable alternative. Modern protocols often utilize copper(I) salts and ligands to facilitate the reaction under milder conditions.
Protocol 2: Generalized Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl iodide or bromide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 mmol), this compound (1.5 mmol), CuI (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol).
-
Add the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (5 mL).
-
Heat the mixture at 100-150 °C for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
| Parameter | Recommendation | Rationale |
| Copper Source | CuI | A common and effective Cu(I) source. |
| Ligand | L-proline or 1,10-phenanthroline | Stabilizes the copper catalyst and facilitates the coupling. |
| Base | K₂CO₃ or K₃PO₄ | Neutralizes the HX formed during the reaction. |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvents suitable for Ullmann reactions. |
Amide Bond Formation
The formation of an amide bond between this compound and a carboxylic acid is a fundamental transformation in the synthesis of many pharmaceuticals. This can be achieved using a variety of coupling reagents that activate the carboxylic acid.
Protocol 3: Generalized Amide Coupling
This protocol describes a standard procedure for amide bond formation using a common coupling agent.
Materials:
-
This compound
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA or Et₃N)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in the anhydrous solvent (5 mL).
-
Add the coupling agent (1.1 mmol) and the base (2.0 mmol) to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir at room temperature for 2-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU or HOBt/EDC | Efficiently activate the carboxylic acid for nucleophilic attack. |
| Base | DIPEA or Et₃N | A non-nucleophilic base to neutralize acids and facilitate the reaction. |
| Solvent | DMF or CH₂Cl₂ | Common solvents for amide coupling reactions. |
Synthesis of Urea Derivatives
Urea moieties are prevalent in many biologically active compounds. A straightforward method for their synthesis is the reaction of an amine with an isocyanate.
Protocol 4: Synthesis of N-(Adamantan-1-ylmethyl)-N'-(3,5-difluorophenyl)urea
This protocol is adapted from a known procedure for the synthesis of a urea derivative.[1]
Materials:
-
This compound (3,5-difluoroaniline in the reference)
-
1-(Isocyanatomethyl)adamantane
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
Dissolve this compound (0.168 g) in the anhydrous solvent.
-
To this solution, add 1-(isocyanatomethyl)adamantane (0.25 g).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or flash column chromatography to yield the desired urea product.
| Parameter | Observation from Reference |
| Yield | 70% |
| Melting Point | 124-125 °C |
| ¹H NMR (DMSO-d₆) | Signals corresponding to adamantyl and difluorophenyl protons. |
| ¹⁹F NMR (DMSO-d₆) | A signal at -110.01 ppm corresponding to the two fluorine atoms. |
Diagram 2: Urea Synthesis Workflow
References
Application Notes & Protocols: The Strategic Use of 4-(3,5-Difluorophenyl)aniline in Modern Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Foreword: The Value of Strategic Fluorination in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The 3,5-difluorophenyl motif, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. When coupled with a reactive aniline moiety, as in 4-(3,5-difluorophenyl)aniline, it becomes a powerful building block for creating high-affinity ligands for a variety of biological targets. This guide provides an in-depth exploration of this scaffold, focusing on its application in the development of kinase inhibitors, and offers detailed protocols for its synthetic utilization and biological evaluation.
Physicochemical Profile of the this compound Scaffold
The utility of this compound stems from its distinct chemical properties. The aniline nitrogen provides a nucleophilic handle for synthetic elaboration, while the difluorinated phenyl ring serves as a critical pharmacophore. The two fluorine atoms exert a strong electron-withdrawing effect, which lowers the pKa of the aniline nitrogen. This modulation can be crucial for optimizing interactions within a protein's binding site. Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve membrane permeability, thereby increasing bioavailability.[1][2]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₁₂H₉F₂N |
| Molecular Weight | 205.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 405058-00-6 |
| Computed XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Core Application: A Privileged Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5] A significant class of kinase inhibitors are ATP-competitive, meaning they bind to the enzyme's active site and prevent the binding of adenosine triphosphate (ATP), thereby blocking the phosphotransfer reaction.
The this compound moiety is a key component in many such inhibitors. The aniline portion frequently forms one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif that anchors the inhibitor. The attached difluorophenyl ring then projects into a more variable region of the binding site, where the fluorine atoms can engage in favorable hydrophobic and electrostatic interactions, enhancing both potency and selectivity.[6][7]
Caption: ATP-Competitive Kinase Inhibition Mechanism.
Synthetic Pathways: Building Inhibitors from the Scaffold
A common and efficient method for incorporating the this compound scaffold is through nucleophilic aromatic substitution (SNAr) with an activated heterocyclic core. Many kinase inhibitors are based on quinoline, quinazoline, or pyrimidine rings, which are often functionalized with a leaving group (e.g., a chlorine atom) at the position where the aniline is to be attached. The reaction is typically performed in a polar solvent, such as isopropanol or N,N-dimethylformamide (DMF), and may be catalyzed by an acid or base.
Caption: General Kinase Inhibitor Synthesis Workflow.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of a representative kinase inhibitor derived from this compound.
Protocol 1: Synthesis of N-(4-(3,5-difluorophenyl)phenyl)quinazolin-4-amine
This protocol describes a standard SNAr reaction. The causality behind this choice is its high reliability and broad applicability for coupling anilines to chloro-substituted heterocycles, a common strategy in kinase inhibitor synthesis.[6]
Materials:
-
4-Chloroquinazoline (1.0 mmol, 1 equivalent)
-
This compound (1.1 mmol, 1.1 equivalents)
-
Isopropanol (15 mL)
-
Concentrated HCl (catalytic amount, ~1 drop)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (1.0 mmol) and this compound (1.1 mmol).
-
Solvent Addition: Add isopropanol (15 mL) to the flask, followed by one drop of concentrated HCl to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the mobile phase) until the starting materials are consumed (typically 4-8 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the hydrochloride salt of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold isopropanol to remove any unreacted starting materials.
-
Purification (if necessary): If the product is not sufficiently pure, it can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution), extracted with ethyl acetate, and purified by silica gel column chromatography.
-
Characterization: Dry the final product under vacuum and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
To assess the potency of the synthesized inhibitor, an in vitro biochemical assay is essential. The ADP-Glo™ Kinase Assay is a common luminescent platform that measures ADP produced during the kinase reaction. It is a robust, high-throughput method for determining inhibitor potency (IC₅₀ values).[5]
Materials:
-
Synthesized inhibitor compound
-
Target kinase (e.g., EGFR, MEK1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettors and a plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO, typically starting from 10 mM. Then, dilute these stocks into the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 5 µL of the inhibitor solution (or buffer with DMSO for control wells).
-
Add 10 µL of a solution containing the target kinase and its substrate in kinase assay buffer. .
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Readout: Incubate for 30 minutes at room temperature and then measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert the raw luminescence units into percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Table 2: Representative Data from In Vitro Kinase Assay
| Inhibitor Concentration (nM) | % Inhibition (Hypothetical) |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| Calculated IC₅₀ | 10.5 nM |
Protocol 3: Cell-Based Western Blot Assay for Target Inhibition
Cell-based assays are critical for confirming that an inhibitor can engage its target in a physiological context.[4][8][9] This protocol uses Western blotting to measure the phosphorylation of a downstream substrate, providing a direct readout of the target kinase's activity within the cell.
Materials:
-
Cancer cell line known to depend on the target kinase (e.g., A549 for EGFR).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Synthesized inhibitor.
-
Growth factor (if required to stimulate the pathway, e.g., EGF for the EGFR pathway).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Culture: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the synthesized inhibitor (and a DMSO vehicle control) for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target kinase pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate protein to confirm equal protein loading.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates effective target inhibition in the cells.
Caption: Workflow for Cell-Based Target Inhibition Assay.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the principles of medicinal chemistry to create potent and selective therapeutics. Its utility in kinase inhibitor design is well-established, and the protocols provided herein offer a practical guide for its application in a research setting. As our understanding of disease biology deepens, the demand for novel, highly optimized small molecules will continue to grow. Versatile and powerful scaffolds like this compound will undoubtedly remain at the forefront of these discovery efforts, enabling the development of the next generation of targeted therapies.
References
- 1. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 2. 3,5-Difluoro-4-(trifluoromethyl)aniline|CAS 123950-44-7 [benchchem.com]
- 3. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: 4-(3,5-Difluorophenyl)aniline as a Versatile Building Block in Modern Organic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-(3,5-Difluorophenyl)aniline. We delve into its strategic importance as a synthetic building block, detailing its physicochemical properties, safety protocols, and core applications. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into its use in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and its role in the rational design of kinase inhibitors. Detailed, step-by-step protocols are provided to ensure reproducible and efficient outcomes in the laboratory.
Introduction: The Strategic Value of a Fluorinated Biphenyl Amine
This compound is a biaryl amine that has garnered significant interest as a high-value intermediate in organic synthesis. Its structure is deceptively simple, yet it combines three critical features that make it a powerful tool for molecular construction:
-
Aniline Moiety: A primary aromatic amine that serves as a versatile handle for a multitude of classic and modern transformations, including amide bond formation, N-alkylation, and palladium-catalyzed cross-coupling reactions. It often acts as a crucial hydrogen-bond donor/acceptor for interactions with biological targets like enzyme hinge regions.[1]
-
Biphenyl Core: This rigid scaffold provides a well-defined three-dimensional orientation for appended functional groups, crucial for optimizing binding affinity in drug discovery.
-
1,3-Difluoro Substitution: The two fluorine atoms on the distal phenyl ring are not mere spectators. They profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability.[2][3] The strong electron-withdrawing nature of fluorine can alter the pKa of the aniline, while also offering potential for unique, non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions) and blocking sites of potential metabolism.[1]
These combined features make this compound a sought-after building block, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its most prominent role is in the development of small-molecule kinase inhibitors, where the anilino-phenyl scaffold is a common motif for targeting the ATP-binding site of various kinases implicated in oncology.[1][4][5]
Physicochemical Properties and Spectral Data
A thorough understanding of a building block's physical properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 405058-00-6 | [6] |
| Molecular Formula | C₁₂H₉F₂N | [6] |
| Molecular Weight | 205.20 g/mol | [6] |
| Appearance | Solid | - |
| InChIKey | SNRIKEFXLUJEQK-UHFFFAOYSA-N | [6] |
Spectral information, including ¹³C NMR and IR spectra, is available through public databases such as PubChem and SpectraBase for identity confirmation.[6][7]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. It is classified as an acute toxin and an irritant.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]
-
Precautionary Measures:
-
Work in a well-ventilated area or under a chemical fume hood.[8][10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Avoid breathing dust. Minimize dust generation during handling.[8]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[8][10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The aniline nitrogen provides a nucleophilic center for C-N bond formation, enabling the rapid construction of complex molecular architectures.
Application Spotlight: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[11][12] It allows for the coupling of amines with aryl halides or pseudohalides. Using this compound as the nucleophile, medicinal chemists can readily synthesize complex triarylamines or attach the difluorobiphenyl moiety to heterocyclic scaffolds.
Causality in Protocol Design:
-
Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.[13][14]
-
Ligand: The choice of phosphine ligand is critical. Electron-rich, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior.[12] They promote the crucial reductive elimination step and stabilize the catalytically active monoligated Pd(0) species, leading to higher efficiency, especially with challenging substrates like aryl chlorides.[12][15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline, forming the palladium-amido complex. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are common choices for this purpose.[13][14]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Aryl Bromide (Ar-Br) | 1.0 | - | - |
| This compound | 1.2 | 205.20 | - |
| Pd(OAc)₂ | 0.02 | 224.50 | - |
| XPhos | 0.04 | 476.60 | - |
| NaOt-Bu | 1.4 | 96.10 | - |
| Toluene (anhydrous) | - | - | (to 0.1 M) |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide, this compound, Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired triarylamine.
Application Spotlight: Suzuki-Miyaura Coupling
While this compound is itself a product of a Suzuki-Miyaura coupling (between a 4-bromoaniline derivative and 3,5-difluorophenylboronic acid, or vice-versa), the aniline functionality can be protected or transformed to allow further Suzuki couplings on either aromatic ring if it bears a suitable handle (e.g., a bromo or iodo substituent). The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[16]
Causality in Protocol Design:
-
Catalyst System: Similar to the amination, a Pd(0) catalyst is used. Pd(PPh₃)₄ or in situ systems from Pd(OAc)₂ or PdCl₂(dppf) are common.[17]
-
Base: A milder aqueous base, such as Na₂CO₃ or K₂CO₃, is typically sufficient.[16][18] The base activates the boronic acid partner for transmetalation.
-
Solvent: A two-phase solvent system, such as Toluene/EtOH/H₂O or Dioxane/H₂O, is often employed to dissolve both the organic substrates and the inorganic base.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Derivatized Analine
This protocol outlines a general procedure assuming a bromo-substituent has been installed on one of the rings of the this compound scaffold.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Bromo-4-(3,5-difluorophenyl)aniline Derivative | 1.0 | - | - |
| Arylboronic Acid | 1.5 | - | - |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | - |
| K₂CO₃ | 2.0 | 138.21 | - |
| Dioxane / H₂O (4:1) | - | - | (to 0.1 M) |
Procedure:
-
In a flask, dissolve the bromo-derivative and the arylboronic acid in the dioxane/H₂O solvent mixture.
-
Add K₂CO₃, followed by the Pd(PPh₃)₄ catalyst.
-
De-gas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to 80-90 °C under an argon atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography to obtain the coupled product.
Application in Kinase Inhibitor Design
The 4-anilinoquinazoline and related scaffolds are privileged structures in kinase inhibitor design. This compound is an ideal building block for constructing such inhibitors.[5] The aniline nitrogen typically forms one or two key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, while the difluorophenyl moiety can be directed into a hydrophobic pocket, with the fluorine atoms potentially enhancing binding affinity and modulating physicochemical properties.[1]
The synthesis often involves a nucleophilic aromatic substitution (SₙAr) or a Buchwald-Hartwig amination between this compound and a suitable heterocyclic electrophile, such as a 4-chloroquinazoline.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its unique combination of a reactive aniline handle, a rigid biphenyl core, and modulating difluoro substituents makes it invaluable for the efficient construction of complex molecules. The robust and well-understood palladium-catalyzed methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide reliable pathways to novel compounds for applications ranging from medicinal chemistry to materials science. The detailed protocols and mechanistic insights provided herein serve as a practical guide for researchers to harness the full synthetic potential of this powerful intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-(3,5-Difluorophenyl)aniline in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Anilines in Modern Agrochemicals
In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of rational molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—impart significant advantages, including enhanced metabolic stability, increased lipophilicity for better membrane penetration, and improved binding affinity to target enzymes.[1] Within this context, fluorinated aniline derivatives have emerged as exceptionally valuable building blocks.
This guide focuses on 4-(3,5-Difluorophenyl)aniline , a specialized biphenyl-aniline intermediate. Its structure is of particular interest to agrochemical researchers. The 3,5-difluorophenyl moiety provides a metabolically robust anchor with a specific electronic profile, while the 4-amino group serves as a versatile synthetic handle for constructing the complex architectures of next-generation herbicides and fungicides.[2] We will explore its application in the synthesis of a potent fungicide analog, providing detailed protocols and insights into the chemical rationale.
Primary Application: Synthesis of a Novel SDHI Fungicide Analogous to Isoflucypram
One of the most powerful classes of modern fungicides is the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain by blocking the ubiquinone-binding site of the succinate dehydrogenase enzyme complex (Complex II), leading to a rapid cessation of energy production and fungal death.[3][4] The N-aryl carboxamide core is essential for this activity, and modifications to the aniline fragment are a primary strategy for discovering new compounds with improved efficacy and resistance-breaking potential.
Here, we detail the use of this compound to synthesize a novel analog of Isoflucypram, a highly active, next-generation SDHI fungicide. The introduction of the 3,5-difluorophenyl group in place of the substituted benzyl moiety of the original compound is hypothesized to alter the binding mode and potentially enhance activity against specific pathogens.
Retrosynthetic Analysis
The logical disconnection for our target molecule, N-(4-(3,5-difluorophenyl)phenyl)-1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxamide , involves an amide bond formation. This retrosynthesis clearly identifies this compound and a functionalized pyrazole-4-carboxylic acid as the key precursors.
Caption: Retrosynthesis of the target SDHI fungicide.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride (Key Intermediate 2)
Causality and Rationale: The synthesis begins with the creation of the pyrazole "acid" component. This heterocyclic core is critical for binding to the SDH enzyme. The final step converts the carboxylic acid to the more reactive acyl chloride, which is essential for efficient amide coupling with the sterically hindered and electronically deactivated this compound. Thionyl chloride (SOCl₂) is a standard and effective reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed.
Step-by-Step Methodology:
-
Charge Reactor: To a dry, 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxylic acid (10.0 g, 58.1 mmol).
-
Add Solvent: Add anhydrous toluene (100 mL) to the flask. The carboxylic acid will be partially soluble.
-
Add Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (6.3 mL, 87.2 mmol, 1.5 eq.) to the suspension at room temperature over 15 minutes. Gas evolution (HCl) will be observed.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.2 mL). DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by LC-MS for the disappearance of the starting carboxylic acid.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess thionyl chloride and the toluene solvent. The resulting crude 1,3-dimethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride is typically a yellow to brown oil or low-melting solid.
-
Purification: The crude acyl chloride is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by vacuum distillation.
| Reagent | MW ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) | Equivalents |
| 1,3-Dimethyl-5-fluoro-1H-pyrazole-4-carboxylic acid | 172.14 | 10.0 | - | 58.1 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 10.37 | 6.3 | 87.2 | 1.5 |
| Toluene | 92.14 | - | 100 | - | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 0.2 | - | Catalyst |
Table 1: Reagents for the synthesis of the pyrazole acyl chloride intermediate.
Protocol 2: Amide Coupling for Synthesis of the Final SDHI Fungicide
Causality and Rationale: This step constitutes the core transformation, assembling the final active ingredient. The reaction couples the electron-rich amine of this compound with the highly reactive pyrazole acyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. It acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the starting aniline (which would render it unreactive) and drives the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both reactants.
Step-by-Step Methodology:
-
Charge Reactor: To a dry, 500 mL three-neck flask under a nitrogen atmosphere, add this compound (11.9 g, 58.1 mmol, 1.0 eq.).
-
Add Solvent and Base: Add anhydrous dichloromethane (DCM) (200 mL) and triethylamine (Et₃N) (12.1 mL, 87.2 mmol, 1.5 eq.). Stir until the aniline is fully dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize the formation of side products.
-
Acyl Chloride Addition: Dissolve the crude 1,3-dimethyl-5-fluoro-1H-pyrazole-4-carbonyl chloride (from Protocol 1, ~58.1 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the cooled aniline solution over 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Quenching & Work-up:
-
Slowly add 100 mL of water to the reaction mixture to quench any remaining acyl chloride.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove triethylamine, followed by saturated NaHCO₃ solution (1 x 100 mL) to remove any acidic impurities, and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, a solid, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.
| Reagent | MW ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) | Equivalents |
| This compound | 205.20 | 11.9 | - | 58.1 | 1.0 |
| Pyrazole-4-carbonyl chloride (crude) | 190.58 | ~11.1 | - | ~58.1 | ~1.0 |
| Triethylamine (Et₃N) | 101.19 | 8.8 | 12.1 | 87.2 | 1.5 |
| Dichloromethane (DCM) | 84.93 | - | 250 | - | Solvent |
| Expected Product | 375.34 | ~18.6 | - | - | ~85% Yield |
Table 2: Reagents and expected yield for the final amide coupling step.
Overall Synthetic Workflow
The following diagram provides a high-level overview of the entire process, from the key intermediates to the final purified active ingredient.
Caption: Workflow for the synthesis of the SDHI fungicide.
Conclusion and Broader Potential
This guide demonstrates a robust and industrially relevant application of This compound in the synthesis of a novel SDHI fungicide. The protocols provided are grounded in established chemical principles, emphasizing the rationale behind each procedural step to ensure reproducibility and understanding. The unique electronic and steric properties conferred by the 3,5-difluorophenyl group make this intermediate a highly attractive building block for lead optimization in agrochemical discovery.
Beyond SDHI fungicides, the synthetic versatility of this compound allows for its potential use in other agrochemical classes. By analogy to the herbicide diflufenican, which utilizes a 2,4-difluoroaniline core, this intermediate could be coupled with substituted nicotinic acids to explore new herbicides. Its incorporation into other N-aryl structures common in insecticides and other fungicide families remains a promising area for future research and development.
References
- 1. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Isoflucypram (Ref: BCS-CN88460) [sitem.herts.ac.uk]
Experimental protocol for Suzuki-Miyaura coupling with 4-(3,5-Difluorophenyl)aniline
An Application Note for the Synthesis of Biaryl Anilines via Suzuki-Miyaura Coupling
Topic: Experimental Protocol for Suzuki-Miyaura Coupling with 4-(3,5-Difluorophenyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Biaryl Amines
In the landscape of modern drug discovery and materials science, the biaryl amine scaffold is a privileged motif. Its structural rigidity and defined three-dimensional geometry are central to the function of numerous pharmaceuticals and organic electronic materials. The strategic introduction of fluorine atoms, as seen in this compound, further enhances molecular properties by modulating metabolic stability, lipophilicity, and binding affinity.[1][2][3]
The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the pivotal C-C bond in these structures.[4][5] Its renown stems from mild reaction conditions, exceptional functional group tolerance, and the relatively low toxicity of its organoboron reagents.[4][6]
This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a robust framework for researchers aiming to synthesize complex biaryl amines.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three fundamental steps centered on a palladium catalyst.[7][8] The catalytically active species is a Pd(0) complex, which can be introduced directly or, more commonly, generated in situ from a stable Pd(II) precatalyst.[4]
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) complex into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This step forms a new Pd(II) intermediate and is often the rate-determining step of the reaction, particularly with less reactive halides like chlorides.[9][10]
-
Transmetalation: The organoboron component (e.g., arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center. This forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Protocol Design: A Chemist's Rationale
The coupling of this compound presents specific challenges that inform our choice of catalyst, ligand, and base. The aniline moiety can coordinate with the palladium center, potentially inhibiting catalytic activity. Furthermore, the difluorinated ring is electron-deficient, which can influence the kinetics of the reaction.
Our protocol leverages a modern palladium precatalyst system designed to overcome these hurdles.
-
Palladium Precatalyst: We recommend a Buchwald Generation 3 (G3) precatalyst, such as cataCXium® A Pd G3 . These complexes are air- and moisture-stable, ensuring ease of handling.[12] Critically, they rapidly form the active monoligated Pd(0) species under reaction conditions, which is highly effective for coupling challenging substrates, including unprotected anilines.[6]
-
Ligand: The cataCXium® A ligand (a di-adamantylalkylphosphine) within the precatalyst is both bulky and electron-rich. Bulky ligands promote the crucial reductive elimination step, while electron-rich ligands accelerate the oxidative addition of the aryl halide.[9]
-
Base: Potassium phosphate (K₃PO₄) is an excellent choice. It is a moderately strong base that effectively promotes transmetalation without causing the degradation of sensitive functional groups, which can be a concern with stronger bases like hydroxides.[4][13]
-
Solvent System: A mixture of an ethereal solvent like 1,4-dioxane and water is ideal. This combination provides good solubility for both the organic substrates and the inorganic base, facilitating efficient reaction kinetics.[8]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.
Table 1: Reagent and Materials Summary
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 1.0 | 1.0 | 187 mg |
| This compound Boronic Acid* | C₁₂H₁₀B F₂NO₂ | 249.02 | 1.2 | 1.2 | 299 mg |
| cataCXium® A Pd G3 | C₃₉H₅₉NO₂PPdS | 778.41 | 0.02 | 0.02 | 15.6 mg |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane (degassed) | C₄H₈O₂ | 88.11 | - | - | 5 mL |
| Water (degassed) | H₂O | 18.02 | - | - | 1 mL |
*Note: This protocol assumes the boronic acid derivative of this compound is used as the nucleophile. If starting with this compound itself, one would first need to convert it to a suitable organoboron species or use it in an alternative coupling reaction. For this protocol, we proceed with its boronic acid analog for a classic Suzuki-Miyaura reaction.
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound boronic acid (299 mg, 1.2 mmol), cataCXium® A Pd G3 (15.6 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).[12]
-
Seal the tube with a rubber septum.
-
Evacuate the atmosphere inside the tube using a Schlenk line and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.[12][14]
-
Using syringes, add degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) to the reaction mixture.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube into a preheated oil bath set to 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The mixture will typically turn dark brown or black.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is fully consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with water (15 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash them with brine (25 mL) to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective for isolating the desired biaryl product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, which should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting and Field-Proven Insights
Even robust protocols can encounter issues. The following table outlines common problems and their solutions.
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Low reaction temperature.4. Poor quality of reagents (e.g., wet base). | 1. Use a fresh bottle of catalyst or a robust precatalyst. Ensure proper inert atmosphere technique.[12][14]2. Degas solvents thoroughly by sparging with argon for 20-30 minutes.3. Increase the reaction temperature in 10 °C increments.4. Use freshly opened or properly stored reagents. |
| Protodeboronation | 1. Boronic acid instability under basic conditions.2. Prolonged reaction time at high temperature. | 1. Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[9]2. Use a milder base such as potassium fluoride (KF).[11][15]3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[9] | 1. Improve the degassing procedure for solvents and ensure a tight seal on the reaction vessel. |
| Low Product Yield after Purification | 1. Product is partially soluble in the aqueous layer.2. Product adsorbed irreversibly onto silica gel. | 1. Perform additional extractions of the aqueous layer.2. Pre-treat the crude material by filtering through a small plug of silica to remove baseline impurities first. Consider using a different stationary phase like alumina. |
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
The Strategic Integration of 4-(3,5-Difluorophenyl)aniline in Advanced Materials Research: Application Notes and Protocols
For Distribution To: Researchers, scientists, and drug development professionals engaged in material science.
Introduction: The Unique Value Proposition of 4-(3,5-Difluorophenyl)aniline
This compound is a highly functionalized aromatic amine that has garnered significant interest as a pivotal building block in the synthesis of high-performance materials. Its distinct molecular architecture, characterized by a biphenyl backbone with a strategic placement of fluorine atoms and a reactive aniline moiety, imparts a unique combination of properties to the resulting materials. The difluorophenyl group introduces high thermal stability, chemical resistance, and desirable optoelectronic characteristics, while the aniline functionality serves as a versatile anchor for polymerization and further molecular elaboration.
The fluorine atoms are not mere passive substituents. Their high electronegativity and the strength of the carbon-fluorine bond contribute to enhanced thermal and oxidative stability in polymers.[1][2] Furthermore, the introduction of bulky, polar C-F bonds disrupts intermolecular packing, which can surprisingly enhance the solubility of otherwise intractable aromatic polymers, a significant advantage in material processing.[2] From an electronics perspective, the fluorine atoms modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing materials for organic electronics.
This document provides a comprehensive guide to the application of this compound in the synthesis of advanced polymers, liquid crystals, and organic light-emitting diode (OLED) materials. It is designed to equip researchers with both the foundational knowledge and detailed protocols to effectively utilize this versatile molecule in their material science endeavors.
Part 1: High-Performance Fluorinated Polyimides
The incorporation of this compound into polyimide backbones leads to materials with exceptional thermal stability, mechanical strength, and advantageous dielectric properties, making them suitable for applications in microelectronics and aerospace.[1][3]
Causality of Experimental Choices
The selection of this compound or its derivatives as the diamine monomer in polyimide synthesis is driven by the pursuit of several key material enhancements:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond significantly increases the overall thermal and thermo-oxidative stability of the resulting polyimide.[1]
-
Improved Solubility and Processability: The presence of the difluorophenyl group introduces kinks and reduces the planarity of the polymer chain, which disrupts chain packing and improves solubility in organic solvents. This is a crucial advantage for solution-based processing techniques like spin-coating.[2]
-
Low Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant in the final polymer, a critical requirement for interlayer dielectrics in integrated circuits to reduce signal delay and power consumption.[4]
-
Optical Transparency: Fluorinated polyimides often exhibit improved optical transparency and a reduced cutoff wavelength compared to their non-fluorinated counterparts, making them suitable for optoelectronic applications.[2]
Experimental Protocol: Synthesis of a Fluorinated Polyimide via One-Step High-Temperature Polycondensation
This protocol describes the synthesis of a polyimide from a diamine structurally related to this compound and a common dianhydride, pyromellitic dianhydride (PMDA). The principles of this one-step method are directly applicable to polymerizations using this compound.
Reaction Scheme:
A schematic of the one-step polyimide synthesis.
Materials:
-
This compound (or a structurally similar fluorinated diamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Methanol
Procedure:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene, add the fluorinated diamine (1.0 equivalent).
-
Dissolution: Add anhydrous NMP to the flask to achieve a solids concentration of 15-20% (w/v) and stir under a gentle nitrogen flow until the diamine is completely dissolved.
-
Monomer Addition: Add an equimolar amount of PMDA (1.0 equivalent) to the diamine solution in one portion.
-
Poly(amic acid) Formation (optional intermediate step): Stir the reaction mixture at room temperature for 12-24 hours to form the poly(amic acid) precursor. This step is characteristic of a two-step synthesis but can be bypassed in the one-step method.
-
High-Temperature Imidization: Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours. During this period, the water formed from the imidization reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Polymer Precipitation and Purification: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The fibrous polyimide will precipitate.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any residual solvent and unreacted monomers. Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Expected Material Properties
The resulting fluorinated polyimide is expected to exhibit the following properties, with representative data for similar fluorinated polyimides presented in the table below.
| Property | Typical Value Range for Fluorinated Polyimides |
| Glass Transition Temperature (Tg) | 250 - 400 °C[1][7] |
| 5% Weight Loss Temperature (TGA) | > 500 °C in N2[2] |
| Tensile Strength | 90 - 230 MPa[1][7] |
| Elongation at Break | 5 - 30%[4] |
| Dielectric Constant (1 MHz) | 2.3 - 3.2[1][4] |
| Water Absorption | < 1.0%[4] |
Part 2: Advanced Liquid Crystal Synthesis
The rigid biphenyl core of this compound makes it an excellent scaffold for the synthesis of liquid crystals. The fluorine substituents can be used to fine-tune the mesomorphic properties, such as the nematic range and clearing point.
Causality of Experimental Choices
-
Biphenyl Core for Mesogen Formation: The elongated and rigid structure of the biphenyl moiety is a fundamental requirement for the formation of liquid crystalline phases (mesophases).
-
Fluorine for Property Modulation: The introduction of fluorine atoms can influence the dielectric anisotropy, a key parameter for the electro-optical switching of liquid crystals. It can also affect the viscosity and melting behavior of the material.
-
Aniline as a Synthetic Handle: The amino group provides a reactive site for the attachment of other molecular fragments, such as alkyl chains or cyano groups, which are commonly used to tailor the liquid crystalline properties.
Experimental Protocol: Synthesis of a Fluorinated Biphenyl-Based Liquid Crystal via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a 4'-cyano-4-substituted-biphenyl, a common liquid crystal structure, starting from a derivative of this compound. The key step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
A general workflow for Suzuki-Miyaura coupling in liquid crystal synthesis.
Materials:
-
A brominated derivative of this compound (prepared via standard bromination procedures)
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine the brominated this compound derivative (1.0 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (0.03 equivalents), to the flask.
-
Solvent Addition and Degassing: Add a 2:1:1 mixture of toluene, ethanol, and deionized water. Degas the mixture by bubbling with nitrogen or argon for 20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate or toluene.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure liquid crystal.
Part 3: Organic Light-Emitting Diode (OLED) Materials
Derivatives of this compound are promising candidates for use as hole-transporting materials (HTMs) in OLEDs. The electron-rich nature of the aniline nitrogen facilitates hole injection and transport, while the fluorinated biphenyl moiety contributes to thermal stability and helps in tuning the energy levels for efficient device performance.[8][9]
Causality of Experimental Choices
-
Hole Transporting Properties: The triphenylamine core, which can be synthesized from this compound, is a well-established hole-transporting moiety.
-
Energy Level Tuning: The fluorine atoms can lower the HOMO energy level, which can lead to a better energy level alignment with the anode and the emissive layer, thereby improving charge injection and device efficiency.
-
Thermal and Morphological Stability: The rigidity of the biphenyl structure and the stability of the C-F bonds enhance the glass transition temperature (Tg) and morphological stability of the material, which is crucial for the long-term operational stability of OLED devices.
Experimental Protocol: Synthesis of a Fluorinated Hole-Transporting Material
This protocol describes a general approach to synthesizing a hole-transporting material based on a this compound core, typically involving a Buchwald-Hartwig or Suzuki-Miyaura coupling to attach other aromatic groups.
Reaction Scheme:
A general scheme for the synthesis of a hole-transporting material.
Materials:
-
This compound
-
An appropriate aryl halide (e.g., 4-iodobiphenyl)
-
Palladium(II) acetate [Pd(OAc)2]
-
A suitable phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Reactor Setup: In a Schlenk flask under an inert atmosphere (nitrogen or argon), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), palladium(II) acetate (0.02 equivalents), the phosphine ligand (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent, purify the crude product by column chromatography to yield the final hole-transporting material.
Conclusion
This compound is a uniquely versatile building block for the creation of advanced materials. Its strategic incorporation into polyimides, liquid crystals, and OLED materials offers a powerful route to enhancing thermal stability, processability, and optoelectronic performance. The protocols and insights provided herein serve as a foundational guide for researchers to explore the full potential of this fluorinated aniline in their material science innovations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pyromellitic dianhydride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Comprehensive Characterization of 4-(3,5-Difluorophenyl)aniline
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 4-(3,5-Difluorophenyl)aniline, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for structural elucidation, purity assessment, and physicochemical property determination. The methodologies presented herein are grounded in fundamental chemical principles and are designed to be self-validating, ensuring scientific integrity. This document provides not only procedural steps but also the underlying scientific rationale for experimental choices, empowering the user to adapt and troubleshoot as necessary.
Introduction
This compound (CAS No. 405058-00-6) is a biphenyl amine derivative with the molecular formula C₁₂H₉F₂N and a molecular weight of 205.20 g/mol [1]. Its structure, featuring a difluorinated phenyl ring coupled to an aniline moiety, imparts unique electronic and conformational properties, making it a valuable building block in medicinal chemistry and material science. The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of target molecules.
Given its importance, a robust and comprehensive analytical characterization is paramount to ensure its identity, purity, and quality. This application note details a multi-technique approach for the definitive analysis of this compound, encompassing spectroscopic, chromatographic, and thermal methods.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₂N | PubChem[1] |
| Molecular Weight | 205.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 405058-00-6 | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | N/A |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.
Causality of Experimental Choices: ¹H NMR is the primary tool for determining the number and environment of protons in a molecule. The expected spectrum of this compound will show distinct signals for the aromatic protons on both phenyl rings and the amine protons. The coupling patterns will reveal the substitution pattern on the rings.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
Data Analysis: Reference the spectrum to the residual solvent peak. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.
Expected ¹H NMR Data (Predicted based on analogous compounds):
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-5.0 ppm (in CDCl₃), the chemical shift can be concentration-dependent.
-
Aniline Ring Protons: Two sets of doublets (AA'BB' system) in the aromatic region (approx. 6.7-7.5 ppm).
-
Difluorophenyl Ring Protons: A doublet and a triplet in the aromatic region (approx. 6.8-7.2 ppm), with characteristic coupling to the fluorine atoms.
Causality of Experimental Choices: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The presence of fluorine atoms will result in characteristic C-F couplings, which are invaluable for structural confirmation.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Standard ¹³C acquisition with proton decoupling
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
-
-
Data Analysis: Reference the spectrum to the solvent peak. Analyze the chemical shifts and C-F coupling constants.
Available ¹³C NMR Data: A ¹³C NMR spectrum is available on PubChem[1]. The expected spectrum will show 8 distinct signals for the 12 carbon atoms due to molecular symmetry. The carbons directly bonded to fluorine will appear as doublets with large coupling constants, and carbons further away will show smaller couplings.
Causality of Experimental Choices: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine atoms, providing a clean and unambiguous confirmation of their presence and chemical environment. For this compound, a single signal is expected for the two equivalent fluorine atoms.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: A spectrometer equipped with a fluorine probe.
-
Pulse Program: Standard ¹⁹F acquisition, often with proton decoupling.
-
Number of Scans: 16-32
-
-
Data Analysis: Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
Expected ¹⁹F NMR Data (Predicted):
-
A single signal is expected for the two equivalent fluorine atoms on the 3,5-difluorophenyl ring. The chemical shift is anticipated to be in the typical range for aromatic fluorides, approximately -100 to -130 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Experimental Choices: FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the N-H bonds of the amine, C-N bond, C-F bonds, and aromatic C-H and C=C bonds are expected.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar functional groups.
Available FTIR Data: An IR spectrum for this compound is available on PubChem[1].
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
| C-F Stretch | 1100-1300 |
Mass Spectrometry (MS)
Causality of Experimental Choices: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Parameters (for Electrospray Ionization - ESI):
-
Ionization Mode: Positive ESI
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Mass Range: m/z 50-500
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern.
Expected Mass Spectrum Data:
-
Molecular Ion: [M+H]⁺ at m/z 206.08.
-
Key Fragments: Fragmentation may involve the loss of the amino group, cleavage of the biphenyl bond, and loss of fluorine atoms.
Chromatographic Analysis for Purity Determination
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
Causality of Experimental Choices: Reversed-phase HPLC/UPLC is the method of choice for the analysis of non-volatile and thermally stable compounds like this compound. A UV detector is suitable due to the presence of the chromophoric aromatic rings. UPLC offers faster analysis times and higher resolution compared to traditional HPLC.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare working solutions by further dilution.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 2.1 x 50 mm, 1.8 µm (for UPLC)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte and any less polar impurities, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness[2][3][4][5].
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Experimental Choices: GC-MS is suitable for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying volatile impurities that may not be detected by HPLC.
Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 250-280 °C
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C).
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the peak for this compound and any impurity peaks by their retention times and mass spectra.
Potential Impurities and Their Origin
The purity profile of this compound is highly dependent on its synthetic route. Common synthetic methods include Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Diagram of Synthetic Routes and Potential Impurities:
References
- 1. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR spectrum [chemicalbook.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-(3,5-Difluorphenyl)anilin für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Zusammenfassung für die Führungsebene
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation (Derivatisierung) von 4-(3,5-Difluorphenyl)anilin, einem Molekülgerüst von erheblichem Interesse für die medizinische Chemie. Wir stellen die wissenschaftliche Begründung für die Auswahl dieses Gerüsts vor, die sich auf seine Prävalenz in Kinase-Inhibitoren stützt, und liefern validierte, schrittweise Protokolle für seine Synthese und anschließende Derivatisierung durch Acylierung und Sulfonylierung. Darüber hinaus beschreiben wir etablierte Methoden für das erste biologische Screening der synthetisierten Verbindungen, einschließlich Zytotoxizitäts- und Kinase-Inhibitions-Assays. Ziel ist es, Forschern einen umfassenden und praxisorientierten Leitfaden zur Verfügung zu stellen, um eine Bibliothek neuartiger Verbindungen für die Wirkstoffforschung zu erstellen und zu validieren.
Einleitung: Die strategische Bedeutung von 4-(3,5-Difluorphenyl)anilin
In der modernen Wirkstoffforschung ist die Identifizierung und Optimierung von Leitstrukturen ein zentraler Prozess. Das 4-(3,5-Difluorphenyl)anilin-Gerüst hat sich als privilegiertes Strukturelement herauskristallisiert, insbesondere im Bereich der onkologischen Forschung. Seine Bedeutung ergibt sich aus mehreren Schlüsselfaktoren:
-
Hinge-Binding-Motiv: Die Anilino-Gruppe ist ein klassischer Wasserstoffbrücken-Donor und -Akzeptor, der entscheidend für die Bindung an die "Hinge"-Region der ATP-Bindungsstelle vieler Proteinkinasen ist.[1] Diese Interaktion ist ein Eckpfeiler für die Entwicklung von ATP-kompetitiven Kinase-Inhibitoren.
-
Fluor-Substitution: Die 3,5-Difluor-Substitution am distalen Phenylring ist nicht trivial. Fluoratome können die metabolische Stabilität eines Moleküls erhöhen, indem sie Positionen blockieren, die für den oxidativen Metabolismus anfällig sind. Darüber hinaus können sie die Bindungsaffinität durch günstige orthogonale Interaktionen mit dem Zielprotein verbessern und die pKa-Werte benachbarter funktioneller Gruppen modulieren.
-
Synthetische Zugänglichkeit: Das Biphenyl-Grundgerüst ist über robuste und gut etablierte Kreuzkupplungsreaktionen, wie die Suzuki-Miyaura-Kupplung, leicht zugänglich, was eine modulare Synthese und Diversifizierung ermöglicht.[2]
Zahlreiche Kinase-Inhibitoren, die auf wichtige onkologische Zielproteine wie den Epidermal Growth Factor Receptor (EGFR) abzielen, enthalten substituierte Anilino-Gerüste.[3][4] Die Derivatisierung des exozyklischen Amins von 4-(3,5-Difluorphenyl)anilin bietet daher einen rationalen Ansatz zur Erzeugung einer Bibliothek von Verbindungen mit hohem Potenzial für die Entdeckung neuer und wirksamer Kinase-Inhibitoren.
Synthese des Ausgangsmaterials: 4-(3,5-Difluorphenyl)anilin
Die effizienteste und modularste Methode zur Herstellung des Titelmoleküls ist die Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung. Diese Reaktion bildet die zentrale C-C-Bindung des Biphenyl-Systems.
Protokoll 2.1: Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt die Kupplung von 4-Bromanilin mit 3,5-Difluorphenylboronsäure.
Materialien:
-
4-Bromanilin
-
3,5-Difluorphenylboronsäure
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Triphenylphosphin (PPh₃)
-
Kaliumcarbonat (K₂CO₃)
-
Toluol
-
Ethanol
-
Wasser (entgast)
Prozedur:
-
In einem trockenen 250-ml-Rundkolben werden 4-Bromanilin (1,0 Äq.), 3,5-Difluorphenylboronsäure (1,2 Äq.) und Kaliumcarbonat (2,5 Äq.) in einer Mischung aus Toluol (60 ml), Ethanol (15 ml) und Wasser (15 ml) suspendiert.
-
Die Suspension wird 20 Minuten lang mit Argon durchspült, um den Sauerstoff zu entfernen.
-
Palladium(II)-acetat (0,02 Äq.) und Triphenylphosphin (0,08 Äq.) werden zu der Mischung gegeben.
-
Das Reaktionsgefäß wird mit einem Rückflusskühler versehen und die Mischung unter Argonatmosphäre 12 Stunden lang bei 90 °C unter Rühren erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abkühlen auf Raumtemperatur werden die organische und die wässrige Phase getrennt. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gradient) gereinigt, um reines 4-(3,5-Difluorphenyl)anilin zu erhalten.
Charakterisierung: Das Produkt sollte durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie charakterisiert werden, um seine Identität und Reinheit zu bestätigen. Die physikalischen und spektralen Daten sollten mit den in der Literatur verfügbaren Daten übereinstimmen.[5]
| Eigenschaft | Wert |
| Summenformel | C₁₂H₉F₂N |
| Molmasse | 205.20 g/mol |
| Aussehen | Weißer bis cremefarbener Feststoff |
| Schmelzpunkt | Literaturwerte vergleichen |
Derivatisierungsstrategien und Protokolle
Die primäre Aminogruppe von 4-(3,5-Difluorphenyl)anilin ist der ideale Angriffspunkt für die Derivatisierung. Durch die Umwandlung dieses Amins in Amide und Sulfonamide können wir eine Vielzahl von funktionellen Gruppen einführen, die die sterischen und elektronischen Eigenschaften des Moleküls systematisch verändern.
Workflow der Derivatisierung
Abbildung 1: Allgemeiner Workflow für die Derivatisierung.
Protokoll 3.1: N-Acylierung zur Synthese von Amiden
Die Acylierung ist eine robuste Reaktion zur Bildung von Amiden. Wir beschreiben hier ein allgemeines Verfahren mit Acylchloriden.
Materialien:
-
4-(3,5-Difluorphenyl)anilin
-
Gewünschtes Acylchlorid (z.B. Benzoylchlorid, Acetylchlorid) (1,1 Äq.)
-
Base (z.B. Pyridin oder Triethylamin) (1,5 Äq.)
-
Aprotonsches Lösungsmittel (z.B. Dichlormethan (DCM) oder Tetrahydrofuran (THF))
Prozedur:
-
4-(3,5-Difluorphenyl)anilin (1,0 Äq.) wird in trockenem DCM in einem Rundkolben gelöst.
-
Die Base (z.B. Pyridin) wird zugegeben und die Mischung auf 0 °C in einem Eisbad abgekühlt.
-
Das Acylchlorid, gelöst in einer kleinen Menge trockenen DCMs, wird langsam zur Reaktionsmischung getropft.
-
Die Reaktion wird bei 0 °C für 30 Minuten und dann bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird die Mischung mit 1 M Salzsäure gewaschen, um überschüssige Base zu entfernen, gefolgt von einer Wäsche mit gesättigter Natriumbicarbonatlösung und schließlich mit Sole.
-
Die organische Schicht wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel abgedampft.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
Protokoll 3.2: N-Sulfonylierung zur Synthese von Sulfonamiden
Sulfonamide sind eine wichtige Klasse von Wirkstoffen und ihre Synthese aus dem primären Amin ist unkompliziert.
Materialien:
-
4-(3,5-Difluorphenyl)anilin
-
Gewünschtes Sulfonylchlorid (z.B. Benzolsulfonylchlorid, Methansulfonylchlorid) (1,1 Äq.)
-
Pyridin (als Base und Lösungsmittel)
Prozedur:
-
4-(3,5-Difluorphenyl)anilin (1,0 Äq.) wird in trockenem Pyridin gelöst und die Lösung auf 0 °C gekühlt.
-
Das Sulfonylchlorid (1,1 Äq.) wird portionsweise unter Rühren zugegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach der Zugabe wird die Mischung für 1 Stunde bei 0 °C und anschließend über Nacht bei Raumtemperatur gerührt.
-
Die Reaktionsmischung wird auf Eiswasser gegossen, wodurch das Sulfonamid-Produkt ausfällt.
-
Der Feststoff wird durch Vakuumfiltration gesammelt, gründlich mit kaltem Wasser gewaschen, um Pyridinhydrochlorid zu entfernen, und an der Luft getrocknet.
-
Bei Bedarf kann das Produkt aus einer Ethanol/Wasser-Mischung umkristallisiert werden.
Protokolle für das biologische Screening
Nach der Synthese und Charakterisierung der Derivate ist der nächste Schritt die Bewertung ihrer biologischen Aktivität. Ein logischer Screening-Kaskadenansatz beginnt mit einem breiten Zytotoxizitäts-Assay, gefolgt von spezifischeren, zielgerichteten Assays wie Kinase-Inhibitions-Assays.
Screening-Kaskade
Abbildung 2: Logische Screening-Kaskade.
Protokoll 4.1: MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der zellulären metabolischen Aktivität als Indikator für die Zelllebensfähigkeit.
Materialien:
-
Humane Krebszelllinien (z.B. A549 Lungenkarzinom, HCT116 Kolonkarzinom)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS
-
Solubilisierungslösung (z.B. DMSO oder saurer Isopropanol)
-
96-Well-Platten
Prozedur:
-
Zellaussaat: Zellen werden in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µl Medium in eine 96-Well-Platte ausgesät und über Nacht bei 37 °C und 5% CO₂ inkubiert.
-
Behandlung mit Verbindungen: Stammlösungen der Testverbindungen in DMSO werden mit Medium verdünnt, um eine Reihe von Endkonzentrationen (z.B. 0,1 bis 100 µM) zu erhalten. Das Medium aus den Wells wird entfernt und 100 µl des Mediums mit der jeweiligen Verbindungskonzentration zugegeben. Kontroll-Wells enthalten nur Medium mit DMSO.
-
Inkubation: Die Platten werden für 48-72 Stunden bei 37 °C und 5% CO₂ inkubiert.
-
MTT-Zugabe: 10 µl der MTT-Lösung (5 mg/ml) werden in jedes Well gegeben und die Platte für weitere 2-4 Stunden inkubiert. Lebende Zellen mit aktiven Mitochondrien reduzieren das gelbe MTT zu violetten Formazan-Kristallen.[6][7]
-
Solubilisierung: Nach der Inkubation wird das Medium vorsichtig entfernt und 150 µl der Solubilisierungslösung (z.B. DMSO) zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert.[8][9]
-
Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm (mit einer Referenzwellenlänge von 630 nm) mit einem Plattenlesegerät gemessen.
-
Analyse: Die prozentuale Zelllebensfähigkeit wird im Vergleich zur DMSO-Kontrolle berechnet und die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50% hemmt) werden bestimmt.
Protokoll 4.2: In-vitro-Kinase-Inhibitions-Assay (Fluoreszenz-basiert)
Dieser Assay misst die Hemmung der Phosphorylierung eines Substrats durch eine spezifische Kinase.
Materialien:
-
Rekombinantes Kinase-Enzym (z.B. EGFR)
-
Spezifisches Peptidsubstrat (oft biotinyliert)
-
ATP
-
Kinase-Puffer
-
Detektionsreagenzien (z.B. TR-FRET-System: Terbium-markierter Anti-Phospho-Antikörper und Streptavidin-gekoppelter Akzeptor-Fluorophor)
-
384-Well-Platten (geringes Volumen, schwarz)
Prozedur:
-
Reaktionsansatz: In die Wells einer 384-Well-Platte werden die Testverbindungen in verschiedenen Konzentrationen pipettiert.
-
Anschließend werden das Kinase-Enzym und das Peptidsubstrat in Kinase-Puffer zugegeben.
-
Reaktionsstart: Die Kinase-Reaktion wird durch Zugabe von ATP (in einer Konzentration nahe dem Km-Wert) gestartet.
-
Inkubation: Die Platte wird für 60-90 Minuten bei Raumtemperatur inkubiert, um die enzymatische Reaktion zu ermöglichen.
-
Reaktionsstopp und Detektion: Die Detektionsreagenzien (z.B. TR-FRET-Antikörper-Mischung in einem Puffer mit EDTA, um die Kinase-Reaktion zu stoppen) werden zugegeben.
-
Inkubation für die Detektion: Die Platte wird für weitere 60 Minuten bei Raumtemperatur inkubiert, damit sich die Detektionskomplexe bilden können.
-
Messung: Die Fluoreszenz (z.B. das TR-FRET-Signal) wird mit einem geeigneten Plattenlesegerät gemessen. Ein Rückgang des Signals zeigt eine Hemmung der Kinase-Aktivität an.
-
Analyse: Die prozentuale Inhibition wird für jede Konzentration berechnet und die IC₅₀-Werte werden bestimmt.
Protokoll 4.3: Antibakterieller Assay (Bestimmung der minimalen Hemmkonzentration - MHK)
Als alternative Anwendung können die Verbindungen auf antibakterielle Aktivität getestet werden.
Materialien:
-
Bakterienstämme (z.B. Staphylococcus aureus, Escherichia coli)
-
Nährmedium (z.B. Mueller-Hinton-Bouillon, MHB)
-
96-Well-Platten
Prozedur:
-
Vorbereitung der Verbindungen: Die Testverbindungen werden in einer 96-Well-Platte seriell in MHB verdünnt (z.B. von 128 µg/ml bis 0,25 µg/ml).
-
Inokulum-Vorbereitung: Eine Übernacht-Kultur der Bakterien wird in frischem MHB auf eine standardisierte Dichte (ca. 5 x 10⁵ KBE/ml) verdünnt.
-
Inokulation: Jedes Well der Platte mit den Verbindungsverdünnungen wird mit dem Bakterieninokulum beimpft. Kontrollen (nur Medium, Medium mit Bakterien ohne Verbindung) werden mitgeführt.
-
Inkubation: Die Platten werden bei 37 °C für 18-24 Stunden inkubiert.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist.
Schlussfolgerung und Ausblick
Dieser Leitfaden bietet einen integrierten Ansatz zur Synthese und zum Screening von Derivaten des 4-(3,5-Difluorphenyl)anilin-Gerüsts. Die vorgestellten Protokolle sind robust, reproduzierbar und basieren auf etablierten Methoden der medizinischen Chemie und der biologischen Assay-Entwicklung. Die strategische Auswahl des Ausgangsmaterials, kombiniert mit rationalen Derivatisierungsstrategien, maximiert die Wahrscheinlichkeit, bioaktive Moleküle zu identifizieren. Die vorgeschlagene Screening-Kaskade ermöglicht eine effiziente Triagierung der synthetisierten Verbindungen, von einer breiten Zytotoxizitätsbewertung bis hin zur zielgerichteten Validierung. Die hier generierten "Hits" können als wertvolle Ausgangspunkte für weiterführende Programme zur Leitstruktur-Optimierung dienen.
Referenzen
-
BenchChem. (2025). Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Abgerufen von --INVALID-LINK--
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Asquith, C. R. M., & Tizzard, G. J. (2022). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Abgerufen von --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20782476, 4-(3,5-Difluorophenyl)aniline. Abgerufen von --INVALID-LINK--
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Ismail, N. S. M., et al. (2021). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. ResearchGate. Abgerufen von --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Abgerufen von --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Abgerufen von --INVALID-LINK--
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Boschelli, D. H. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1063. Abgerufen von --INVALID-LINK--
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Abgerufen von --INVALID-LINK--
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Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline. Abgerufen von --INVALID-LINK--
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Abgerufen von --INVALID-LINK--
-
Cadena-Herrera, D., et al. (2020). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Current Organic Synthesis, 17(6). Abgerufen von --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Abgerufen von --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Abgerufen von --INVALID-LINK--
-
BroadPharm. (2022). Protocol for Cell Viability Assays. Abgerufen von --INVALID-LINK--
-
World Journal of Pharmaceutical Research. (2017). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. Abgerufen von --INVALID-LINK--
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Abgerufen von --INVALID-LINK--
-
Asquith, C. R. M., et al. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Scientific Reports, 12(1), 12820. Abgerufen von --INVALID-LINK--
-
European Patent Office. (n.d.). Process for producing 3,5-difluoroaniline. Abgerufen von --INVALID-LINK--
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. Abgerufen von --INVALID-LINK--
-
Prudêncio, M., et al. (2023). Design, synthesis and antiplasmodial evaluation of new amide-, carbamate-, and ureido-type harmicines. Abgerufen von --INVALID-LINK--
-
Supuran, C. T. (2016). Special Issue: Sulfonamides. Molecules, 21(10), 1350. Abgerufen von --INVALID-LINK--
-
ResearchGate. (2015). Synthesis and Biological Evaluation of a Postsynthetically Modified Trp-Based Diketopiperazine. Abgerufen von --INVALID-LINK--
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Alafeefy, A. M., et al. (2014). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689. Abgerufen von --INVALID-LINK--
-
Ahir, V. M. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Abgerufen von --INVALID-LINK--
References
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- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoinduced Difluoroalkylation of Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated functional groups into organic molecules is a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among these, the difluoroalkyl group (CF2R) is of particular interest, serving as a bioisostere for carbonyl or sulfonyl groups and a modulator of physicochemical properties.[1] This guide provides an in-depth exploration of contemporary photoinduced methods for the difluoroalkylation of aniline compounds, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Introduction: The Power of Light in C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide array of chemical transformations under mild conditions.[3][4] This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. In the context of aniline chemistry, the electron-rich nature of the aminoaromatic ring makes it an excellent substrate for reactions with electrophilic fluoroalkyl radicals, providing a direct pathway for C-H functionalization.[5][6]
This document details three primary strategies for the photoinduced difluoroalkylation of anilines:
-
Transition-Metal Photoredox Catalysis: Employing iridium or ruthenium complexes.
-
Organic Dye Photocatalysis: Utilizing inexpensive and metal-free dyes like Eosin Y.
-
Electron Donor-Acceptor (EDA) Complex Formation: A photocatalyst-free approach.
Mechanistic Principles: Generating the Difluoroalkyl Radical
The core of these protocols is the generation of a difluoroalkyl radical (e.g., •CF2CO2Et) from a suitable precursor. The specific mechanism of radical generation depends on the chosen catalytic system.
Iridium-Catalyzed Pathway (Oxidative Quenching)
In a typical iridium-catalyzed reaction, the excited photocatalyst, *[Ir(ppy)3], is quenched by an electron acceptor, the difluoroalkylating agent (e.g., BrCF2CO2Et). This process generates the difluoroalkyl radical and the oxidized photocatalyst, which is subsequently reduced by the aniline substrate to complete the catalytic cycle.
Caption: Iridium-catalyzed oxidative quenching cycle.
Eosin Y-Catalyzed Pathway (Reductive Quenching)
Organic dyes like Eosin Y can also effectively catalyze difluoroalkylation. In this mechanism, the excited Eosin Y (*Eosin Y) is reductively quenched by the aniline, generating an aniline radical cation and the reduced photocatalyst (Eosin Y•-). The reduced photocatalyst then transfers an electron to the difluoroalkylating agent to produce the difluoroalkyl radical.
Caption: Eosin Y-catalyzed reductive quenching cycle.
Electron Donor-Acceptor (EDA) Complex Pathway
A more recent and sustainable approach involves the formation of an EDA complex between the electron-rich aniline and an electron-accepting difluoroalkylating agent (e.g., ICF2CO2Et).[1][7] This complex can be directly excited by visible light, leading to a single-electron transfer to generate the difluoroalkyl radical and the aniline radical cation without the need for an external photocatalyst.[1][7]
Caption: EDA complex formation and photoexcitation.
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions may vary depending on the specific aniline substrate and difluoroalkylating agent.
Protocol 1: Iridium-Catalyzed para-Selective Difluoroalkylation
This protocol is adapted from a method demonstrating high para-selectivity for the difluoroalkylation of Boc-protected anilines.[8][9][10]
Materials:
-
Aniline derivative (e.g., Boc-protected aniline)
-
fac-Ir(ppy)3 (1 mol%)
-
Ethyl bromodifluoroacetate (BrCF2CO2Et)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Dimethyl sulfoxide (DMSO)
-
5 mL glass vial with a magnetic stir bar
-
40 W blue LED lamp
Procedure:
-
To a 5 mL glass vial, add the aniline derivative (0.2 mmol, 1.0 equiv), fac-Ir(ppy)3 (1.3 mg, 1 mol%), and a magnetic stir bar.
-
Add DMSO (2 mL) to the vial.
-
Add ethyl bromodifluoroacetate (0.4 mmol, 2.0 equiv) and TBAF (1.0 M solution in THF, 0.4 mL).
-
Place the reaction vial approximately 6 cm from a 40 W blue LED lamp.
-
Irradiate the reaction mixture at room temperature (23-25 °C) with stirring for 10 hours.
-
After 10 hours, add another portion of ethyl bromodifluoroacetate (0.4 mmol, 2.0 equiv) and TBAF (0.4 mL).
-
Continue irradiation for an additional 10 hours.
-
Upon completion, quench the reaction and purify the product by flash chromatography.
Protocol 2: Eosin Y-Catalyzed Difluoroalkylation
This protocol provides a transition-metal-free approach using an organic dye as the photocatalyst.[1][7]
Materials:
-
Aniline derivative
-
Eosin Y (1 mol%)
-
Ethyl iododifluoroacetate (ICF2CO2Et)
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous dimethylformamide (DMF)
-
4 mL vial with a magnetic stir bar and rubber septum
-
525 nm green LED lamp
Procedure:
-
In a 4 mL vial, combine Eosin Y (1.9 mg, 0.003 mmol, 0.01 equiv), the aniline (0.3 mmol, 1 equiv), K2CO3 (62.2 mg, 0.45 mmol, 1.5 equiv), TBAI (55.4 mg, 0.15 mmol, 0.5 equiv), and ICF2CO2Et (51 μL, 0.4 mmol, 1.3 equiv).[7]
-
Add a magnetic stir bar, and seal the vial with a screw cap fitted with a rubber septum.
-
Degas the vial by alternating between vacuum and N2 backfill (3 cycles).
-
Add anhydrous DMF (1 mL) via syringe and degas the mixture by bubbling with argon for 5 minutes.[7]
-
Seal the vial with parafilm and place it under a 525 nm green LED lamp.
-
Irradiate the mixture for 24 hours with stirring.
-
After the reaction is complete, work up the mixture and purify the product by column chromatography.
Protocol 3: EDA Complex-Mediated Difluoroalkylation (Photocatalyst-Free)
This protocol leverages the inherent electron donor-acceptor properties of the aniline and the difluoroalkylating agent.[1][7]
Materials:
-
Aniline derivative
-
Ethyl iododifluoroacetate (ICF2CO2Et)
-
Sodium carbonate (Na2CO3)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
4 mL vial with a magnetic stir bar and rubber septum
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a 4 mL vial equipped with a magnetic stir bar, add the aniline (0.3 mmol, 1 equiv), Na2CO3 (47.7 mg, 0.45 mmol, 1.5 equiv), and ICF2CO2Et (51 μL, 0.4 mmol, 1.3 equiv).[7]
-
Seal the vial with a screw cap and rubber septum.
-
Degas the vial by alternating between vacuum and N2 backfill (3 cycles).
-
Add anhydrous DMSO (1 mL) via syringe and degas again by bubbling with argon for 5 minutes.[7]
-
Seal the vial with parafilm and irradiate with a visible light source with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an appropriate workup and purify the product.
Substrate Scope and Data
The photoinduced difluoroalkylation of anilines is compatible with a wide range of substrates. The following table summarizes representative yields for various substituted anilines using the Eosin Y-catalyzed protocol.
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | N,N-dimethylaniline | 4-(2,2-difluoro-2-ethoxy-2-yl)-N,N-dimethylaniline | 75 |
| 2 | 4-chloro-N,N-dimethylaniline | 4-chloro-2-(2,2-difluoro-2-ethoxy-2-yl)-N,N-dimethylaniline | 78 |
| 3 | 4-bromo-N,N-dimethylaniline | 4-bromo-2-(2,2-difluoro-2-ethoxy-2-yl)-N,N-dimethylaniline | 80 |
| 4 | 4-iodo-N,N-dimethylaniline | 2-(2,2-difluoro-2-ethoxy-2-yl)-4-iodo-N,N-dimethylaniline | 72 |
| 5 | 2,6-dimethylaniline | 4-(2,2-difluoro-2-ethoxy-2-yl)-2,6-dimethylaniline | 65 |
Data adapted from The Journal of Organic Chemistry, 2023, 88 (17), pp 12285–12294.[7]
Troubleshooting and Considerations
-
Low Yields: Ensure all reagents and solvents are anhydrous, especially for the EDA complex protocol. Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst or react with radical intermediates.
-
Regioselectivity: The regioselectivity of the difluoroalkylation can be influenced by the electronic and steric properties of the aniline substrate and the choice of photocatalyst and reaction conditions. For instance, the iridium-catalyzed protocol with a Boc-protecting group shows high para-selectivity.[8]
-
Light Source: The wavelength and intensity of the light source should be matched to the absorption spectrum of the photocatalyst or EDA complex. Blue LEDs are commonly used for iridium catalysts, while green LEDs are suitable for Eosin Y.[7][8]
-
Difluoroalkylating Agent: While ethyl bromodifluoroacetate and ethyl iododifluoroacetate are commonly used, other sources of difluoroalkyl radicals can also be employed.[5][6]
Conclusion
Photoinduced methods offer mild, efficient, and often sustainable pathways for the difluoroalkylation of aniline compounds. The choice between transition-metal catalysis, organic dye catalysis, or a photocatalyst-free EDA approach will depend on the specific substrate, desired regioselectivity, and cost considerations. These protocols provide a robust starting point for researchers to access valuable difluoroalkylated anilines for applications in drug discovery and materials science.
References
- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible Light-catalyzed Fluoroalkylation Reactions of Free Aniline Derivatives [ri.conicet.gov.ar]
- 6. Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light-Induced para-Difluoroalkylation of Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of 4-(3,5-Difluorophenyl)aniline in the Development of Next-Generation Kinase Inhibitors
Introduction: The Fluorine Advantage in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. Among the myriad of fluorinated building blocks, 4-(3,5-Difluorophenyl)aniline stands out as a privileged scaffold, particularly in the design of targeted pharmaceutical agents like kinase inhibitors.
The 3,5-difluorophenyl motif imparts a unique electronic signature and conformational preference to the parent aniline structure. The two fluorine atoms act as strong electron-withdrawing groups, modulating the pKa of the aniline nitrogen and influencing its ability to participate in crucial hydrogen bonding interactions within the active sites of target proteins. Furthermore, the metabolic stability of the C-F bond often translates to an improved pharmacokinetic profile of the resulting drug molecule, a critical consideration in drug development. This application note will delve into the multifaceted role of this compound in the development of pharmaceutical agents, with a focus on its application in the design of p38 MAP kinase and MEK inhibitors. We will provide detailed protocols for its synthesis and its utilization in robust kinase inhibition assays.
The Role of this compound in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The this compound scaffold has emerged as a valuable component in the design of potent and selective kinase inhibitors, primarily due to its ability to engage in key interactions within the ATP-binding pocket of these enzymes.
Targeting the p38 MAP Kinase Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of inflammatory responses.[1] Over-activation of p38 MAPK is implicated in a range of inflammatory diseases, making it a prime target for drug discovery.[2] Several investigational p38 MAPK inhibitors have incorporated the 3,5-difluorophenyl moiety to enhance their potency and selectivity.
The 3,5-difluoro substitution pattern is particularly adept at interacting with the hinge region of the p38 MAPK active site. The fluorine atoms can form favorable non-covalent interactions, such as halogen bonds, with backbone carbonyls, thereby anchoring the inhibitor in the ATP-binding pocket. This, in conjunction with the aniline nitrogen's hydrogen bonding capacity, creates a highly effective binding motif. While a specific FDA-approved drug containing the exact this compound scaffold remains to be identified, numerous patents related to p38 MAPK inhibitors describe compounds with this or a closely related moiety, highlighting its significance in this area of research.[3][4]
Application in MEK Inhibitor Development
The Ras-Raf-MEK-ERK pathway is another critical signaling cascade that is frequently dysregulated in cancer.[5] Inhibitors of MEK1 and MEK2 have shown significant clinical efficacy in the treatment of certain cancers, particularly melanoma.[6] The 4-anilino-quinoline and related scaffolds are common cores for MEK inhibitors, and the nature of the aniline substitution is crucial for their activity.
The incorporation of a 3,5-difluorophenyl group on the aniline moiety can enhance the inhibitor's interaction with a hydrophobic pocket adjacent to the ATP-binding site of MEK. Furthermore, the electronic properties of the difluorinated ring can be fine-tuned to optimize the overall pharmacokinetic profile of the inhibitor. While many approved MEK inhibitors utilize fluorinated phenyl groups, the specific this compound moiety is a prominent feature in numerous investigational compounds, underscoring its potential in this therapeutic area.
Synthetic Protocols for this compound
The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions offer a versatile and high-yielding approach to constructing the desired biaryl amine scaffold.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound via the palladium-catalyzed cross-coupling of 4-bromoaniline with 3,5-difluorophenylboronic acid.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| 4-Bromoaniline | 172.02 | 1.72 g | 10.0 mmol |
| 3,5-Difluorophenylboronic Acid | 157.91 | 1.89 g | 12.0 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 231 mg | 0.2 mmol (2 mol%) |
| Potassium Carbonate | 138.21 | 2.76 g | 20.0 mmol |
| Toluene | - | 40 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromoaniline (1.72 g, 10.0 mmol), 3,5-difluorophenylboronic acid (1.89 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).
-
Add toluene (40 mL) and water (10 mL) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the synthesis of this compound via the palladium-catalyzed amination of 1-bromo-3,5-difluorobenzene with 4-aminophenol, followed by removal of the hydroxyl group if necessary, or by direct coupling with aniline. For a more direct route, coupling 1-bromo-3,5-difluorobenzene with a protected aniline or an aniline equivalent is often preferred.[7]
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| 1-Bromo-3,5-difluorobenzene | 192.99 | 1.93 g | 10.0 mmol |
| Aniline | 93.13 | 1.12 g | 12.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 92 mg | 0.1 mmol (1 mol%) |
| XPhos | 476.65 | 191 mg | 0.4 mmol (4 mol%) |
| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 mmol |
| Toluene (anhydrous) | - | 50 mL | - |
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (92 mg, 0.1 mmol) and XPhos (191 mg, 0.4 mmol).
-
Add anhydrous toluene (20 mL) and stir the mixture at room temperature for 10 minutes.
-
To this catalyst mixture, add 1-bromo-3,5-difluorobenzene (1.93 g, 10.0 mmol), aniline (1.12 g, 12.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Add an additional 30 mL of anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain this compound.
Protocols for Kinase Inhibition Assays
To evaluate the efficacy of newly synthesized compounds incorporating the this compound scaffold as kinase inhibitors, robust and reliable in vitro kinase assays are essential. Below are detailed protocols for assessing the inhibition of p38α MAPK and MEK1.
Protocol 3: p38α MAPK Inhibition Assay (Non-Radioactive)
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate (ATF-2) by p38α MAPK.
Caption: Workflow for a non-radioactive p38α MAPK inhibition assay.
Materials:
-
Active recombinant human p38α MAPK enzyme
-
ATF-2 fusion protein substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Then, dilute further in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add 25 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 25 µL of a solution containing active p38α MAPK and ATF-2 substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 50 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at 30 °C for 30-60 minutes.
-
Stop the reaction by adding an appropriate stop solution or by washing the plate if using a coated plate for ELISA.
-
Detect the amount of phosphorylated ATF-2 using a standard ELISA protocol with an anti-phospho-ATF-2 antibody.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: MEK1 Inhibition Assay (Coupled Kinase Assay)
This assay measures MEK1 activity by quantifying the phosphorylation of its substrate, inactive ERK2, which then phosphorylates a final peptide substrate.
References
- 1. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US9447076B2 - Inhibitor of p38 map kinase - Google Patents [patents.google.com]
- 4. p38 MAPK inhibitors: a patent review (2012 - 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. firstwordpharma.com [firstwordpharma.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(3,5-Difluorophenyl)aniline
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-(3,5-Difluorophenyl)aniline. The methodologies and principles discussed are grounded in established organic chemistry practices and are designed to ensure both high purity and optimal recovery of the target compound.
Section 1: Understanding Your Crude Material & Initial Strategy (FAQs)
This section addresses foundational questions regarding the nature of crude this compound and the primary strategies for its purification.
Q1: What are the likely impurities in my crude this compound?
A1: Impurities in the crude product are typically process-related and can originate from several sources.[1][2] Understanding these potential contaminants is the first step in designing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Suzuki coupling), residual boronic acids, haloarenes, or precursors to the aniline functionality may be present.
-
Reaction By-products: These are the most common impurities and can include isomers, products of side-reactions, or oligomeric materials. For instance, in multi-step syntheses, intermediates from a previous step can carry over.[3]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from a cross-coupling reaction), bases, or ligands used in the synthesis can contaminate the crude material.[4]
-
Degradation Products: Anilines can be susceptible to oxidation, especially when exposed to air and light over time, leading to the formation of colored impurities.[5]
Q2: What are the primary purification methods suitable for this compound?
A2: As this compound is a solid at room temperature (Melting Point: 37-41 °C), the most effective and commonly used purification techniques are recrystallization and column chromatography.[6]
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of solid material, especially on a larger scale.[7] It leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.
-
Flash Column Chromatography is excellent for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or when isomers are present.[8]
-
Vacuum Distillation is less common for this specific compound due to its relatively high boiling point and solid nature, but it can be an option for removing non-volatile impurities if the compound is thermally stable.[9]
Q3: My crude product has a dark brown or reddish color. Is this normal, and will it affect purification?
A3: Yes, it is common for crude aromatic amines, including anilines, to have a distinct color, often ranging from yellow to dark brown.[9] This coloration is typically due to the presence of minor, highly colored impurities formed through oxidation. While these impurities may be present in very small quantities, they can be challenging to remove. The choice of purification method will be influenced by the need to eliminate these colored species. For instance, activated charcoal treatment during recrystallization can be effective.[10]
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful, cost-effective purification technique. However, success depends heavily on selecting the right conditions.
Q4: How do I select the best solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C). A general rule is that "like dissolves like"; solvents with functional groups similar to the compound are often good solubilizers.[11] For this compound, a compound with both nonpolar (biphenyl) and polar (amine) character, single or mixed solvent systems can be effective.
Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise from the table below. Start with 0.5 mL.
-
Observe solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the tubes that showed poor room-temperature solubility. The compound should fully dissolve upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will be one that dissolves the compound when hot and produces a high yield of crystals upon cooling.
Table 1: Common Solvents for Aromatic Amine Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|
| Heptane/Hexane | Non-polar | 98 / 69 | Good for non-polar compounds. Often used as an "anti-solvent" in a mixed system. |
| Toluene | Non-polar | 111 | Can be effective for aromatic compounds.[12] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | A versatile solvent, often used in a mixture with hexanes.[12] |
| Isopropanol (IPA) | Polar Protic | 82 | Can be effective, but may require a water anti-solvent. |
| Ethanol (EtOH) / Methanol (MeOH) | Polar Protic | 78 / 65 | Often used with water as an anti-solvent.[12] |
| Water | Very Polar | 100 | Unlikely to be a good single solvent, but excellent as an "anti-solvent" with alcohols.[11] |
Q5: My compound is separating as an oil during cooling ("oiling out"). What can I do?
A5: "Oiling out" is a common problem, especially with amines, and occurs when the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[13][14] This happens when the solution is too concentrated or cooled too quickly.
Troubleshooting Strategies for Oiling Out:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the supersaturation level.[14]
-
Slow Down the Cooling: Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Insulating the flask with paper towels can help.[13]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[13]
Q6: The purified material is still colored. How can I remove the color?
A6: If your recrystallized product remains colored, it is likely due to highly conjugated, non-polar impurities. These can often be removed by using activated charcoal.[10]
Protocol for Decolorization:
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear filtrate to cool and crystallize as usual.
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Section 4: Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a general guideline. The optimal solvent ratios must be determined empirically as described in Q4.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil. Start with 5-10 mL.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration at this stage.
-
Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Re-solubilization: Add a few drops of hot ethanol to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives the product an Rf value of ~0.3. Prepare a bulk solution of this eluent containing 1% triethylamine (Et₃N).
-
Column Packing: Pack a glass chromatography column with silica gel using the prepared eluent (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude compound (e.g., 500 mg) in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel (~1-2 g) to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Running the Column: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface. Begin eluting with the prepared solvent system, applying gentle pressure with air or nitrogen.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 4-(3,5-Difluorophenyl)aniline
Welcome to the technical support guide for the synthesis of 4-(3,5-Difluorophenyl)aniline. This molecule is a critical building block in pharmaceutical and materials science research. However, its synthesis, typically achieved through palladium-catalyzed cross-coupling reactions, can present significant challenges related to yield, purity, and reproducibility.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounding our recommendations in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The two most prevalent and powerful methods for constructing the biaryl C-N framework of this molecule are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination .
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound and an organohalide. For this target, it would typically involve coupling 3,5-difluorophenylboronic acid with a 4-amino-substituted aryl halide or an aniline equivalent.
-
Buchwald-Hartwig Amination: This reaction directly forms the C-N bond by coupling an amine with an aryl halide.[1] The most common approach here is the reaction of aniline (or a protected equivalent) with 1-bromo-3,5-difluorobenzene or a related halide.
Q2: Which synthetic route is generally preferred?
The "best" route depends on starting material availability, cost, and the specific functional groups present on more complex analogues. The Buchwald-Hartwig amination is often more direct for this specific target, as it forms the key C-N bond in a single step from readily available starting materials like aniline and 1-bromo-3,5-difluorobenzene. The Suzuki-Miyaura route requires a pre-functionalized aniline derivative, which may add steps to the overall sequence.
Troubleshooting Guide: Suzuki-Miyaura Coupling Route
This approach typically couples 3,5-difluorophenylboronic acid with 4-bromoaniline or 4-iodoaniline .
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura reaction is showing minimal conversion to this compound. What are the most critical parameters to investigate?
A: When a Suzuki-Miyaura reaction fails, it is almost always due to an issue with one of the core components of the catalytic cycle. A systematic review of your catalyst system and conditions is the first step.
-
Palladium Source & Catalyst Loading: The active catalyst is a Pd(0) species. While you can use Pd(0) sources like Pd(PPh₃)₄ directly, it's more common to use stable Pd(II) pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ. Ensure your pre-catalyst is from a reliable source. For challenging couplings, catalyst loading might need to be increased from a typical 1-2 mol% to 3-5 mol%.[2]
-
Ligand Choice: The ligand is arguably the most critical variable. Its role is to stabilize the Pd(0) center, prevent the formation of inactive palladium black, and facilitate both the oxidative addition and reductive elimination steps.[3][4] For electron-poor substrates like those involving difluorinated rings, standard ligands like PPh₃ may be insufficient.
-
Expert Recommendation: Switch to a bulky, electron-rich biarylphosphine ligand. These ligands promote the formation of the catalytically active monoligated palladium species.[5] Excellent starting points for screening are SPhos , XPhos , or RuPhos .
-
-
Base Selection: The base is essential for activating the boronic acid, forming a more nucleophilic boronate complex that participates in transmetalation.[6][7] The choice of base can dramatically affect the yield.
-
Solvent & Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Oxygen can oxidize the active Pd(0) to Pd(II) and promote unwanted homocoupling of the boronic acid.
-
Protocol: Your solvent (e.g., Toluene, Dioxane, THF/water mixtures) must be rigorously degassed. This is typically done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles. The reaction should be run under a positive pressure of inert gas.
-
Issue 2: Significant Homocoupling of Boronic Acid
Q: My main byproduct is 3,3',5,5'-tetrafluorobiphenyl, resulting from the homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen. While rigorous degassing is the primary solution, other factors can contribute.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize this and other side reactions. Try reducing the temperature from a typical 90-110 °C to 70-80 °C and monitor for conversion.
-
Order of Addition: Adding the palladium source to the reaction mixture last, after all other reagents are combined and the system is fully inerted, can sometimes reduce homocoupling.
-
Boronic Acid Quality: Ensure your 3,5-difluorophenylboronic acid is pure. Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which can have different reactivity.
Optimization Summary Table: Suzuki-Miyaura Coupling
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (2-3 mol%) | Pd(II) precursors are often more stable and form highly active catalysts with appropriate ligands. |
| Ligand | PPh₃ (4-8 mol%) | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands accelerate the catalytic cycle for challenging substrates.[5] |
| Base | Na₂CO₃ (2 eq.) | K₃PO₄ or Cs₂CO₃ (3 eq.) | Milder bases are often more effective and minimize side reactions like protodeborylation.[8] |
| Solvent | Toluene | Toluene/H₂O (e.g., 10:1) or 1,4-Dioxane | A biphasic system can sometimes accelerate transmetalation. All solvents must be rigorously degassed. |
| Temperature | 100 °C | 80 - 90 °C | Lowering temperature can improve selectivity and reduce byproduct formation. |
Troubleshooting Guide: Buchwald-Hartwig Amination
This route typically couples aniline with 1-bromo-3,5-difluorobenzene .
Issue 1: Incomplete Conversion or Stalled Reaction
Q: My Buchwald-Hartwig reaction starts but fails to go to completion, even after extended time. What should I optimize?
A: Stalled Buchwald-Hartwig reactions are common when conditions are not optimal for the specific substrates. The key is balancing reactivity with catalyst stability.
-
Ligand is Critical: As with the Suzuki reaction, ligand choice is paramount. The Buchwald-Hartwig amination of electron-deficient aryl halides requires bulky, electron-rich phosphine ligands to facilitate the key reductive elimination step.[9]
-
Expert Recommendation: If you are using an older generation ligand (e.g., BINAP), switch to a modern biarylphosphine ligand. XPhos , RuPhos , and BrettPhos are specifically designed for coupling challenging substrates and are excellent choices.[9]
-
-
Base Strength and Solubility: The base deprotonates the amine to form the palladium-amido complex, a crucial step in the catalytic cycle.[10] Strong, non-nucleophilic bases are required.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, leading to faster reaction rates.[11][12]
-
Weaker Bases: If your substrate has base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though they may require higher temperatures or longer reaction times.[11]
-
Solubility Issues: The physical properties of the base matter. Strong alkoxide bases are often more soluble in organic solvents like toluene than inorganic carbonates. Poorly soluble bases can lead to slow, inconsistent reactions.[13] Ensure vigorous stirring.
-
-
Choice of Halide: The reactivity of the aryl halide follows the general trend Br > Cl.[11] While aryl iodides are typically most reactive in oxidative addition, they can sometimes cause catalyst inhibition in this specific reaction.[11] 1-Bromo-3,5-difluorobenzene is an ideal starting point. Coupling the corresponding aryl chloride is possible but will require a more active catalyst system (e.g., a G3 or G4 pre-catalyst with a ligand like XPhos).[14]
-
Solvent Choice: The solvent can influence the reaction mechanism. Nonpolar solvents like toluene are generally preferred. Polar aprotic solvents can sometimes complex with the palladium center and inhibit catalysis.[13][15] Avoid chlorinated solvents and acetonitrile.[11]
Issue 2: Hydrodehalogenation Side Product
Q: I am forming 1,3-difluorobenzene as a major byproduct instead of my desired aniline. What causes this?
A: This is the result of hydrodehalogenation, a common side reaction where the starting aryl halide is reduced. It often arises from an unproductive pathway competing with the desired C-N bond formation.
-
Mechanism: This can occur if the palladium-amido intermediate undergoes β-hydride elimination, although this is less common with aryl amines.[1] More often, it can be traced to catalyst decomposition pathways or reactions with trace water.
-
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Trace water can contribute to this side reaction.
-
Re-evaluate Ligand/Base Combination: A different ligand may favor the reductive elimination pathway over decomposition. For instance, a more sterically hindered ligand can accelerate the final product-forming step.
-
Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
-
Optimization Summary Table: Buchwald-Hartwig Amination
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ or specialized pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts offer better air stability and generate the active L-Pd(0) species more reliably. |
| Ligand | BINAP (1.5-3 mol%) | XPhos or RuPhos (1.1-1.2 eq. to Pd) | Modern biarylphosphine ligands are essential for coupling electron-deficient aryl halides.[9] |
| Base | K₂CO₃ (2 eq.) | NaOtBu or KOtBu (1.5-2 eq.) | Strong alkoxide bases are generally required to efficiently deprotonate the amine.[12][13] |
| Solvent | DMF | Toluene or 1,4-Dioxane | Non-coordinating, nonpolar solvents are generally preferred to avoid catalyst inhibition.[11][13] |
| Temperature | 110 °C | 90 - 100 °C | Sufficient thermal energy is needed, but excessive heat can lead to catalyst decomposition. |
Catalytic Cycle Diagrams
The efficiency of these reactions is dictated by the kinetics of each step in their respective catalytic cycles. Understanding these cycles is key to effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are provided as robust starting points for optimization. Safety Note: Always conduct a thorough safety review before starting any new procedure. These reactions should be performed in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Synthesis of this compound
-
Reagents:
-
4-Bromoaniline (1.0 eq.)
-
3,5-Difluorophenylboronic acid (1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.044 eq., 4.4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq.)
-
Toluene and Water (10:1 ratio, degassed)
-
-
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline, 3,5-difluorophenylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the reaction flask with Argon or Nitrogen three times.
-
Add the degassed toluene and water via syringe.
-
Briefly sparge the resulting slurry with Argon.
-
Add the Pd(OAc)₂/SPhos mixture to the reaction flask under a positive flow of Argon.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the final product.
-
Protocol 2: Buchwald-Hartwig Synthesis of this compound
-
Reagents:
-
1-Bromo-3,5-difluorobenzene (1.0 eq.)
-
Aniline (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq., 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.022 eq., 2.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq.)
-
Anhydrous Toluene (degassed)
-
-
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add NaOtBu, Pd₂(dba)₃, and XPhos. Note: Handle NaOtBu in a glovebox if possible due to its hygroscopic and reactive nature.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add anhydrous, degassed toluene via syringe, followed by aniline and then 1-bromo-3,5-difluorobenzene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Byproducts in Reactions with 4-(3,5-Difluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 4-(3,5-Difluorophenyl)aniline. This guide is designed to provide expert insights and practical troubleshooting advice to help you identify, understand, and mitigate the formation of common byproducts in your synthetic routes. As Senior Application Scientists, we have structured this resource in a flexible question-and-answer format to directly address the challenges you may encounter in your research.
Frequently Asked Questions (FAQs)
Q1: I am using this compound in a palladium-catalyzed cross-coupling reaction and observing unexpected peaks in my analysis. What are the most likely byproducts?
A1: In palladium-catalyzed reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, several common byproducts can arise, particularly when working with electron-deficient and fluorinated substrates like this compound. The most prevalent unwanted products include:
-
Hydrodehalogenation Products: The replacement of a halogen atom with a hydrogen atom is a common side reaction in palladium-catalyzed cross-coupling reactions. In the context of reactions involving a coupling partner with this compound, this would result in the formation of aniline or other dehalogenated starting materials.
-
Homocoupling Products: These are dimers of your starting materials. For instance, in a Suzuki coupling, you might observe the formation of biphenyl from the homocoupling of phenylboronic acid. This is often promoted by the presence of oxygen.[1][2][3][4][5]
-
Products from Ligand Decomposition: Phosphine ligands, commonly used in these reactions, can be oxidized to phosphine oxides, which may complicate purification.
Q2: Why is hydrodehalogenation a particular concern with fluorinated anilines like this compound?
A2: Hydrodehalogenation, and more specifically, hydrodefluorination, can be a significant side reaction in palladium-catalyzed cross-coupling reactions involving fluorinated substrates. The presence of water in the reaction mixture is a possible hydrogen source for this undesired transformation.[6][7][8] The electron-withdrawing nature of the fluorine atoms can influence the stability of the organopalladium intermediates, potentially favoring pathways that lead to the cleavage of the carbon-fluorine bond and subsequent protonation.
Q3: How can I definitively identify the byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying volatile and semi-volatile byproducts. The mass spectrometer provides fragmentation patterns that can help elucidate the structure of unknown compounds.[8][9][10][11]
-
High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric Detection (LC-MS): HPLC is well-suited for separating a wide range of compounds, including less volatile and thermally sensitive byproducts. Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the eluted compounds, aiding in their identification.[2][9]
A recommended approach is to compare the retention times and mass spectra of the unknown peaks with those of commercially available standards of suspected byproducts, if possible.
Troubleshooting Guide for Specific Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds. However, when using an electron-deficient amine like this compound, specific challenges can arise.
Q4: I am attempting a Buchwald-Hartwig amination with this compound and an aryl bromide, but I'm getting a significant amount of the corresponding aniline (from the aryl bromide) as a byproduct. What is causing this?
A4: The formation of the dehalogenated arene from your aryl bromide is a classic case of a hydrodehalogenation side reaction. This can occur through several mechanisms, often involving a β-hydride elimination from the palladium-amido complex, which competes with the desired reductive elimination to form the product. The choice of base and solvent can significantly influence the extent of this side reaction.[9][12]
Troubleshooting Protocol:
-
Base Selection: The strength and nature of the base are critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions. Consider screening weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The particle size and solubility of the base can also impact the reaction, so consistent grinding or the use of soluble organic bases might be beneficial.[13]
-
Solvent Choice: The polarity of the solvent can affect the reaction pathway. Nonpolar solvents may favor the desired reductive elimination, while polar solvents can sometimes stabilize intermediates that lead to byproducts.[9][12] Toluene and dioxane are common choices; however, screening other aprotic solvents may be necessary.
-
Ligand Optimization: The steric and electronic properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands often promote the desired reductive elimination over competing side reactions. Consider using specialized biarylphosphine ligands (e.g., XPhos, SPhos) that are known to be effective in challenging aminations.
Workflow for Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for reducing hydrodehalogenation byproducts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. When using this compound as a component of one of the coupling partners (e.g., a bromo-substituted derivative), specific side reactions are common.
Q5: In my Suzuki coupling reaction to synthesize a derivative of this compound, I am observing a significant amount of a homocoupled byproduct from my boronic acid. How can I suppress this?
A5: The homocoupling of boronic acids to form symmetrical biaryls is a well-known side reaction in Suzuki couplings. This process is often mediated by palladium(II) species and can be exacerbated by the presence of oxygen in the reaction mixture.[3][4][5] Electron-deficient arylboronic acids can also be more prone to this side reaction.[1][2][12]
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Subsurface sparging with an inert gas is a highly effective method for removing dissolved oxygen.[3]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes minimize the amount of Pd(II) species present at the beginning of the reaction, which can contribute to homocoupling.
-
Additive Screening: The addition of mild reducing agents, such as potassium formate, has been shown to suppress boronic acid homocoupling without interfering with the main catalytic cycle.[3]
-
Ligand Choice: The use of bulky, electron-rich ligands, such as SPhos, can favor the desired cross-coupling pathway over homocoupling, especially with challenging substrates.[1]
Quantitative Data on Byproduct Formation:
| Aryl Halide | Boronic Acid | Conditions | Desired Product Yield | Homocoupling Byproduct |
| Electron-Deficient Aryl-Br | Electron-Rich Aryl-B(OH)₂ | Standard (Pd(OAc)₂, PPh₃, Na₂CO₃, Air) | 45% | 30% |
| Electron-Deficient Aryl-Br | Electron-Rich Aryl-B(OH)₂ | Optimized (Pd(0) precatalyst, SPhos, K₃PO₄, Degassed) | 85% | <5% |
Logical Relationship Diagram for Suzuki Coupling Byproduct Mitigation:
Caption: Mitigating boronic acid homocoupling in Suzuki reactions.
Amide Bond Formation
The formation of an amide bond between this compound and a carboxylic acid typically requires an activating agent. Byproducts in these reactions often stem from the coupling reagents themselves.
Q6: I am forming an amide by reacting this compound with a carboxylic acid using a carbodiimide coupling reagent (like DCC or EDC). What are the common byproducts I should be aware of?
A6: When using carbodiimide coupling reagents, the primary byproducts are derived from the reagent itself.
-
For Dicyclohexylcarbodiimide (DCC): The main byproduct is dicyclohexylurea (DCU). DCU is often insoluble in common organic solvents and can typically be removed by filtration.
-
For 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): The corresponding urea byproduct is generally water-soluble, making it easier to remove during an aqueous workup.
In addition to the urea byproducts, side reactions such as the formation of an N-acylurea (from the reaction of the activated carboxylic acid with another molecule of the coupling reagent) can occur, which can lower the yield of the desired amide. The formation of a carboxylic acid anhydride from two equivalents of the starting acid is also a possibility.
Experimental Protocol for Minimizing Byproducts in Amide Coupling:
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid relative to the this compound to ensure complete conversion of the aniline.
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and minimize racemization if chiral carboxylic acids are used. These additives react with the initially formed O-acylisourea to generate an active ester that is more reactive towards the amine and less prone to side reactions.
-
Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and any additives before the addition of the this compound. This can minimize the exposure of the amine to the coupling reagent, reducing the potential for side reactions.
-
Reaction Temperature: These reactions are typically run at room temperature or slightly below (0 °C to room temperature) to minimize side reactions.
Analytical Protocols
Protocol 1: GC-MS Method for General Impurity Profiling
This protocol provides a starting point for the analysis of volatile and semi-volatile impurities in reaction mixtures containing this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and filter through a 0.45 µm syringe filter.
Protocol 2: HPLC-UV Method for Non-Volatile Byproduct Analysis
This protocol is suitable for the analysis of less volatile byproducts and for monitoring the progress of the reaction.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
-
Gradient Program:
-
Start with a high percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B to elute more nonpolar compounds. A typical gradient might run from 10% to 95% Solvent B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the starting materials and expected products have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute the reaction mixture in the mobile phase and filter before injection.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jelsciences.com [jelsciences.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
Addressing stability and degradation issues of 4-(3,5-Difluorophenyl)aniline
An In-Depth Guide for Researchers on Stability, Degradation, and Experimental Best Practices
Introduction
4-(3,5-Difluorophenyl)aniline is a substituted biphenylamine that serves as a critical structural motif and building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluorinated phenyl ring, make it a valuable precursor for synthesizing novel compounds with enhanced metabolic stability, binding affinity, and other desirable characteristics. However, the very features that make this compound useful also contribute to its inherent stability challenges. Like many anilines, it is susceptible to degradation, primarily through oxidation, which can lead to discoloration, impurity formation, and compromised experimental outcomes.
This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides a structured, in-depth resource for understanding, identifying, and mitigating the stability and degradation issues associated with this compound. By moving from the fundamental chemistry of its instability to practical, symptom-based troubleshooting and validated protocols, this document empowers users to ensure the integrity of their materials and the reliability of their results.
Section 1: Understanding the Inherent Instability of this compound
The stability of this compound is governed by the interplay between its aniline nitrogen and the electron-withdrawing difluorophenyl group.
-
The Role of the Aniline Moiety: The primary site of reactivity and instability is the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom makes the aniline moiety susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can initiate a cascade of reactions. This process often begins with the formation of radical cations, which can then couple to form colored oligomeric and polymeric impurities.[3] This oxidative degradation is the most common reason for the gradual darkening of aniline samples over time, from a colorless or white solid to yellow, red, or brown.[1][2][4]
-
Influence of the Difluorophenyl Group: The two fluorine atoms on the second phenyl ring are strongly electron-withdrawing. This electronic effect decreases the electron density on the aniline nitrogen, making it a weaker base compared to unsubstituted aniline.[1] While this can modulate its reactivity in desired synthetic transformations, it also influences the oxidation potential. The presence of these electron-withdrawing groups can impact the stability and degradation pathways, though the fundamental susceptibility of the amino group to oxidation remains the primary concern.[5]
-
Common Degradation Pathways:
-
Oxidation: The most prevalent degradation pathway. Initial oxidation can lead to the formation of nitroso, nitro, and azoxybenzene derivatives, which can further react to form complex, often colored, polymeric structures.[1][6] This process is accelerated by air and light.
-
Photodegradation: Exposure to UV light can provide the energy needed to initiate oxidation and other degradation reactions, even in the absence of significant heat.
-
Incompatibility: Strong oxidizing agents, strong acids, and certain metals can catalyze or directly participate in the degradation of the compound.[7]
-
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental problems through a question-and-answer format, providing diagnostic and corrective actions.
Question 1: "My sample of this compound has changed color (e.g., from white/off-white to yellow/brown). What does this indicate and is it still usable?"
Answer:
A color change is the most common visual indicator of degradation, almost always due to aerial oxidation.[1][4] The colored compounds are typically a complex mixture of oxidized oligomers.
Is it still usable? It depends on the purity requirements of your experiment.
-
For high-precision applications (e.g., quantitative assays, reference standards, final API synthesis steps): No. The presence of impurities, even in small amounts, can interfere with your results. The material should be purified or discarded.
-
For less sensitive applications (e.g., early-stage synthetic screening): Possibly. If the discoloration is minor, the bulk of the material may still be the desired compound. However, you must account for the lower effective concentration and the potential for side reactions from the impurities.
Troubleshooting and Action Workflow:
Question 2: "I'm seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS, NMR). How can I identify if these are degradation products?"
Answer:
Unexpected peaks are strong evidence of impurities. These can be process-related (from synthesis) or arise from degradation.
Identification Strategy:
-
LC-MS Analysis: This is the most powerful tool. Degradation products from oxidation will have higher molecular weights. Look for masses corresponding to dimers (M+M-2H), oxides (M+16), or other oligomers.
-
Forced Degradation Study: Intentionally stress a small, pure sample of the material. Expose it to air, light, and heat for a controlled period. Analyze this "forced degradation" sample by HPLC and compare the chromatograms. If the new peaks in your original sample match the retention times of the peaks in the stressed sample, it strongly suggests they are degradation products.
-
Check the Blank: Ensure the unexpected peaks are not from your solvent, buffer, or sample container by injecting a blank (solvent only).
Question 3: "My reaction yield is consistently lower than expected when using this compound. Could degradation be the cause?"
Answer:
Yes, this is a very likely cause. If your starting material is partially degraded, two issues arise:
-
Incorrect Stoichiometry: You are adding less of the active reactant than calculated because a portion of the mass is impurities.
-
Reaction Inhibition: The degradation products could potentially interfere with your catalyst, quench reagents, or lead to unwanted side reactions, further reducing the yield of your desired product.
Troubleshooting Steps:
-
Confirm Purity: Before starting any reaction, confirm the purity of your this compound lot using HPLC or qNMR.
-
Use a Fresh Sample: Open a new, sealed bottle of the reagent and run the reaction again under identical conditions.
-
Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent in-situ degradation, especially if the reaction requires heat or long reaction times.[8][9]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the optimal storage conditions for this compound? The compound should be stored in an airtight container, under an inert atmosphere (Argon is preferred for long-term storage, but Nitrogen is also suitable), in a cool, dark place.[10] A refrigerator (+4°C) or freezer (-20°C) is ideal. Before opening a refrigerated or frozen container, always allow it to warm completely to room temperature to prevent atmospheric moisture from condensing inside.[10]
FAQ 2: How should I properly handle this compound to minimize degradation? Handle the solid in a glove box or under a blanket of inert gas.[9] For routine weighing, work quickly and minimize the time the container is open to the air. Use clean spatulas (avoid metal if possible to prevent trace metal contamination). Once a sample is taken, re-purge the container with inert gas before sealing.[8][11]
FAQ 3: What are the recommended solvents for preparing stock solutions and for long-term storage? For stock solutions, use high-purity, anhydrous, and degassed solvents. Solvents like anhydrous DMSO, DMF, or Dioxane are common choices. To prepare a degassed solvent, bubble Argon or Nitrogen through it for 15-30 minutes. Store solutions in the freezer, protected from light. Avoid repeated freeze-thaw cycles.
FAQ 4: Are there any known incompatibilities with other common laboratory reagents or materials? Avoid strong oxidizing agents (e.g., peroxides, permanganates, chromates), strong acids, and acid chlorides.[7] Store away from these chemical classes.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents aerial oxidation, the primary degradation pathway.[8][9] |
| Temperature | +4°C to -20°C | Slows the rate of chemical degradation. |
| Light | Amber vial or in the dark | Prevents photodegradation. |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. |
Section 4: Experimental Protocols
Protocol 1: Procedure for Purity Assessment by HPLC-UV
This protocol provides a general method. It should be optimized for your specific instrument and impurity profile.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of a 1:1 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL with the same solvent mixture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Recommended Procedure for Preparing a Stock Solution
This protocol minimizes the risk of degradation during solution preparation.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. web.mit.edu [web.mit.edu]
Troubleshooting guide for failed 4-(3,5-Difluorophenyl)aniline reactions
Welcome to our dedicated technical support guide for the synthesis of 4-(3,5-Difluorophenyl)aniline. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in the synthesis of this and structurally similar biaryl amines. Instead of a generic protocol, this guide provides a series of in-depth, question-and-answer troubleshooting sections to address specific experimental failures, drawing on established mechanistic principles and field-proven solutions.
Introduction: The Challenge of Synthesizing this compound
This compound is a key structural motif in medicinal chemistry and materials science. Its synthesis typically involves the formation of a crucial carbon-carbon (C-C) or carbon-nitrogen (C-N) bond. The most common strategies are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, or copper-catalyzed Ullmann condensations.[1][2][3]
While powerful, these reactions are complex, multi-component systems where minor variations in reagents or conditions can lead to failed reactions, low yields, or complex product mixtures. This guide will help you diagnose and resolve these common issues.
Section 1: Troubleshooting the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming the C-C bond between a boronic acid/ester and an aryl halide. To synthesize this compound, one could couple 4-amino-phenylboronic acid with 1-bromo-3,5-difluorobenzene, or vice-versa.
FAQ 1: My Suzuki-Miyaura reaction has a very low yield or has failed completely. What are the most common initial checks?
Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and setup is the first step.[4]
A1: Initial Diagnostic Workflow:
-
Reagent & Catalyst Integrity:
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with hydrogen), which is a major side reaction.[4] Using more stable derivatives like pinacol esters can mitigate this.[4] The "slow-release" strategy, where a protecting group on the boron is gradually removed, can also minimize degradation by keeping the concentration of the free boronic acid low.[5]
-
Aryl Halide Reactivity: The reactivity order is I > Br > OTf >> Cl.[6] Couplings with aryl chlorides are particularly challenging and often require specialized, highly active catalyst systems.[4]
-
Catalyst and Ligand Oxidation: Palladium catalysts, especially Pd(0) species, and phosphine ligands are sensitive to oxygen.[4] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Environment:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[4][7] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[4] Ensure your base is pure and anhydrous.
-
-
Reaction Parameters:
-
Base Selection: The base is crucial for activating the boronic acid but can also promote its decomposition. Weaker bases may be insufficient, while overly strong bases can cause side reactions. A screening of bases is often necessary.
-
Temperature: Temperatures that are too low will result in a sluggish reaction, while excessive heat can lead to catalyst decomposition and side reactions like hydrodehalogenation.[8]
-
Workflow for Troubleshooting Low-Yield Suzuki Reactions
Caption: A systematic workflow for diagnosing low-yield Suzuki-Miyaura couplings.
FAQ 2: I'm observing significant amounts of a biphenyl byproduct from my boronic acid (homocoupling). How can I prevent this?
A2: Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2]
-
Cause: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. If this reduction is inefficient or if oxygen is present, the Pd(II) can catalyze the homocoupling pathway.[2]
-
Solutions:
-
Rigorous Degassing: The most effective way to minimize homocoupling is to scrupulously remove oxygen from your reaction mixture. Bubble an inert gas through your solvent for 15-30 minutes before adding the catalyst.
-
Use a Pd(0) Source: Using a catalyst that is already in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄) can sometimes help, but these catalysts are often less stable.
-
Order of Addition: Add the palladium catalyst last, after the reaction mixture has been assembled and thoroughly degassed.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes disfavor the homocoupling of the boronic acid.[9]
-
Table 1: Common Suzuki Coupling Parameters and Optimization Variables
| Parameter | Standard Conditions | Troubleshooting Variables | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) (1-5 mol%) | Pd₂(dba)₃ with phosphine ligand, Pd(OAc)₂ | Different precatalysts have different activation profiles. Ligands can tune reactivity and stability. |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Na₂CO₃, KOtBu, Organic bases (Et₃N) | Base strength affects transmetalation and can influence side reactions.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | THF/H₂O, Ethanol | Solvent polarity and miscibility affect reagent solubility and reaction rates.[8] |
| Temperature | 80-110 °C | Room Temp to 120 °C | Balance reaction rate against thermal decomposition of reagents or catalyst.[8] |
Section 2: Troubleshooting the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction between an aryl halide and an amine.[1] For this synthesis, one would typically react 3,5-difluoroaniline with a 4-halophenyl derivative (e.g., 4-bromo-iodobenzene protected on another functional group) or vice-versa.
FAQ 1: My Buchwald-Hartwig amination is failing. The starting materials are unreacted. What is the most likely cause?
A1: Failure of a Buchwald-Hartwig reaction often points to issues with the catalyst system, particularly the ligand, or inhibition of the catalyst itself.
-
Inappropriate Ligand Choice: This is the most common reason for failure. The ligand's steric and electronic properties are critical for facilitating the catalytic cycle.[10] For coupling an aniline (an aryl amine), bulky, electron-rich biaryl phosphine ligands are typically required.[1][11]
-
Catalyst Inhibition: The aniline substrate or product, especially if it has other coordinating groups, can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.[13]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[14][15] If the base is too weak (e.g., K₂CO₃), the reaction may not proceed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[14]
Decision Tree for Buchwald-Hartwig Ligand Selection
Caption: A simplified decision guide for initial ligand selection in Buchwald-Hartwig aminations.
FAQ 2: I am observing a significant amount of hydrodehalogenation (my aryl halide is being replaced by hydrogen). How can I minimize this?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often competes with the desired reductive elimination step.
-
Causes:
-
β-Hydride Elimination: This can occur from the palladium-amido intermediate if the amine has β-hydrogens.[1]
-
Water/Protic Impurities: The presence of water can facilitate protonolysis of intermediates, leading to the reduced arene.
-
Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation.[13]
-
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents, solvents, and glassware. Use a glovebox for setup if possible.
-
Optimize Temperature: Try running the reaction at a lower temperature for a longer period.[13]
-
Ligand and Base Choice: The choice of ligand and base can influence the relative rates of reductive elimination versus side reactions. Sometimes, a slightly weaker base or a different ligand can alter the product distribution favorably.
-
Section 3: Troubleshooting the Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[3] While traditional methods required harsh conditions, modern protocols use ligands to facilitate the reaction at much lower temperatures.[16][17]
FAQ 1: My Ullmann reaction is not working or requires very high temperatures (>150 °C). How can I improve the conditions?
A1: The key to a successful modern Ullmann coupling is the correct combination of a Cu(I) source, a suitable ligand, and an appropriate base.
-
Catalyst Source: The active catalytic species is believed to be Cu(I).[16] While Cu(0) or Cu(II) sources can sometimes work, they must be converted to Cu(I) in situ. Using a high-purity Cu(I) salt like CuI or CuBr is often more reliable.[16]
-
Ligand Acceleration: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[16] Without a ligand, very high temperatures are often necessary.[3]
-
Solvent and Base: Polar aprotic solvents like DMF, DMSO, or NMP are typically used. The base (often K₂CO₃ or K₃PO₄) is critical for the reaction mechanism.[16]
Table 2: Recommended Starting Conditions for a Ligand-Accelerated Ullmann C-N Coupling
| Component | Recommendation | Notes |
| Copper Source | CuI (5-10 mol%) | Use a fresh, high-purity source.[16] |
| Ligand | L-Proline or N,N-Dimethylglycine (10-20 mol%) | Ligand-to-copper ratio is important.[17] |
| Base | K₂CO₃ or K₃PO₄ (2 equivalents) | Ensure the base is finely powdered and dry. |
| Solvent | DMF or Dioxane (anhydrous) | Ensure the solvent is polar and aprotic. |
| Temperature | 80-120 °C | Significantly milder than traditional Ullmann conditions.[16] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Cu(I) catalyst from oxidation. |
Section 4: General Purification and Analysis
FAQ 1: My reaction worked, but the product is difficult to purify. What are the likely impurities and how can I remove them?
A1: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
Common Impurities:
-
Unreacted Starting Materials: If the conversion is incomplete.
-
Homocoupled Products: e.g., Biphenyl from Suzuki or di-aniline from Ullmann.
-
Hydrodehalogenated Byproducts: The arene corresponding to your aryl halide starting material.
-
Ligand & Ligand Oxides: Phosphine ligands can be difficult to remove.
-
-
Purification Strategies:
-
Acid-Base Extraction: As an amine, your product is basic. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane and wash with dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the ammonium salt, while non-basic impurities (like phosphine ligands and homocoupled arenes) remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.[18][19]
-
Column Chromatography: This is the most common method.
-
Standard silica gel can be effective, but tailing is common for amines due to interactions with acidic silanol groups.[20]
-
To mitigate tailing, you can add a small amount of a basic modifier like triethylamine (~1%) to your eluent.
-
Using amine-functionalized silica or basic alumina can provide much better separation for basic compounds.[20]
-
-
Recrystallization: If a high-purity solid can be obtained, recrystallization is an excellent final purification step.
-
Protocol: General Acid-Base Extraction for Amine Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. This layer contains your protonated product.
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 6M NaOH) with stirring until the pH is >10. Your product should precipitate or form an oil.
-
Extract the now-basic aqueous layer three times with fresh portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.[21]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. entegris.com [entegris.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 19. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 20. biotage.com [biotage.com]
- 21. General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Synthesizing Aniline Derivatives
Welcome to the technical support center for the synthesis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work. Aniline and its derivatives are fundamental building blocks in the creation of a vast array of functional molecules, including pharmaceuticals, dyes, and polymers.[1] This resource aims to deliver expert, field-proven insights to help you navigate the common challenges in their synthesis and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of aniline derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
One of the most common frustrations in synthesis is a lower-than-expected yield. The root cause can often be traced back to several key factors in the reaction setup and execution.[2]
Question: My reaction is resulting in a very low yield of the desired aniline derivative. What are the likely causes and how can I improve it?
Answer: Low yields can stem from incomplete reactions, product degradation, or inefficient catalysis. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or poor quality reagents can lead to an incomplete conversion of starting materials.[2]
-
Solution:
-
Monitor Reaction Progress: Regularly monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.[2]
-
Optimize Temperature: The reaction temperature is a critical parameter. For instance, in Buchwald-Hartwig aminations, temperatures typically range from 80-110 °C. For reductions of nitroarenes, temperatures can vary significantly based on the chosen reagent.[3] A temperature optimization screen can reveal the ideal conditions for your specific substrate.
-
Verify Reagent Quality: Ensure all reagents, especially the catalyst and base, are fresh and have been stored correctly.[2] Old or decomposed reagents will have reduced activity.[2] For reactions requiring anhydrous conditions, ensure solvents and reagents are thoroughly dried, as water can inhibit many reactions.[2][4]
-
-
-
Catalyst Inactivity or Decomposition:
-
Cause: The catalyst, particularly in cross-coupling reactions like the Buchwald-Hartwig amination, is sensitive to air and moisture. Improper handling can lead to deactivation. The choice of ligand is also crucial for catalyst stability and activity.
-
Solution:
-
Use Fresh Catalyst and Ligands: Always use fresh, high-purity catalysts and ligands.
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
-
Ligand Selection: The choice of phosphine ligand in palladium-catalyzed reactions is critical. For example, ligands like XantPhos and BrettPhos have shown exceptional effectiveness in Buchwald-Hartwig aminations.[5][6]
-
-
-
Sub-optimal Stoichiometry:
-
Cause: An incorrect ratio of reactants, catalyst, and base can halt the reaction or lead to the formation of side products.
-
Solution: Carefully control the stoichiometry. For instance, in some reductive amination procedures, a slight excess of the ketone can prevent over-alkylation of the product amine.[4]
-
Issue 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield of the desired aniline derivative.
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side products and how can I minimize them?
Answer: Side product formation is often a result of the high reactivity of the aniline product or competing reaction pathways.
-
Over-alkylation/Arylation:
-
Cause: The newly formed aniline derivative can sometimes be more reactive than the starting amine, leading to further reaction and the formation of tertiary amines or diarylamines.[4]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the limiting reagent (often the aryl halide in cross-coupling reactions) to ensure the primary amine is consumed.
-
Slow Addition: In some cases, slow addition of one of the reactants can help to maintain a low concentration and minimize side reactions.
-
-
-
Oxidation and Polymerization:
-
Cause: Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts, often appearing as a dark tar. This is especially problematic during workup and purification.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification Considerations: When purifying by distillation, consider vacuum distillation to reduce the temperature and minimize thermal decomposition.[7] Steam distillation is another gentle method for purifying aniline.[8]
-
-
-
Homocoupling of Starting Materials:
-
Cause: In cross-coupling reactions, side reactions such as the homocoupling of aryl halides can occur, leading to biaryl impurities.
-
Solution:
-
Catalyst and Ligand Choice: The choice of catalyst and ligand can significantly influence the selectivity of the reaction. Screening different ligand systems can help to identify conditions that favor the desired C-N bond formation over C-C homocoupling.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of synthesizing aniline derivatives.
Q1: What are the most common methods for synthesizing substituted anilines?
A1: The two most prevalent approaches are the reduction of nitroarenes and C-N cross-coupling reactions.[1]
-
Reduction of Nitroarenes: This is a classic and widely used method, attractive due to the ready availability of substituted nitroaromatics.[1] Common reducing agents include metal/acid systems (e.g., Sn/HCl or Fe/HCl) and catalytic hydrogenation (e.g., H₂ with Pd/C).[1][9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance, allowing for the formation of a C-N bond between an aryl halide or triflate and an amine.[10][11]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is critical and can significantly impact reaction rate and yield.
-
For Buchwald-Hartwig aminations , common solvents include toluene, DMF, and THF.[5] The choice can depend on the specific substrates and catalyst system.
-
For nitroarene reductions , protic solvents like methanol and ethanol are often used for catalytic hydrogenation.[3] The solubility of hydrogen is higher in methanol, which can lead to higher activity.[3]
-
In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMSO or DMF are often effective at promoting the reaction.
Q3: My aniline product is a dark oil. How can I effectively purify it?
A3: The dark color is often due to oxidation. Purification can be challenging but several methods are effective:
-
Distillation: For liquid anilines, vacuum distillation is a common and effective method to separate the product from non-volatile impurities and colored byproducts.[7] Steam distillation can also be a gentle and effective technique.[8]
-
Column Chromatography: For solid or high-boiling anilines, flash column chromatography on silica gel is the standard method. However, the basicity of anilines can lead to peak tailing.[12] This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Q4: I am performing an electrophilic aromatic substitution on aniline and getting multiple products. How can I control the selectivity?
A4: The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution, often leading to multiple substitutions.[13][14]
-
Protecting Group Strategy: To control the reactivity, the amino group can be temporarily protected, most commonly through acetylation to form an anilide.[13][15] The acetyl group is electron-withdrawing, which moderates the activating effect of the nitrogen, allowing for more controlled and selective substitution at the ortho and para positions.[13] The protecting group can then be removed by hydrolysis.
Data & Protocols at a Glance
Table 1: General Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale & Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | Buchwald or Josiphos-type phosphine ligands (e.g., XPhos, BrettPhos, XantPhos) | Ligand choice is crucial for reaction efficiency and scope. Sterically hindered, electron-rich ligands are often preferred.[5][6] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is common, but weaker bases like K₃PO₄ can be used for sensitive substrates. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, and often degassed, aprotic solvents are necessary.[5] |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), amine (1.1-1.5 equiv), base (1.5-2.0 equiv), palladium pre-catalyst (1-5 mol%), and ligand (1-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Visualizing Workflows
Troubleshooting Flowchart for Low Yield
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Aniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Minimize Side Reactions with 4-(3,5-Difluorophenyl)aniline
Welcome to the technical support center for 4-(3,5-Difluorophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
I. Understanding the Reactivity of this compound
This compound is a bifunctional molecule with a nucleophilic aniline moiety and an electron-deficient difluorophenyl ring. This unique electronic nature makes it a valuable synthon, but also predisposes it to specific side reactions. The primary reactive sites are the nitrogen atom of the amine and the carbon-fluorine bonds of the difluorophenyl ring. Understanding the interplay of these functionalities is key to minimizing unwanted byproducts.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a question-and-answer format, providing both diagnostic insights and actionable solutions.
FAQ 1: My reaction mixture is turning dark brown/black. What is causing this discoloration?
Answer:
The discoloration of your reaction mixture is a strong indicator of the oxidation of the aniline moiety.[1] Anilines, in general, are susceptible to oxidation, which can be initiated by atmospheric oxygen, certain metal catalysts, or oxidizing agents present in your reaction.[1] This process can lead to the formation of highly colored polymeric materials or defined byproducts like azoxybenzenes and azobenzenes.[2][3]
Causality and Mitigation Strategies:
-
Atmospheric Oxygen: The primary culprit is often dissolved oxygen in your solvents.
-
Solution: It is crucial to thoroughly degas your solvents prior to use. This can be achieved by several methods, with sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes being a highly effective technique. For reactions that are particularly sensitive, employing freeze-pump-thaw cycles (typically three cycles) will provide the most rigorous removal of dissolved gases.
-
-
Oxidizing Reagents/Byproducts: Certain reagents or byproducts from a reaction can act as oxidants.
-
Solution: Carefully review all components of your reaction. If you suspect an oxidizing agent, consider adding a mild reducing agent or an antioxidant, although this should be done with caution to avoid interference with your desired reaction.
-
-
Metal Catalyst Activity: Some transition metal catalysts, particularly in higher oxidation states, can promote aniline oxidation.
-
Solution: Ensure your catalyst is of high purity and, if applicable, use a pre-catalyst that is activated in situ to its active low-valent state.
-
Experimental Protocol: Solvent Degassing (Sparging)
-
Assemble your reaction flask with a stir bar and seal it with a septum.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) source, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for 30-60 minutes with gentle stirring.
-
Remove the needles and maintain a positive pressure of the inert gas over the solvent.
References
Technical Support Center: Scalable Synthesis of 4-(3,5-Difluorophenyl)aniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(3,5-Difluorophenyl)aniline. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth, field-proven insights into scalable synthesis methods, focusing on troubleshooting common experimental hurdles and answering frequently asked questions. Our goal is to empower you to move from bench-scale experiments to scalable production with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable strategies for synthesizing this compound?
A1: For industrial and large-scale lab synthesis, palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and relatively mild conditions. The two primary strategies are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester with an aryl halide. For this target molecule, the most direct approach is coupling 4-aminophenylboronic acid with 1-bromo-3,5-difluorobenzene. This route is often preferred due to the commercial availability and stability of the starting materials.[1][2]
-
Buchwald-Hartwig Amination: This method forms the C-N bond directly by coupling an amine with an aryl halide.[3][4] While versatile, for this specific target, it might involve coupling 3',5'-difluoro-[1,1'-biphenyl]-4-yl bromide with an ammonia source, which can present challenges in controlling selectivity and reaction conditions on a large scale.
Q2: Why is the Suzuki-Miyaura coupling often preferred for preparing biaryl amines like this one?
A2: The Suzuki-Miyaura coupling offers several distinct advantages that make it highly suitable for scalable synthesis[5]:
-
Mild Reaction Conditions: Reactions are typically run at moderate temperatures, which preserves sensitive functional groups on the substrates.
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups (e.g., amines, esters, nitriles), minimizing the need for protecting group strategies.
-
Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, making route scouting and optimization straightforward.
-
Favorable Toxicity Profile: Organoboron reagents are generally less toxic and more stable than many other organometallic compounds used in cross-coupling.
Q3: What are the critical safety precautions when handling the reagents for this synthesis?
A3: Safety is paramount. Key reagents require specific handling procedures:
-
Fluorinated Anilines/Aryl Halides: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[6][7] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][8]
-
Palladium Catalysts: While not acutely toxic, fine palladium powders can be pyrophoric and pose an inhalation risk. Handle them in an inert atmosphere where possible.
-
Bases: Strong bases like sodium carbonate or potassium phosphate are corrosive. Avoid creating dust and prevent contact with skin and eyes.
-
Solvents: Solvents like toluene, dioxane, and THF have specific hazards, including flammability and toxicity. Ensure proper grounding of equipment and use in a well-ventilated area.[9]
Recommended Scalable Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 1-bromo-3,5-difluorobenzene and 4-aminophenylboronic acid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.
Materials & Reagents
| Reagent | Molar Equiv. | Notes |
| 1-Bromo-3,5-difluorobenzene | 1.0 | Limiting Reagent |
| 4-Aminophenylboronic acid | 1.1 - 1.3 | Excess to drive reaction to completion |
| Pd(PPh₃)₄ (Tetrakis) | 0.01 - 0.03 | Catalyst. Other Pd sources can be used. |
| K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Base. Must be anhydrous. |
| Toluene/Water or Dioxane/Water | - | Solvent system (e.g., 4:1 v/v) |
Step-by-Step Procedure
-
Reactor Setup: Equip a clean, dry reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen/argon inlet for maintaining an inert atmosphere.
-
Charge Reagents: To the reactor, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and the base (K₂CO₃, 2.5 eq).
-
Inerting: Evacuate and backfill the reactor with nitrogen or argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) to the reactor via cannula or a pressure-equalizing dropping funnel.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup (Cooldown & Quench): Once the starting material is consumed, cool the reactor to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual inorganics.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by flash column chromatography to yield pure this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Q&A Troubleshooting
Q: My reaction shows very low conversion to the desired product, even after 16 hours. What went wrong?
A: This is a common issue that usually points to a problem with the catalytic cycle. Here’s a checklist of potential causes and solutions:
| Potential Cause | Recommended Action & Explanation |
| Inactive Catalyst | The Pd(0) active species is sensitive to oxygen. Solution: Ensure your entire process, from solvent degassing to reagent charging, is performed under a strict inert atmosphere (N₂ or Ar). Use a freshly opened bottle of catalyst or a pre-catalyst system that is more air-stable. |
| Poor Quality Reagents | The boronic acid may have degraded to boroxine, or the base may have absorbed moisture. Solution: Use fresh 4-aminophenylboronic acid. Ensure your base has been stored in a desiccator and is anhydrous. Use anhydrous grade solvents. |
| Incorrect Base | The choice of base is critical for the transmetalation step.[5] If K₂CO₃ is ineffective, the equilibrium may not favor the active boronate species. Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃, which can accelerate the reaction, especially with less reactive aryl halides. |
| Insufficient Temperature | The reaction may have a higher activation energy than anticipated. Solution: Incrementally increase the temperature by 5-10 °C and continue to monitor. Be cautious not to exceed the decomposition temperature of your reagents or product. |
Q: I'm seeing a significant amount of 3,3',5,5'-tetrafluorobiphenyl as a side product. How can I minimize this?
A: You are observing homocoupling of your aryl halide, a known side reaction. This typically occurs when the transmetalation step is slow relative to competitive pathways.
| Potential Cause | Recommended Action & Explanation |
| Slow Transmetalation | The transfer of the aryl group from boron to palladium is a rate-limiting step. Solution: Increase the concentration of the active boronate by using a stronger base (K₃PO₄) or adding a phase-transfer catalyst if using a biphasic system. Switching to a more electron-rich ligand (e.g., SPhos, XPhos) can also accelerate this step.[4] |
| Suboptimal Stoichiometry | A large excess of the aryl halide can favor homocoupling. Solution: Ensure your stoichiometry is correct. Use only a slight excess of the boronic acid (1.1 equivalents). A reverse addition (adding the aryl halide slowly to the mixture of boronic acid, base, and catalyst) can sometimes help. |
Q: My reaction stalls at ~70% conversion of the limiting reagent. What should I do?
A: Reaction stalling often indicates catalyst deactivation or a loss of driving force.
| Potential Cause | Recommended Action & Explanation |
| Catalyst Deactivation | The active Pd(0) species can precipitate as palladium black or be poisoned by impurities over time. Solution: After confirming stalling with LC-MS, carefully add a second, small portion of the catalyst (an additional 0.5-1.0 mol%) under a positive flow of inert gas. |
| Product Inhibition | In some cases, the product can coordinate to the metal center, slowing down the catalytic cycle. Solution: While difficult to prevent directly, ensuring efficient mixing and maintaining the reaction temperature can help. If the problem persists, exploring a different ligand that promotes faster reductive elimination may be necessary. |
Q: The final product is difficult to purify. It's an oil, or it co-crystallizes with impurities. What are my options?
A: Purification is a critical step for achieving the desired product quality. Aniline derivatives can be challenging due to their basicity and potential for oxidation.
| Potential Cause | Recommended Action & Explanation |
| Residual Starting Materials | Incomplete conversion leads to purification challenges. Solution: Optimize the reaction to drive it to full conversion (>99%). If this is not possible, consider a chemical wash during workup. A dilute acid wash (e.g., 1M HCl) will protonate the aniline product and any unreacted 4-aminophenylboronic acid, pulling them into the aqueous layer, leaving the neutral 1-bromo-3,5-difluorobenzene in the organic layer. You can then re-basify the aqueous layer and extract your product. |
| Homocoupled Impurities | Byproducts like biphenyls can have similar polarity to the product.[10] Solution: Meticulous column chromatography is often required. Try a solvent system with low polarity (e.g., Heptane/Ethyl Acetate or Toluene/Heptane) to achieve better separation. Alternatively, derivatization (e.g., acetylation of the amine) can alter the polarity, allowing for easier separation, followed by deprotection. |
| Oxidation | The aniline product can oxidize upon exposure to air, leading to colored impurities. Solution: Perform the final concentration and purification steps quickly. Blanketing the product with nitrogen during storage can improve its long-term stability. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. lobachemie.com [lobachemie.com]
- 10. veeprho.com [veeprho.com]
Overcoming challenges in the synthesis of difluoroaniline-based compounds
Welcome to the technical support center for the synthesis of difluoroaniline-based compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of working with these valuable synthetic building blocks. Difluoroanilines are crucial intermediates in the creation of pharmaceuticals and agrochemicals, with their fluorine substituents significantly influencing pharmacokinetic properties.[1]
Table of Contents
-
Safety First: Handling Difluoroanilines
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Low Reaction Yields
-
Poor Regioselectivity and Isomer Formation
-
Challenges in Purification
-
Product and Starting Material Decomposition
-
-
Key Synthetic Protocols
-
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
-
Protocol 3: Photoinduced Difluoroalkylation of Anilines
-
-
Spectroscopic Characterization of Difluoroaniline Isomers
-
References
Safety First: Handling Difluoroanilines
Before commencing any experimental work, it is imperative to be thoroughly familiar with the safety protocols for handling difluoroanilines and associated reagents. These compounds are often toxic and flammable.
Core Safety Precautions:
-
Ventilation: Always handle difluoroanilines in a well-ventilated chemical fume hood.[2][3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, flame-resistant lab coats, and suitable gloves.[2][5] Always inspect gloves before use.[5]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[2][3][4] Ground and bond containers when transferring materials to prevent static discharge.[3]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible substances like oxidizing materials and acids.[2][6]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[2][6] Avoid runoff into waterways.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[2]
-
Skin: Remove contaminated clothing and flush skin with plenty of water.[2]
-
Inhalation: Move to fresh air immediately.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2]
Seek immediate medical attention in all cases of exposure. [2][5]
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low in my difluoroaniline synthesis? A1: Low yields can stem from several factors including suboptimal reaction conditions (temperature, pressure, catalyst loading), degradation of starting materials or products, and inefficient purification.[7] For instance, in catalytic hydrogenations, the catalyst (e.g., Palladium on Carbon) can be pyrophoric and its activity is crucial.[8] In palladium-catalyzed cross-coupling reactions, ligand choice is critical for achieving high efficiency.[9] Refer to the detailed troubleshooting guide on low yields for a systematic approach to diagnosing and solving this issue.
Q2: I'm struggling to separate the isomers of my difluoroaniline product. What's the best approach? A2: Isomer separation is a common hurdle. A multi-step purification strategy is often most effective. This typically involves an initial bulk purification via recrystallization or vacuum distillation, followed by fine purification using column chromatography to separate closely related isomers.[10] Careful selection of the solvent system for both techniques is paramount.
Q3: My difluoroaniline compound appears to be degrading in acidic media. Is this expected? A3: Yes, many halogenated anilines, including difluoroanilines, can be susceptible to degradation under acidic conditions, potentially through acid-catalyzed hydrolysis.[7] If your reaction or mobile phase for chromatography is acidic, you may observe new peaks over time. It's advisable to prepare fresh acidic solutions for immediate use and to consider protecting the aniline group if the synthesis involves harsh acidic conditions.[7][11]
Q4: Which is more feasible for a difluoroaniline derivative: electrophilic or nucleophilic aromatic substitution? A4: Due to the electron-withdrawing nature of the fluorine atoms, the aromatic ring of difluoroaniline is electron-deficient. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[11][12] Electrophilic Aromatic Substitution (EAS) is more challenging and would require more forcing reaction conditions.[11]
Q5: What is the role of the fluorine atoms in SNAr reactions on a difluoroaniline ring? A5: In SNAr, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[13][14] Fluorine is highly electronegative and effectively stabilizes this intermediate through its inductive effect. This is why, counterintuitively, fluoride can be a better leaving group than other halogens in SNAr, as the C-F bond cleavage is not the rate-limiting step.[13][14]
Troubleshooting Guides
Low Reaction Yields
Low yields are a frequent frustration. The key is a systematic investigation of potential causes.
Caption: Troubleshooting workflow for low reaction yields.
Expert Insights:
-
Reagent Quality: Difluoroanilines can be hygroscopic.[15] Ensure starting materials are pure and dry. For air/moisture-sensitive reactions like those using organometallics or certain catalysts, use proper Schlenk line or glovebox techniques.
-
Catalyst Activity: In palladium-catalyzed reactions, catalyst deactivation is a common issue. Ensure the catalyst is fresh and consider using a ligand that promotes stability and activity, such as BrettPhos for C-H difluoroalkylation.[9][16] For hydrogenations, catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric and must be handled under a solvent or inert atmosphere.[8]
-
Workup Issues: If you suspect your product is lost during workup, analyze the aqueous layers by TLC or LC-MS.[17] Some anilines are sensitive to the acidic or basic conditions of a wash, leading to degradation.[17] Test the stability of your product to the workup conditions on a small scale before applying to the entire batch.[17]
Poor Regioselectivity and Isomer Formation
The directing effects of the amino group and fluorine atoms can lead to mixtures of isomers.
Causality:
-
In SNAr: Substitution is directed by the most electron-withdrawing groups. Nucleophilic attack will preferentially occur at positions ortho or para to these groups.[11][14]
-
In Electrophilic Reactions: The amino group is a strong ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing.[11] Steric hindrance will also significantly influence the outcome.
Solutions:
-
Reaction Control:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
-
Blocking Groups: Temporarily block more reactive sites with a protecting group (e.g., acetylating the aniline).
-
-
Catalyst/Ligand Choice: In cross-coupling reactions, the choice of ligand can have a profound impact on regioselectivity. Experiment with different ligands to optimize for the desired isomer.
-
Purification: If isomer formation is unavoidable, focus on developing a robust purification method.
| Purification Technique | Application | Key Optimization Parameters |
| Recrystallization | Initial purification of solid products to remove bulk impurities. | Solvent choice (high solubility when hot, low when cold), cooling rate.[10] |
| Column Chromatography | Separation of closely related isomers and impurities. | Stationary phase (silica, alumina), mobile phase polarity (gradient elution).[10] |
| HPLC | High-resolution separation for analytical assessment or preparative purification. | Column type, mobile phase composition, flow rate, detection wavelength.[10] |
Challenges in Purification
Purification can be as challenging as the synthesis itself.
Issue: Low Recovery After Recrystallization
| Possible Cause | Solution |
| Compound is too soluble in the chosen solvent. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[10] |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, more easily filterable crystals.[10] |
Issue: Product Streaking or Decomposing on Silica Gel Column
-
Cause: The acidic nature of silica gel can cause degradation of sensitive aniline compounds.
-
Solution:
-
Deactivate the Silica: Slurry the silica gel in the mobile phase containing a small amount of a basic modifier, such as triethylamine (~0.5-1%), before packing the column.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Product and Starting Material Decomposition
Stability is a key concern, especially under certain reaction conditions.
Caption: Common pathways for difluoroaniline degradation.
Mitigation Strategies:
-
Acid Sensitivity: If a reaction requires acid, investigate using a milder acid or a lower concentration.[7] Monitor the reaction closely to minimize exposure time.[7]
-
Oxidative Decomposition: Anilines are prone to oxidation, which can lead to discoloration (e.g., turning brown). To prevent this, run reactions under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
-
Temperature Control: If decomposition is observed at elevated temperatures, try running the reaction at a lower temperature, even if it requires a longer reaction time.[7]
Key Synthetic Protocols
Disclaimer: These protocols are generalized and may require optimization for specific substrates. Always perform a risk assessment before starting any new procedure.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of a difluoroaniline derivative from a dibromodifluorobenzene precursor.[18]
Step 1: Imine Formation
-
To a nitrogen-purged reaction vessel, add Pd(dba)₂ (0.005 equiv), Xantphos (0.005 equiv), and K₃PO₄ (4.0 equiv).[18]
-
Add the dibromodifluorobenzene starting material (1.0 equiv) and the solvent (e.g., iPrOAc).[18]
-
Add benzophenone imine (1.1 equiv).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
Step 2: Imine Hydrolysis
-
Dissolve the crude imine intermediate in a suitable solvent (e.g., THF).
-
Add aqueous HCl (e.g., 2-6 M) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the imine is fully hydrolyzed.
-
Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general SNAr reaction, for example, the reaction of 2,4-difluoronitrobenzene with an amine.[12]
-
Dissolve the 2,4-difluoronitrobenzene (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO.
-
Add the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base such as K₂CO₃ or Et₃N (1.5-2.0 equiv).
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS. Due to the high activation of the ring by the nitro group and two fluorine atoms, the fluorine at the 4-position (para to the nitro group) is typically displaced.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Photoinduced Difluoroalkylation of Anilines
This protocol provides a transition-metal-free method for the difluoroalkylation of anilines using a photocatalyst.[19][20]
-
In a 4 mL vial, combine the aniline starting material (1.0 equiv), Eosin Y (0.01 equiv), K₂CO₃ (1.5 equiv), TBAI (0.5 equiv), and ICF₂COOEt (1.3 equiv).[19]
-
Seal the vial with a septum and degas by alternating vacuum and backfilling with N₂ or Ar.
-
Add anhydrous DMF (to achieve a ~0.3 M concentration) and degas the solution again by bubbling with Ar for 5 minutes.[19]
-
Stir the reaction mixture under an Ar atmosphere and irradiate with a visible light source (e.g., 525 nm LED) at room temperature.[20]
-
Monitor the reaction by TLC or LC-MS. After completion (typically 16-24 hours), dilute the mixture with water and extract with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Spectroscopic Characterization of Difluoroaniline Isomers
Accurate identification of difluoroaniline isomers is crucial. Spectroscopic methods provide the necessary data for structural confirmation.
| Technique | Sample Preparation | Key Observables |
| ¹H & ¹⁹F NMR | Dissolve sample in a deuterated solvent (e.g., CDCl₃). | ¹H NMR: Chemical shifts and coupling patterns of aromatic protons are highly dependent on the fluorine substitution pattern. ¹⁹F NMR: Chemical shifts are characteristic of the fluorine environment.[21][22] |
| IR Spectroscopy | Prepare a KBr pellet for solids or a thin film for liquids.[23] | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations.[22][23] |
| UV-Vis | Prepare a dilute solution (10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol).[21] | The wavelength of maximum absorbance (λmax) is influenced by the substitution pattern on the aniline ring.[21][22] |
| Mass Spectrometry | Dissolve in a volatile solvent (e.g., dichloromethane) for GC-MS analysis.[21] | Provides the molecular weight of the compound and a fragmentation pattern that can aid in structural elucidation.[22] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vapourtec.com [vapourtec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 5509-65-9 CAS MSDS (2,6-Difluoroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How To [chem.rochester.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Managing reaction temperatures in 4-(3,5-Difluorophenyl)aniline synthesis
An advanced technical support guide from the office of the Senior Application Scientist.
Technical Support Center: Synthesis of 4-(3,5-Difluorophenyl)aniline
A Guide to Managing Reaction Temperatures for Optimal Yield and Purity
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The formation of the central C-N or C-C bond in this molecule, typically via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, is highly sensitive to thermal conditions.[1][2] Precise temperature management is paramount; insufficient heat leads to poor conversion, while excessive temperatures can trigger a cascade of side reactions, compromising both yield and purity.[3]
This document provides a structured, in-depth resource in a question-and-answer format to troubleshoot common issues and answer frequently asked questions related to temperature control in this specific synthesis.
Troubleshooting Guide: Addressing Common In-Experiment Issues
This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and field-proven optimization strategies.
Question 1: My reaction shows low or no conversion of the aryl halide starting material. What is the first temperature-related parameter I should check?
Answer: The most immediate cause of low conversion is often insufficient thermal energy to overcome the activation barrier of the catalytic cycle, particularly the initial oxidative addition step.
-
Causality: Palladium-catalyzed cross-coupling reactions require a specific activation energy to proceed at an efficient rate.[3] If the reaction temperature is too low, the catalyst may not be sufficiently active, or the reaction kinetics will be exceedingly slow.
-
Recommended Action:
-
Verify Temperature: Ensure your temperature monitoring is accurate. Use a calibrated thermometer placed directly in the reaction mixture, not just monitoring the heating mantle or oil bath temperature.
-
Incremental Temperature Increase: If the temperature is confirmed to be low, increase it stepwise (e.g., in 10 °C increments) while carefully monitoring the reaction progress via TLC or LC-MS. For many Buchwald-Hartwig or Suzuki reactions, a range of 80-110 °C is common, though this is highly dependent on the catalyst system.[3][4]
-
Consider the Catalyst System: If higher temperatures do not improve conversion or lead to decomposition, your catalyst system may be ill-suited for the substrates. Consider switching to a more active, second-generation palladium pre-catalyst or a more electron-rich, bulky phosphine ligand, which can facilitate catalysis at milder temperatures, sometimes even room temperature.[5][6]
-
Question 2: I am achieving good conversion, but my final product is contaminated with a significant amount of a dehalogenated byproduct (e.g., 3,5-difluorobenzene or aniline). How can I suppress this side reaction?
Answer: The formation of dehalogenated byproducts is a classic sign that the reaction temperature is too high or that unwanted hydride sources are present in your system.
-
Causality: Hydrodehalogenation (dehalogenation) often has a higher activation energy than the desired C-N or C-C bond formation.[3] At elevated temperatures, this undesired pathway becomes more competitive. This process is typically mediated by palladium-hydride (Pd-H) species, which can arise from various sources.[3]
-
Recommended Actions:
-
Lower the Reaction Temperature: This is the most effective first step. Reducing the temperature by 10-20 °C can significantly slow the dehalogenation pathway without critically impacting the rate of the desired coupling, especially if a highly active catalyst is used.[3]
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Water or protic solvents (like ethanol) can react with the base or other components to generate hydride sources that fuel the dehalogenation side reaction.[3]
-
Evaluate Your Base: Strong, aqueous bases can promote the formation of Pd-H species.[3] Consider switching to a weaker, anhydrous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
-
Question 3: My product is contaminated with homocoupled byproducts of my starting materials. What is the thermal- and atmosphere-related cause?
Answer: Homocoupling, such as the formation of biphenyl from an aryl halide or a biaryl from a boronic acid, is often promoted by excessive heat and the presence of oxygen.[3]
-
Causality: High temperatures can increase the rate of undesirable homocoupling pathways.[3] In Suzuki reactions, oxygen can also promote the oxidative homocoupling of boronic acids.[3]
-
Recommended Actions:
-
Reduce Temperature: As with dehalogenation, lowering the reaction temperature can disfavor the kinetics of the homocoupling side reaction.
-
Improve Inert Atmosphere: This is critical. Ensure all solvents are thoroughly degassed before use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel must be purged of air and maintained under a strict inert atmosphere (argon or nitrogen) for the entire duration of the experiment.[3]
-
Troubleshooting Summary Table
| Problem Observed | Primary Possible Cause (Temperature-Related) | Recommended First Action | Secondary Actions |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase temperature in 10 °C increments, monitoring reaction progress. | Screen more active catalyst systems that operate at lower temperatures.[5] |
| Dehalogenated Byproduct | Reaction temperature is too high.[3] | Lower the reaction temperature by 10-20 °C. | Ensure strictly anhydrous reagents/solvents; switch to a non-aqueous base.[3] |
| Homocoupled Byproducts | Elevated reaction temperature; presence of oxygen.[3] | Lower the reaction temperature and ensure rigorous degassing of solvents. | Maintain a strict, positive pressure of an inert gas (Ar or N₂).[3] |
| Inconsistent Scale-Up Results | Formation of localized hot spots (thermal gradients).[7] | Improve mechanical stirring efficiency and ensure uniform heating via a reactor jacket. | Slow the rate of heating; perform a safety and thermal hazard assessment. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the principles of temperature management in this synthesis.
Question 1: What is a typical starting temperature range for the synthesis of this compound via palladium-catalyzed cross-coupling?
Answer: A general starting point for optimization is between 80 °C and 110 °C . However, this is not a universal rule. The optimal temperature is highly dependent on several factors:
-
Catalyst System: Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are highly active and can facilitate reactions at or near room temperature.[5][6]
-
Substrates: Aryl chlorides are generally less reactive than aryl bromides and may require higher temperatures or more active catalysts. The nature of the amine or boronic acid also plays a role.
-
Solvent: The solvent's boiling point provides a natural ceiling for the reaction temperature. Common high-boiling solvents used for these reactions include toluene, 1,4-dioxane, and DMF.[2][4]
Question 2: How does excessive temperature negatively impact the palladium catalyst itself?
Answer: While heat is required for catalytic activity, excessive temperature can lead to catalyst decomposition.[3] High temperatures can cause the palladium nanoparticles to agglomerate, forming inactive palladium black. This process reduces the catalytically active surface area and can halt the reaction entirely. The stability of the ligand associated with the palladium is also temperature-dependent; some ligands may degrade at elevated temperatures, leading to catalyst deactivation.
Question 3: What are the best practices for setting up, monitoring, and controlling reaction temperature on a laboratory scale?
Answer: For reproducible and safe results, precise temperature control is essential.[8]
-
Setup: Use a three-neck round-bottom flask equipped with a reflux condenser, an inert gas inlet, and a septum for reagent addition. Heating should be performed using a temperature-controlled oil bath or a heating mantle connected to a PID controller.
-
Monitoring: Crucially, the temperature of the reaction mixture itself should be monitored with a calibrated thermometer or thermocouple probe, not just the temperature of the heating source. There is often a significant temperature difference between the two.
-
Control: For precise control, especially for reactions sensitive to small fluctuations, a jacketed reactor connected to a recirculating heater/chiller is the gold standard. This is particularly important when scaling up, as it helps prevent the formation of dangerous thermal gradients.[7]
Protocol: Standard Setup for a Temperature-Controlled Reaction Under Inert Atmosphere
-
Drying: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Assembly: Assemble the reaction apparatus (flask, condenser) while hot and immediately place it under a positive pressure of argon or nitrogen.
-
Charging Reagents: Add the solid reagents (e.g., aryl halide, amine/boronic acid, base, palladium catalyst, and ligand) to the flask under a strong flow of inert gas.
-
Atmosphere Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent via syringe through the septum.[3]
-
Heating: Submerge the flask in the pre-heated oil bath or start the heating program on the reactor.
-
Execution: Begin vigorous stirring and bring the reaction mixture to the desired internal temperature. Monitor this internal temperature throughout the reaction.[3]
Question 4: I am planning to scale up this synthesis. What new temperature-related challenges should I anticipate?
Answer: Scaling up is not simply a matter of using larger quantities.[7] Key challenges include:
-
Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to the formation of "hot spots" or thermal gradients, where parts of the mixture are much hotter than others, causing localized byproduct formation.[7]
-
Mixing Efficiency: What works with a small magnetic stir bar will not be effective in a large reactor. Inefficient mixing exacerbates poor heat transfer and can lead to localized concentration gradients, affecting reaction rates and selectivity.[7]
-
Exotherms: Reactions that are easily controlled on a small scale may generate a significant amount of heat (exotherm) at a larger scale. This must be anticipated and managed with appropriate cooling capacity to prevent a runaway reaction. A thorough thermal hazard assessment is crucial before any significant scale-up.
Visualizing Temperature-Dependent Processes
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for diagnosing low-yield issues, starting with the most common temperature-related culprits.
Caption: A generalized troubleshooting workflow for low yield or selectivity.
Relationship Between Temperature and Reaction Pathways
This diagram illustrates how temperature can shift the balance between the desired product formation and common side reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Importance of temperature control in the pharmaceutical industry | Fuji Electric [fujielectric.fr]
Technical Support Center: Optimizing Reactions with 4-(3,5-Difluorophenyl)aniline through Strategic Solvent Selection
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(3,5-Difluorophenyl)aniline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during synthesis. Our focus is to elucidate the critical role of solvent choice in dictating the outcome of reactions involving this versatile, yet sometimes challenging, building block.
The unique electronic properties of this compound, stemming from the two electron-withdrawing fluorine atoms, can significantly influence its nucleophilicity and solubility. This guide will provide the causal reasoning behind solvent selection for key transformations, enabling you to optimize your reaction conditions for higher yields, better selectivity, and fewer impurities.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination with this compound sluggish or low-yielding?
A1: The reduced nucleophilicity of the aniline nitrogen, due to the electron-withdrawing nature of the 3,5-difluorophenyl group, is a primary factor. The choice of solvent is critical to overcome this. Aprotic, non-polar, or weakly polar solvents are generally preferred for Buchwald-Hartwig reactions.[1][2]
-
Toluene and Dioxane: These are the most commonly employed solvents for Buchwald-Hartwig aminations.[1][3] Toluene is often a good starting point. For aryl iodide coupling partners, dioxane has been shown to improve yields.[2][4]
-
Ethers (e.g., THF, DME): These can also be effective.[3]
-
Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): While these can sometimes aid in solubility, they should be used with caution as they can coordinate with the palladium catalyst and potentially inhibit catalysis.[3][5]
The key is to use a solvent that can dissolve the reactants and the base to a sufficient extent without interfering with the catalytic cycle. The base (e.g., NaOtBu, K₃PO₄) often has limited solubility, creating a heterogeneous mixture, which underscores the solvent's crucial role.[3]
Q2: I'm observing significant byproduct formation in my amide coupling reaction with this compound. Could the solvent be the culprit?
A2: Yes, the solvent can significantly influence the rates of competing side reactions. In amide couplings, the goal is to favor the aminolysis of the activated carboxylic acid intermediate over its hydrolysis or other decomposition pathways.[6]
-
Aprotic Solvents are Preferred: Solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are commonly used.[7][8]
-
DMF and other Polar Aprotic Solvents: These are often excellent choices due to their ability to dissolve a wide range of reactants, including carboxylic acids and their salts.[6] However, be aware that residual water in these solvents can lead to hydrolysis of the activated intermediate. Using anhydrous solvents is recommended.
-
DCM: A less polar option that is also widely used. Its lower boiling point can be advantageous for product isolation.
-
Aqueous Media: While less conventional, some amide coupling reagents have been specifically designed to work in the presence of water, which can be a more environmentally friendly option.[6] However, for a less reactive aniline like this compound, anhydrous conditions are generally a safer starting point to maximize the rate of the desired reaction.
Q3: For a Nucleophilic Aromatic Substitution (SNAr) reaction using this compound as the nucleophile, what is the best solvent choice?
A3: For SNAr reactions, polar aprotic solvents are almost always the best choice.[9][10] These solvents excel at stabilizing the charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy.
-
Optimal Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are highly effective. They enhance the nucleophilicity of the aniline by solvating the counter-ion of any salt byproducts without strongly hydrogen-bonding to the aniline's nitrogen, which would reduce its reactivity.[9]
-
Protic Solvents to Avoid: Protic solvents like ethanol, methanol, or water are generally detrimental. They can form hydrogen bonds with the lone pair of the aniline's nitrogen, significantly decreasing its nucleophilicity and slowing down the reaction.[9][11]
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
If you are experiencing low yields when using this compound in a Buchwald-Hartwig reaction, consider the following solvent-related troubleshooting steps:
| Symptom | Potential Cause | Suggested Action | Rationale |
| Incomplete conversion, starting material remains | Poor solubility of reactants or base. | Switch from toluene to 1,4-dioxane or a mixture of toluene/dioxane. | Dioxane has a higher dielectric constant than toluene and can better solvate ionic intermediates and the base, potentially increasing the reaction rate.[2][4] |
| Reaction stalls or is very slow | Catalyst inhibition. | If using a polar aprotic solvent like DMF, switch to a non-coordinating solvent like toluene. | Highly coordinating solvents can occupy coordination sites on the palladium catalyst, hindering the catalytic cycle.[5] |
| Dark brown precipitate forms | Catalyst decomposition. | Ensure the solvent is properly deoxygenated before use. | Oxygen can lead to the decomposition of the palladium catalyst, especially at elevated temperatures.[12] |
Issue 2: Poor Reproducibility in Amide Coupling Reactions
Inconsistent results in amide couplings can often be traced back to the solvent.
| Symptom | Potential Cause | Suggested Action | Rationale |
| Variable yields between batches | Presence of water in the solvent. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Water will compete with the aniline for the activated carboxylic acid, leading to hydrolysis and lower yields of the desired amide.[6] |
| Formation of an unknown impurity | Solvent-mediated decomposition of the coupling agent. | If using a less stable coupling agent, consider switching to a more robust one or changing the solvent to one known to be compatible (e.g., from DCM to DMF). | Some coupling reagents can be unstable in certain solvents, leading to side reactions. Consult the manufacturer's recommendations for the specific coupling agent. |
| Reaction mixture is heterogeneous | Poor solubility of the starting materials. | Switch to a more polar solvent like DMF or NMP. | Ensuring all reactants are in solution is crucial for consistent and efficient reaction kinetics.[6] |
Solvent Properties and Selection
The choice of solvent is a multi-faceted decision. The following table summarizes the properties of common solvents used in reactions with this compound to aid in your selection process. A higher dielectric constant generally indicates a more polar solvent.[13][14][15]
| Solvent | Dielectric Constant (at ~20-25°C)[14][15] | Boiling Point (°C) | Nature | Typical Applications |
| Toluene | 2.38 | 111 | Non-polar, Aprotic | Buchwald-Hartwig Amination |
| 1,4-Dioxane | 2.25 | 101 | Weakly Polar, Aprotic | Buchwald-Hartwig Amination |
| Tetrahydrofuran (THF) | 7.58 | 66 | Polar, Aprotic | Buchwald-Hartwig, Amide Coupling |
| Dichloromethane (DCM) | 8.93 | 40 | Polar, Aprotic | Amide Coupling |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar, Aprotic | Amide Coupling, SNAr |
| N,N-Dimethylformamide (DMF) | 36.71 | 153 | Polar, Aprotic | Amide Coupling, SNAr |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 189 | Polar, Aprotic | SNAr |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed amination of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a typical amide bond formation between a carboxylic acid and this compound.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Coupling agent (e.g., HATU, 1.1 mmol)
-
This compound (1.0 mmol)
-
Organic base (e.g., DIPEA, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF or DCM, 5 mL)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the coupling agent and stir for a few minutes to allow for activation.
-
Add the this compound, followed by the organic base.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, dilute with an appropriate organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing Troubleshooting Workflows
The following diagram illustrates a general decision-making process for troubleshooting a low-yielding reaction involving this compound, with a focus on solvent optimization.
Caption: Troubleshooting workflow for low yield.
References
- 1. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. research.rug.nl [research.rug.nl]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dielectric Constant [macro.lsu.edu]
- 15. depts.washington.edu [depts.washington.edu]
Validation & Comparative
A Comparative Guide to the Isomers of 4-(3,5-Difluorophenyl)aniline: Synthesis, Physicochemical Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, fluorinated biphenylamines serve as privileged scaffolds. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among these, the isomers of (3,5-difluorophenyl)aniline represent a compelling case study in how subtle changes in molecular topology can lead to profound differences in chemical behavior and biological activity.
This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of (3,5-difluorophenyl)aniline. While direct, side-by-side experimental comparisons are scarce in the current literature, this document synthesizes available data, provides robust experimental protocols, and leverages established chemical principles to offer insights into the distinct characteristics of each isomer.
I. Synthesis of (3,5-Difluorophenyl)aniline Isomers: A Unified Approach via Suzuki-Miyaura Coupling
The most versatile and widely employed method for the synthesis of biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organohalide. For the synthesis of the (3,5-difluorophenyl)aniline isomers, two general retrosynthetic pathways can be envisioned, as illustrated below.
Figure 1: General retrosynthetic pathways for the synthesis of (3,5-Difluorophenyl)aniline isomers via Suzuki-Miyaura coupling.
The choice between Pathway A and Pathway B often depends on the commercial availability and cost of the starting materials. Below is a generalized, robust protocol for the synthesis of these isomers.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system, with the progress of the reaction readily monitored by Thin Layer Chromatography (TLC) and the final product identity and purity confirmed by a suite of analytical techniques.
Materials:
-
Appropriate boronic acid (e.g., 3,5-difluorophenylboronic acid or aminophenylboronic acid) (1.2 eq)
-
Appropriate aryl halide (e.g., bromoaniline isomer or 1-bromo-3,5-difluorobenzene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide, boronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
II. Comparative Physicochemical and Spectroscopic Properties
The position of the amino group relative to the difluorophenyl ring significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions. These differences are reflected in their physicochemical properties and spectroscopic signatures.
| Property | 2-(3,5-Difluorophenyl)aniline | 3-(3,5-Difluorophenyl)aniline | 4-(3,5-Difluorophenyl)aniline |
| Molecular Formula | C₁₂H₉F₂N | C₁₂H₉F₂N | C₁₂H₉F₂N |
| Molecular Weight | 205.21 g/mol | 205.21 g/mol | 205.20 g/mol [1] |
| CAS Number | 873056-60-1 | 1355247-52-7 (HCl salt) | 405058-00-6[1] |
| Predicted XLogP3 | 3.6 | 3.6 | 3.6 |
| Predicted pKa (basic) | Likely lower due to steric hindrance | Intermediate | Likely highest |
| Predicted Boiling Point | - | - | 256 °C at 760 mmHg |
| Predicted Melting Point | - | - | 56-58 °C |
Spectroscopic Analysis: A Fingerprint of Isomerism
NMR and IR spectroscopy are powerful tools for distinguishing between these isomers. The electronic effects of the amino and difluoro-substituents, as well as their spatial arrangement, lead to unique spectral patterns.
Figure 2: Key spectroscopic techniques for the characterization and differentiation of (3,5-Difluorophenyl)aniline isomers.
Expected Spectroscopic Features:
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer due to the different electronic environments. The protons on the aniline ring will be most affected by the position of the biaryl linkage.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the ipso-carbons of the C-N and C-C bonds, will vary significantly between the isomers.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms in the 3,5-difluorophenyl ring for all isomers.
-
IR Spectroscopy: The N-H stretching vibrations (typically around 3300-3500 cm⁻¹) and the out-of-plane C-H bending frequencies in the fingerprint region will be characteristic for the substitution pattern of each isomer.
III. Potential Biological Applications and Structure-Activity Relationships
Fluorinated anilines and biphenyl scaffolds are prevalent in many biologically active compounds, particularly as kinase inhibitors and anticancer agents. The isomeric position of the amino group in (3,5-difluorophenyl)aniline is expected to have a profound impact on its biological activity.
Kinase Inhibition
Many kinase inhibitors feature a hinge-binding motif, which often involves hydrogen bonding between the kinase hinge region and a heterocyclic system on the inhibitor. The aniline nitrogen of the (3,5-difluorophenyl)aniline isomers could serve as a key hydrogen bond donor or acceptor, or as a synthetic handle to introduce such a motif.
-
This compound: The para-position of the amino group allows for a linear extension of the molecule, which can be favorable for binding to elongated kinase active sites. The amino group is sterically accessible for derivatization to introduce hinge-binding moieties.
-
3-(3,5-Difluorophenyl)aniline: The meta-position of the amino group results in a bent molecular geometry. This may be advantageous for targeting kinases with non-linear binding pockets.
-
2-(3,5-Difluorophenyl)aniline: The ortho-position of the amino group introduces significant steric hindrance around the biaryl linkage and the amino group itself. This could restrict the molecule's conformational flexibility and its ability to adopt a favorable binding pose in a kinase active site. However, this steric hindrance could also be exploited to achieve selectivity for certain kinases.
Figure 3: The relationship between the isomeric position of the amino group and the potential biological activity.
Anticancer Activity
The cytotoxic effects of these isomers against cancer cell lines would likely be influenced by their ability to engage with intracellular targets. Differences in cell permeability, metabolic stability, and target binding affinity, all of which are influenced by the isomeric position of the amino group, would contribute to variations in their anticancer potency and selectivity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a standardized method for assessing the cytotoxic effects of the (3,5-difluorophenyl)aniline isomers on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
(3,5-Difluorophenyl)aniline isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each isomer for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.
IV. Conclusion and Future Directions
The isomers of (3,5-difluorophenyl)aniline represent a fascinating platform for exploring the impact of subtle structural modifications on molecular properties and biological function. While the available data is currently fragmented, this guide provides a framework for their synthesis, characterization, and comparative evaluation.
Future research should focus on the systematic synthesis and side-by-side experimental analysis of all isomers to provide a comprehensive dataset of their physicochemical and spectroscopic properties. Furthermore, a direct comparative evaluation of their biological activities, particularly as kinase inhibitors and anticancer agents, would provide invaluable structure-activity relationship insights and could lead to the identification of promising new therapeutic leads.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.
-
PubChem. (n.d.). 3',5'-Difluoro-[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. Retrieved from a valid URL.[1]
References
A Comparative Guide to the Biological Activity of 4-(3,5-Difluorophenyl)aniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the aniline scaffold is a cornerstone for the development of novel therapeutic agents. The introduction of halogen substituents onto the aniline ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of 4-(3,5-Difluorophenyl)aniline against a spectrum of other haloanilines, drawing upon available preclinical data. The focus is on their anticancer and antimicrobial properties, underpinned by an exploration of their potential mechanisms of action, including enzyme inhibition. While direct comparative studies are limited, this document synthesizes data from various sources to offer a valuable perspective for researchers in drug discovery and development.
Introduction to Haloanilines in Drug Discovery
Haloanilines are a class of aromatic amines that have garnered significant attention in pharmaceutical research due to their versatile biological activities. The nature, number, and position of halogen atoms on the aniline ring can dramatically alter a compound's lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can enhance binding affinity to biological targets, improve cell membrane permeability, and prolong the duration of action. As such, haloanilines serve as crucial building blocks in the synthesis of a wide range of therapeutic agents, from anticancer and antimicrobial drugs to enzyme inhibitors.
Comparative Biological Activity
The biological efficacy of haloanilines is intricately linked to their substitution patterns. The following sections provide a comparative overview of the anticancer and antimicrobial activities of this compound and other representative haloanilines, based on data from various independent studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.
Anticancer Activity: A Comparative Overview
Aniline derivatives are integral to the design of numerous anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival. The following table summarizes the in vitro cytotoxic activity of various haloaniline derivatives against a panel of cancer cell lines.
Table 1: Comparative In Vitro Anticancer Activity of Haloaniline Derivatives (IC50, µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Fluorinated Anilines | |||||
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 (CNS Cancer) | Expressed as 86.61% growth inhibition at 10 µM | Imatinib | - | [1] |
| OVCAR-8 (Ovarian Cancer) | Expressed as 85.26% growth inhibition at 10 µM | Imatinib | - | [1] | |
| 4-Anilinoquinolinylchalcone Derivative | MDA-MB-231 (Breast Cancer) | 0.04 | Not Specified | Not Specified | [2] |
| Chlorinated Anilines | |||||
| 4-Anilinoquinazoline Derivative (10a) | A549 (Lung Cancer) | Not explicitly stated, but showed potent inhibitory activity | Vandetanib | - | [3] |
| 4-Anilinoquinazoline Derivative (10g) | H446 (Lung Cancer) | Not explicitly stated, but showed potent inhibitory activity | Vandetanib | - | [3] |
| Mono/Dichloro Aniline Derivative (12e) | E. coli (as antibacterial) | Good to moderate activity | - | - | [4] |
| Brominated Anilines | |||||
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS Cancer) | Expressed as 41.25% growth inhibition at 10 µM | - | - | |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4i) | SNB-75 (CNS Cancer) | Expressed as 38.94% growth inhibition at 10 µM | - | - | |
| Iodinated Anilines | |||||
| 2-Iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus (as antibacterial) | 50 µg/mL | - | - | [5] |
Note: The data presented is a compilation from different studies and direct comparison of IC50 values should be interpreted with caution due to variations in experimental protocols.
The data suggests that fluorinated aniline derivatives, in particular, exhibit promising anticancer activity. For instance, a trifluorophenyl-containing oxadiazole derivative showed significant growth inhibition of CNS and ovarian cancer cell lines[1]. The presence of fluorine is often associated with enhanced metabolic stability and binding affinity.
Antimicrobial Activity: A Comparative Overview
Haloanilines have also demonstrated significant potential as antimicrobial agents. The introduction of halogens can enhance the lipophilicity of the aniline scaffold, facilitating its passage through microbial cell membranes. The following table summarizes the Minimum Inhibitory Concentration (MIC) of various haloaniline derivatives against different microbial strains.
Table 2: Comparative Antimicrobial Activity of Haloaniline Derivatives (MIC, µg/mL)
| Compound Derivative | Staphylococcus aureus | Escherichia coli | Vibrio parahaemolyticus | Source |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | - | - | 100 | [5] |
| 2-Iodo-4-trifluoromethylaniline | - | - | 50 | [5] |
| 4-Bromo-3-chloroaniline | - | - | 125 | [5] |
| 3,5-Dibromoaniline | - | - | 100 | [5] |
| 3-Chloro-4-iodoaniline | - | - | 125 | [5] |
The data from a study on trifluoro-anilines against Vibrio species highlights the potent antibacterial effects of these compounds, with some derivatives exhibiting MIC values as low as 50 µg/mL[5]. The study also noted that these compounds can disrupt bacterial cell membranes and inhibit biofilm formation[5]. Another study on halogenated anilines against uropathogenic E. coli found that 3,5-dibromoaniline had a MIC of 100 µg/mL and 4-bromo-3-chloroaniline had a MIC of 200 µg/mL[6][7].
Mechanism of Action: Enzyme Inhibition
The biological activities of many haloaniline derivatives can be attributed to their ability to inhibit specific enzymes that are critical for cell survival and proliferation. Two notable examples are Epidermal Growth Factor Receptor (EGFR) and B-Raf kinase, both of which are key targets in cancer therapy.
EGFR Inhibition
The aniline scaffold is a common feature in many EGFR tyrosine kinase inhibitors. The nitrogen atom of the aniline can form a crucial hydrogen bond with the hinge region of the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of its signaling pathway.
Caption: Aniline-based inhibitors compete with ATP for the EGFR kinase domain, blocking downstream signaling.
B-Raf Kinase Inhibition
Mutations in the B-Raf kinase are prevalent in various cancers, making it an attractive therapeutic target. Aniline-containing compounds have been developed as potent B-Raf inhibitors, often targeting the ATP-binding site of the mutated kinase.
Caption: Aniline-based inhibitors block the activity of mutant B-Raf, halting the MAPK signaling cascade.
Experimental Protocols
The following are generalized, step-by-step methodologies for key experiments cited in the evaluation of haloaniline derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the haloaniline compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Protocol:
-
Compound Dilution: Perform a two-fold serial dilution of the haloaniline compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6][8]
Kinase Inhibition Assay (General Protocol)
Kinase activity can be measured using various methods, such as monitoring the phosphorylation of a substrate.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide), and the haloaniline inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods like ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.[9]
Conclusion
This comparative guide highlights the significant biological potential of haloaniline derivatives, with a particular emphasis on the promising role of fluorine substitution. While direct, comprehensive comparative data for this compound is currently limited in the public domain, the analysis of structurally related compounds strongly suggests its potential as a biologically active molecule, particularly in the realms of anticancer and antimicrobial research. The provided experimental frameworks offer a solid foundation for the systematic evaluation of this and other novel haloaniline compounds. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this important class of compounds and to guide the rational design of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in antitumor aniline mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Part 1: UV-Visible (UV-Vis) Spectroscopy - Probing Electronic Transitions
An Expert Guide to the Spectroscopic Comparison of Aniline Derivatives
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Aniline and its derivatives are fundamental building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to dyes and polymers. The precise characterization of these aromatic amines is paramount, as subtle changes in their molecular structure—the addition of a methyl group, a methoxy group, or a nitro group—can dramatically alter their chemical, physical, and biological properties. Spectroscopic techniques offer a powerful, non-destructive toolkit for elucidating these structures with high fidelity.
This guide provides an in-depth comparative analysis of aniline and three key para-substituted derivatives—p-toluidine, p-anisidine, and p-nitroaniline—using UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple data dump, we will explore the causal relationships between molecular structure and spectral output, grounding our interpretations in the foundational principles of each technique. Every protocol described herein is designed to be a self-validating system, ensuring that you can reproduce these results with confidence in your own laboratory.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower-energy ground states to higher-energy excited states. In aniline derivatives, the key electronic transitions are π → π* within the benzene ring. The amino group (-NH₂) acts as a powerful auxochrome—a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of absorption.[1] The lone pair of electrons on the nitrogen atom extends the conjugated π-system of the benzene ring, altering the energy required for these electronic transitions.[1]
The Influence of Substituents
The nature of the substituent at the para position profoundly influences the UV-Vis spectrum. This effect is a direct consequence of the substituent's ability to either donate or withdraw electron density, further modifying the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They push electron density into the aromatic ring, raising the energy of the HOMO. This reduces the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) and often an increase in absorption intensity (a hyperchromic effect).[2]
-
Electron-Withdrawing Groups (EWGs): A group like nitro (-NO₂) is strongly electron-withdrawing. It pulls electron density from the ring, creating a highly extended conjugated system that significantly lowers the energy of the LUMO. This leads to a substantial bathochromic shift.[2]
The effect of pH is also critical. In an acidic solution, the amino group is protonated to form the anilinium ion (-NH₃⁺). This removes the nitrogen lone pair from conjugation with the ring, causing the spectrum to resemble that of benzene, with λmax shifting to a much shorter wavelength (a hypsochromic or blue shift).[1]
Comparative UV-Vis Data
The following table summarizes the absorption maxima for aniline and its derivatives, showcasing the predictable shifts caused by para-substituents.
| Compound | Substituent | Substituent Effect | λmax (nm) in Ethanol |
| Aniline | -H | Reference | ~230, ~280 |
| p-Toluidine | -CH₃ | Electron-Donating | ~234, ~287 |
| p-Anisidine | -OCH₃ | Strong Electron-Donating | ~236, ~299 |
| p-Nitroaniline | -NO₂ | Strong Electron-Withdrawing | ~381 |
Note: Values are approximate and can vary slightly based on solvent and concentration.
Caption: Logical diagram of substituent effects on the HOMO-LUMO energy gap.
Part 2: Infrared (IR) Spectroscopy - Mapping Molecular Vibrations
IR spectroscopy provides a molecular fingerprint by measuring the vibrations of bonds within a molecule. For aniline derivatives, several key regions of the spectrum are diagnostic for structural confirmation.
Key Diagnostic Peaks
-
N-H Stretching: Primary aromatic amines (like all compounds discussed here) exhibit two distinct absorption bands in the 3300-3500 cm⁻¹ region.[3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their presence is a definitive indicator of a primary amine.[4]
-
N-H Bending: A sharp absorption due to the N-H "scissoring" vibration appears between 1580-1650 cm⁻¹.[3]
-
C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines is typically strong and appears in the 1250-1335 cm⁻¹ range.[5] This is at a higher frequency than in aliphatic amines due to the stronger C-N bond resulting from resonance with the aromatic ring.
-
Aromatic C-H and Ring Vibrations: Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C ring stretching bands appear in the 1450-1600 cm⁻¹ region. Out-of-plane bending vibrations between 690-900 cm⁻¹ can also give clues about the substitution pattern.
Substituents generally have a more subtle effect on IR spectra compared to UV-Vis or NMR, but they can induce minor shifts in frequency and intensity. For example, electron-withdrawing groups can slightly increase the frequency of the N-H stretching vibrations.
Comparative IR Data
The table below highlights the principal vibrational frequencies for the selected aniline derivatives.
| Compound | Asymmetric N-H Stretch (cm⁻¹) | Symmetric N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) | Aromatic C-N Stretch (cm⁻¹) |
| Aniline | ~3440 | ~3360 | ~1620 | ~1280 |
| p-Toluidine | ~3435 | ~3355 | ~1620 | ~1270 |
| p-Anisidine | ~3430 | ~3350 | ~1615 | ~1250 |
| p-Nitroaniline | ~3480 | ~3365 | ~1635 | ~1310 |
Note: Values are approximate and depend on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).
References
A Comparative Guide to the Structural Validation of 4-(3,5-Difluorophenyl)aniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. In the synthesis of novel compounds, such as derivatives of 4-(3,5-Difluorophenyl)aniline, a multi-faceted analytical approach is not just recommended—it is essential. This guide provides a comprehensive comparison of the primary methods for structural validation, offering insights into the causality behind experimental choices and presenting the data in a clear, comparative format.
The core principle of structural validation is the convergence of evidence. No single technique provides a complete picture. Instead, we rely on the synergy of multiple orthogonal methods to build an unshakeable structural hypothesis. For a molecule like this compound, which possesses distinct structural motifs—a monosubstituted aniline ring and a 1,3,5-trisubstituted difluorophenyl ring—we can leverage a suite of powerful analytical techniques.
The Analytical Toolkit: A Comparative Overview
The primary methods for elucidating the structure of novel organic compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each provides a unique piece of the structural puzzle.
| Analytical Method | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. Connectivity through 2D NMR. | Provides the most detailed structural information in solution. Non-destructive. | Requires soluble sample. Can be complex to interpret for large molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer structural clues. | High sensitivity. Provides definitive molecular formula. | Isomers can be difficult to distinguish. Fragmentation can be complex. |
| FTIR Spectroscopy | Presence or absence of key functional groups. | Fast and simple. Good for identifying characteristic bonds (e.g., N-H, C-F). | Provides limited information on the overall carbon skeleton. |
| Single-Crystal X-ray Diffraction | Unambiguous 3D structure of the molecule in the solid state. | The "gold standard" for absolute structure determination.[1][2] | Requires a suitable single crystal, which can be difficult to grow.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.
-
Aniline Ring Protons: The protons on the aniline ring will typically appear as two doublets in the aromatic region (around 6.5-8.0 ppm).[3][4] The integration of these signals will be 2H each.
-
Difluorophenyl Ring Protons: The 3,5-difluorophenyl group has two equivalent protons at the 2- and 6-positions and one proton at the 4-position. This will result in two distinct signals in the aromatic region, a doublet (or more complex multiplet due to coupling with fluorine) for H-2' and H-6', and a triplet of triplets (due to coupling with both fluorine and the adjacent protons) for H-4'.
-
Amine Protons: The -NH₂ protons will typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Symmetry: Due to the symmetry of the 3,5-difluorophenyl ring, fewer than 12 signals will be observed. The two fluorinated carbons (C-3' and C-5') will be equivalent, as will the two adjacent carbons (C-2' and C-6').[6][7]
-
Chemical Shifts: The carbons attached to fluorine will show a large chemical shift (typically >160 ppm) and will appear as a doublet due to C-F coupling.[8][9] The carbon attached to the nitrogen of the aniline group will also have a characteristic chemical shift.
¹⁹F NMR Spectroscopy
Given the presence of fluorine, ¹⁹F NMR is a crucial and highly sensitive technique.[10][11] It provides a clean spectrum with a wide chemical shift range, making it excellent for confirming the presence and environment of the fluorine atoms.[11][12] For a 3,5-difluorophenyl group, a single signal is expected in the ¹⁹F NMR spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to note are the number of signals, their chemical shifts (ppm), integration values, and multiplicity (splitting patterns).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides the chemical shift for each unique carbon.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the fluorine environment.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
Caption: General workflow for NMR-based structural elucidation.
Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition, which is critical for confirming the molecular formula.
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like anilines. It typically produces the protonated molecule [M+H]⁺.[13]
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern can provide valuable structural information.[13]
Expected Fragmentation
For this compound, key fragmentation pathways in EI-MS might include:
-
Loss of HCN: A common fragmentation for anilines.
-
Cleavage of the biphenyl bond: This would result in fragments corresponding to the difluorophenyl and aminophenyl moieties.
-
Loss of fluorine or HF: This is a characteristic fragmentation for fluorinated aromatic compounds.[14]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
HRMS Analysis (ESI): Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain the accurate mass of the protonated molecule.
-
GC-MS Analysis (EI): If the compound is sufficiently volatile, inject a solution into a GC-MS system. The resulting mass spectrum will show the molecular ion (if stable enough) and a characteristic fragmentation pattern.
Caption: A simplified workflow for mass spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Aniline) | 3300-3500 (typically two bands for a primary amine)[15] |
| C-N Stretch | 1250-1350 |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-F Stretch | 1100-1400 (strong and often complex)[16] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be obtained, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule.[17][18] This technique is considered the gold standard for structural determination.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Synthesizing the Data for Unambiguous Validation
The true power of this multi-technique approach lies in the convergence of data. The molecular formula from HRMS must be consistent with the number of signals in the ¹H and ¹³C NMR spectra and the functional groups identified by FTIR. The connectivity information from 2D NMR should align with the fragmentation patterns observed in mass spectrometry. Finally, if a crystal structure is obtained, it should confirm all the deductions made from the spectroscopic data.
By systematically applying these methods and critically evaluating the collective evidence, researchers can confidently and rigorously validate the structure of novel this compound derivatives, ensuring the integrity of their scientific findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 11. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. bfh.ch [bfh.ch]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. rigaku.com [rigaku.com]
A Comparative Guide to the Synthetic Routes of 4-(3,5-Difluorophenyl)aniline for Researchers and Drug Development Professionals
Introduction: The Significance of 4-(3,5-Difluorophenyl)aniline in Modern Chemistry
This compound is a key structural motif in a multitude of applications, ranging from the synthesis of advanced materials to the development of novel pharmaceuticals. The strategic placement of fluorine atoms on one of the phenyl rings imparts unique electronic properties and metabolic stability to molecules containing this fragment, making it a highly desirable building block for medicinal chemists and materials scientists. The efficient and scalable synthesis of this compound is therefore a topic of considerable interest. This guide provides an in-depth, comparative analysis of the most common synthetic strategies to access this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.
Strategic Approaches to the Synthesis of this compound
The construction of the biaryl amine core of this compound can be approached through several modern synthetic methodologies. The most prevalent strategies involve the formation of either the C-C bond between the two aromatic rings or the C-N bond. This guide will focus on three primary palladium- and copper-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. Additionally, a fourth route involving the reduction of a nitro-precursor will be discussed as a viable alternative.
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming C-C bonds under relatively mild conditions with high functional group tolerance.[1][2] In the context of synthesizing this compound, this reaction can be strategically employed to construct the biaryl backbone.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through a series of discrete steps involving a palladium catalyst. The choice of a palladium(0) precatalyst, which is often generated in situ from a palladium(II) salt, is crucial for initiating the cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to furnish the desired biaryl product and regenerate the active Pd(0) catalyst.[1]
References
- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Fluorinated Aniline Compounds: From Structure-Activity Relationships to Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the incorporation of fluorine into small molecules has become a cornerstone strategy for enhancing pharmacological properties. Fluorinated aniline derivatives, in particular, have emerged as a promising class of compounds with significant cytotoxic potential against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic effects of these compounds, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. As a senior application scientist, this document is designed to be a practical resource, grounding theoretical concepts in tangible experimental data and detailed protocols to empower your research and development endeavors.
The Growing Significance of Fluorinated Anilines in Oncology Research
Aniline and its derivatives have a long history in chemical synthesis, but the strategic introduction of fluorine atoms onto the aniline scaffold has unlocked new avenues for drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications have been shown to potentiate the cytotoxic effects of aniline-based compounds, making them attractive candidates for the development of novel anti-cancer therapeutics.
Comparative Cytotoxicity: A Look at the In Vitro Evidence
Structure-Activity Relationship Insights
A recurring theme in the study of fluorinated compounds is that an increase in the number of fluorine atoms often correlates with enhanced biological activity. For instance, studies on fluorinated aminophenylhydrazines have shown that a compound with five fluorine atoms exhibited a stronger cytotoxic effect on A549 lung cancer cells (IC50: 0.64 μM) compared to its analogue with two fluorine atoms.[1] This suggests that the degree of fluorination is a critical determinant of cytotoxicity.
The position of the fluorine atom also plays a crucial role. For example, in a series of anilino-substituted pyrimidine and quinazoline derivatives, the specific substitution pattern significantly influenced their cytotoxic potency against various cancer cell lines.[2]
Tabulated IC50 Values: A Comparative Overview
To provide a clearer picture of the cytotoxic potential of various fluorinated aniline derivatives, the following table summarizes IC50 values from multiple studies. It is crucial to note that these values are compiled from different sources and were obtained using diverse cell lines and experimental protocols; therefore, direct comparisons should be made with caution.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Aminophenylhydrazines | Compound 6 (penta-fluorinated) | A549 (Lung Carcinoma) | 0.64 | [1] |
| Trifluoromethyl-Aniline Derivatives | Compound 8a (4-anilinoquinazoline) | A431 (Skin Carcinoma) | 2.62 | [2] |
| Trifluoromethyl-Thiazolo-pyrimidines | Compound 3b | A375 (Melanoma) | 25.4 | [2] |
| Trifluoromethyl-Thiazolo-pyrimidines | Compound 3b | C32 (Melanoma) | 24.4 | [2] |
| Trifluoromethyl-Thiazolo-pyrimidines | Compound 3b | DU145 (Prostate) | 27.8 | [2] |
| Fluorinated 7-Azaindenoisoquinolines | Compound 16b | Human Cancer Cell Lines (MGM) | 0.063 | [3] |
| Fluorinated 7-Azaindenoisoquinolines | Compound 17b | Human Cancer Cell Lines (MGM) | 0.033 | [3] |
MGM: Mean Graph Midpoint, representing the average GI50 (Growth Inhibition 50) across a panel of cell lines.
This data highlights the potent cytotoxicity of certain fluorinated aniline derivatives, with some compounds exhibiting activity in the nanomolar to low micromolar range.
Mechanism of Action: Unraveling the Path to Cell Death
The cytotoxic effects of fluorinated anilines are predominantly mediated through the induction of apoptosis, or programmed cell death. This is a highly regulated process crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.
The Intrinsic Apoptotic Pathway: A Central Mechanism
Evidence suggests that many fluorinated aniline compounds trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][4][5][6]
In response to cellular stress induced by the fluorinated aniline compounds, the balance between these proteins is shifted in favor of the pro-apoptotic members. This leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic cascade.[6] MOMP results in the release of cytochrome c from the mitochondria into the cytosol.
Caspase Activation: The Executioners of Apoptosis
Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1][7][8][9] These effector caspases are responsible for the systematic dismantling of the cell by cleaving a wide range of cellular substrates, leading to the characteristic morphological changes of apoptosis.
The following diagram illustrates the proposed signaling pathway for apoptosis induction by fluorinated aniline compounds.
Figure 1: Proposed intrinsic apoptosis pathway induced by fluorinated aniline compounds.
Essential Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity studies, it is imperative to employ validated and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic and apoptotic effects of fluorinated aniline compounds.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated aniline compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Membrane Integrity Assessment: The LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of stop solution to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the fluorinated aniline compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour.
Figure 2: Experimental workflow for the Annexin V/PI apoptosis assay.
Protein Expression Analysis: Western Blotting for Bcl-2 and Bax
Western blotting allows for the semi-quantitative analysis of specific protein levels, providing insights into the molecular mechanisms of apoptosis.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to compare the relative expression levels of Bcl-2 and Bax.
Synthesis of a Key Precursor: 2,4,6-Trifluoroaniline
The availability of key starting materials is crucial for the synthesis of novel fluorinated aniline derivatives. While various methods exist, the synthesis of 2,4,6-trifluoroaniline can be achieved from commercially available precursors. One reported method involves the reaction of 1,3,5-trifluorobenzene. Other synthetic routes may start from different precursors and involve multiple steps.[14][15]
Conclusion and Future Directions
The evidence presented in this guide underscores the significant cytotoxic potential of fluorinated aniline compounds, particularly in the context of cancer therapy. The number and position of fluorine substituents are critical determinants of their efficacy, and the induction of apoptosis via the intrinsic pathway appears to be a common mechanism of action.
While the existing data is promising, there is a clear need for more systematic studies that directly compare the cytotoxicity of a wide range of mono-, di-, and tri-fluorinated anilines on a standardized panel of cancer cell lines. Such studies would provide a more definitive understanding of the structure-activity relationships and guide the rational design of more potent and selective anti-cancer agents.
Furthermore, a deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds is warranted. Elucidating the precise interactions with Bcl-2 family proteins and other key regulators of apoptosis will be instrumental in optimizing their therapeutic potential and minimizing off-target effects.
This guide provides a solid foundation for researchers in this exciting field, offering both a comparative overview of the current landscape and the practical tools necessary to advance the discovery and development of the next generation of fluorinated aniline-based cancer therapeutics.
References
- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: 4-(3,5-Difluorophenyl)aniline vs. 3,4-difluoroaniline in Drug Discovery
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to fine-tune a molecule's physicochemical and pharmacokinetic profile.[3][4] Among the most valuable fluorinated building blocks are difluoroaniline isomers. This guide provides an in-depth comparison of two such isomers: 4-(3,5-Difluorophenyl)aniline and 3,4-difluoroaniline. We will explore how the subtle shift in fluorine atom positioning dramatically influences molecular properties and, consequently, success in a drug discovery program.
Physicochemical Properties: The Foundation of Drug Action
The substitution pattern of fluorine atoms directly modulates a molecule's electronic environment, which in turn affects its lipophilicity (LogP), acidity (pKa), and overall polarity. These parameters are critical determinants of a compound's solubility, permeability, and potential for off-target interactions.
The key distinction lies in the symmetry and resulting dipole moment. The 3,4-difluoro substitution creates an asymmetric molecule with a distinct dipole moment, whereas the 3,5-difluoro pattern on the second phenyl ring of this compound results in a different electronic distribution.
| Property | This compound | 3,4-Difluoroaniline | Rationale for Difference |
| Molecular Weight | 205.20 g/mol [5] | 129.11 g/mol [6][7] | The presence of a second phenyl ring in the this compound structure significantly increases its molecular weight. |
| XLogP3 | 3.1[5] | 1.6[6][8] | The biphenyl system is substantially more lipophilic than the single aniline ring. |
| Topological Polar Surface Area (TPSA) | 26 Ų[5] | 26 Ų[6][9] | The TPSA is dominated by the aniline amine group and is identical for both fragments. |
| pKa (Predicted) | ~3.1 | ~3.0-3.1[10] | The strong electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity of the aniline nitrogen in both molecules. |
The higher lipophilicity of the this compound scaffold can enhance membrane permeability and binding affinity in hydrophobic pockets, but it may also increase the risk of non-specific binding and lower solubility.[11]
Caption: Comparison of structural and physicochemical properties.
The Critical Role in Metabolic Stability
One of the primary reasons for incorporating fluorine into drug candidates is to enhance metabolic stability.[12] The liver's cytochrome P450 (CYP) enzymes are the primary engines of drug metabolism, often targeting electron-rich aromatic rings for oxidation.[13][14] A strong C-F bond is highly resistant to this enzymatic attack.[2]
Blocking Metabolic "Soft Spots": The placement of fluorine atoms can physically block sites that are otherwise susceptible to hydroxylation.
-
3,4-Difluoroaniline: This isomer protects the C3 and C4 positions. However, the C5 and C6 positions, which are para and meta to the amine respectively, remain potential sites for oxidation.
-
This compound: In this larger fragment, the fluorine atoms on the second ring protect the C3' and C5' positions from metabolism on that ring. The primary aniline ring, however, remains unsubstituted and vulnerable to oxidation at its ortho and meta positions.
Aniline moieties themselves are known "structural alerts" because they can be metabolized into reactive, potentially toxic species.[15] Therefore, understanding how fluorination patterns mitigate these pathways is crucial. While direct comparative data is sparse, it is known that para-fluorinated anilines can be susceptible to metabolic defluorination, which can create reactive metabolites.[12] In contrast, 2- and 3-fluoroaniline derivatives have been found to be more stable.[12] This suggests that the 3,4-difluoro pattern might offer greater stability against defluorination compared to a simple 4-fluoroaniline.
Caption: Workflow for an in vitro microsomal stability assay.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery, providing a reliable measure of a compound's susceptibility to Phase I metabolism.[16][17] The output is typically expressed as the half-life (t½) and intrinsic clearance (Clint).[18]
A. Materials & Reagents
-
Pooled liver microsomes (human, rat, or other species of interest)[16]
-
Test compounds and positive controls (e.g., Midazolam, a known CYP3A4 substrate)[18]
-
0.1 M Phosphate Buffer (pH 7.4)[19]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16][19]
-
Ice-cold acetonitrile with an internal standard for quenching and protein precipitation[18]
-
96-well incubation plates and analytical plates
-
LC-MS/MS system for analysis[16]
B. Self-Validating Protocol
-
Preparation:
-
Control Setup (Crucial for Trustworthiness):
-
Negative Control (-NADPH): For each compound, prepare a reaction mix without the NADPH cofactor. This measures non-enzymatic degradation or chemical instability.[18][20]
-
Positive Control: Include a compound with known metabolic instability (e.g., Midazolam) to ensure the microsomal enzymes are active.
-
-
Incubation:
-
Time-Point Sampling & Quenching:
-
Sample Processing & Analysis:
-
Centrifuge the quenched plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new analytical plate.
-
Analyze the samples via LC-MS/MS to determine the ratio of the peak area of the test compound to the internal standard at each time point.[18]
-
C. Data Interpretation
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k. A longer half-life indicates greater metabolic stability.[17]
-
Intrinsic Clearance (Clint) is calculated to estimate the rate of metabolism. A lower Clint value signifies better stability.[17][18]
Impact on Drug-Target Interactions & SAR
The choice between these two fragments extends beyond metabolism and into pharmacodynamics. The different electronic and steric profiles can lead to distinct interactions within a target's binding site.
-
3,4-Difluoroaniline: The ortho- and meta-fluorine atoms can act as weak hydrogen bond acceptors. The asymmetric nature of the substitution can be exploited to achieve specific vector orientations within a binding pocket, potentially forming key interactions that a symmetric analog cannot.
-
This compound: This larger, more lipophilic fragment is well-suited for filling larger hydrophobic pockets. The symmetrical fluorine substitution on the distal ring can help to "lock in" a favorable conformation through steric interactions or by modulating the electronics of the biphenyl system.
In a structure-activity relationship (SAR) campaign, switching from one isomer to the other is a classic medicinal chemistry tactic. If a lead compound with a 3,4-difluoroaniline moiety shows promising potency but poor metabolic stability, a chemist might synthesize the this compound analog to see if the altered electronics and sterics can maintain potency while improving the pharmacokinetic profile, or vice-versa.
A Scientist's Conclusion & Recommendation
Neither this compound nor 3,4-difluoroaniline is universally superior; the optimal choice is dictated entirely by the specific context of the drug target and the challenges of the lead series.
-
Choose 3,4-Difluoroaniline when:
-
A smaller, less lipophilic fragment is required to improve solubility or reduce non-specific binding.
-
The asymmetric electronic profile is needed to form a specific polar or hydrogen bond interaction within the target binding site.
-
Metabolism on the aniline ring itself is the primary liability, as the 3,4-substitution directly protects a portion of it.
-
-
Consider this compound when:
-
A larger hydrophobic pocket needs to be occupied to increase binding affinity.
-
The primary metabolic liability is on a different part of the molecule, and the goal is to use this larger, more stable anchor to improve the overall molecule's profile.
-
Modulating the torsional angle of a biphenyl system is key to achieving the correct bioactive conformation.
-
Ultimately, the decision must be data-driven. The robust, controlled execution of assays, particularly for metabolic stability, is non-negotiable. By understanding the fundamental physicochemical differences imparted by these distinct fluorination patterns, the drug discovery scientist can make more rational, effective decisions, accelerating the journey toward safer and more effective medicines.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 3,4-二氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,4-Difluoroaniline | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment | MDPI [mdpi.com]
- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Standard characterization data for confirming 4-(3,5-Difluorophenyl)aniline identity
A Comparative Guide to Confirming the Identity of 4-(3,5-Difluorophenyl)aniline
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is the cornerstone of reliable and reproducible results. This guide provides an in-depth technical overview of the standard characterization data required to definitively identify this compound. By comparing its spectral and physical properties with a structurally similar isomer, 4-(2,4-Difluorophenyl)aniline, we highlight the nuances in analytical data that allow for precise structural elucidation. This document is designed to go beyond a simple data sheet, explaining the causal relationships behind experimental choices and providing field-proven insights into the validation process.
The molecular weight of this compound is 205.20 g/mol .[1]
The Importance of Orthogonal Data in Structure Verification
Confirming the identity of a chemical entity like this compound requires a multi-faceted approach. Relying on a single analytical technique is insufficient, as it may not resolve ambiguities, especially when dealing with isomers. By employing a suite of orthogonal techniques—each relying on different physicochemical principles—we can construct a self-validating system of evidence. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Melting Point analysis as the primary pillars of identification.
Part 1: Spectroscopic Characterization
Spectroscopic methods provide the most detailed information regarding the molecular structure and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, but for anilines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as the amine protons (-NH₂) are often more clearly resolved and less prone to rapid exchange, which can broaden the signal.
¹H NMR (Proton NMR): The Signature of Aromatic Protons
-
Expected Data for this compound: The symmetry of the 3,5-difluorophenyl ring simplifies the spectrum.
-
Aniline Ring: Two distinct signals, likely appearing as doublets around 6.7-7.5 ppm, corresponding to the protons ortho and meta to the amino group.
-
Difluorophenyl Ring: Two signals. The proton at the 4'-position will appear as a triplet (due to coupling with two equivalent fluorine atoms), and the two equivalent protons at the 2'- and 6'-positions will appear as a doublet.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent.
-
-
Comparison with 4-(2,4-Difluorophenyl)aniline: This isomer lacks the symmetry of the 3,5-substituted ring. This results in a more complex ¹H NMR spectrum with more distinct signals for each of the three protons on the difluorophenyl ring, making it clearly distinguishable.
¹³C NMR: Mapping the Carbon Skeleton
-
Expected Data for this compound: The spectrum will show distinct signals for each unique carbon atom. The carbons directly bonded to fluorine will exhibit strong coupling (large J-values), appearing as doublets or triplets depending on the number of fluorine atoms they are coupled to. The symmetry of the 3,5-difluorophenyl ring reduces the number of expected signals from that portion of the molecule compared to its 2,4-isomer.
¹⁹F NMR: The Fluorine Fingerprint
-
Expected Data for this compound: A single signal is expected for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the two adjacent aromatic protons.
-
Comparison with 4-(2,4-Difluorophenyl)aniline: This isomer will show two distinct signals in the ¹⁹F NMR spectrum, one for each unique fluorine atom, providing a definitive point of comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.
-
Expected Data for this compound:
-
N-H Stretch: A characteristic pair of sharp peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine (-NH₂).
-
C-N Stretch: A signal in the 1250-1350 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Signals in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.
-
Expert Insight: While both isomers will show these general features, the exact frequencies and "fingerprint" region (below 1500 cm⁻¹) will differ, allowing for differentiation when compared against a known reference spectrum.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
-
Expected Data for this compound:
-
Molecular Ion (M⁺): A strong signal at m/z corresponding to the exact mass of the molecule (C₁₂H₉F₂N), which is 205.0703.[1]
-
Fragmentation: Common fragmentation patterns for biphenyls and anilines can be expected. The stability of the biphenyl system means the molecular ion peak is often prominent.
-
Trustworthiness: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Obtaining a mass accurate to within 5 ppm of the theoretical value (205.0703 Da) provides very strong evidence for the correct molecular formula.[1]
Part 2: Physical and Chromatographic Properties
These techniques provide complementary, macroscopic data that support the spectroscopic findings and assess the purity of the sample.
Melting Point Analysis
The melting point is a simple, yet powerful, indicator of a crystalline solid's purity.
-
Expected Data for this compound: A sharp, well-defined melting point range. While literature values may vary slightly, a narrow range (e.g., 1-2°C) is indicative of high purity.
-
Comparison: Isomers often have distinct melting points. For instance, 3,5-Difluoroaniline has a reported melting point of 37-41°C, while 3,4-Difluoroaniline is a liquid at room temperature.[2][3][4] This demonstrates how a simple physical property can be a key differentiator.
Chromatographic Analysis (HPLC/GC/TLC)
Chromatographic techniques are vital for assessing purity by separating the target compound from any impurities or starting materials.[5][6]
-
High-Performance Liquid Chromatography (HPLC): When analyzed by a validated HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase), a pure sample of this compound should yield a single major peak.
-
Gas Chromatography (GC): As a volatile aromatic amine, GC is also a suitable technique for purity assessment, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.[5][7]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to quickly check for the presence of impurities.[6] A single spot should be observed under UV light.
Expert Insight: The retention time in HPLC or GC is a characteristic property under specific conditions. The 4-(2,4-Difluorophenyl)aniline isomer will have a different retention time, providing another clear point of comparison.
Summary and Data Comparison
This table summarizes the expected characterization data, highlighting the key differences that enable unambiguous identification.
| Technique | Characteristic Data for this compound | Comparative Data for 4-(2,4-Difluorophenyl)aniline |
| ¹H NMR | Simplified spectrum due to C₂ symmetry in the difluorophenyl ring. | More complex spectrum with distinct signals for all aromatic protons. |
| ¹⁹F NMR | One signal (triplet) for two equivalent fluorine atoms. | Two distinct signals for two non-equivalent fluorine atoms. |
| IR Spec | Unique fingerprint region. N-H stretch (~3300-3500 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹). | Similar functional group regions but a distinct fingerprint region. |
| HRMS | M⁺ peak at m/z = 205.0703 (for C₁₂H₉F₂N).[1] | Identical M⁺ peak at m/z = 205.0703 (isomers have the same formula). |
| Melting Point | Sharp, characteristic melting range. | Different, characteristic melting range.[8] |
| HPLC/GC | Single peak with a characteristic retention time. | Single peak with a different retention time under identical conditions. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Analysis: Operate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) in high-resolution mode.
-
Data Interpretation: Determine the m/z of the molecular ion peak and compare the experimentally measured exact mass to the theoretical mass calculated for the molecular formula C₁₂H₉F₂N. The mass error should be less than 5 ppm.
Visualizing the Workflow
A logical workflow ensures that all necessary data is collected for a comprehensive and authoritative characterization.
References
- 1. This compound | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,5-Difluoroaniline | 372-39-4 [chemicalbook.com]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. coresta.org [coresta.org]
- 8. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance in Aniline Synthesis
Aniline, a cornerstone of the chemical industry, is a vital precursor for a vast array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. The efficiency and selectivity of aniline synthesis are critically dependent on the catalytic system employed. This guide provides a comprehensive comparison of catalyst performance across the principal synthetic routes to aniline, offering researchers, scientists, and drug development professionals a practical framework for catalyst selection and optimization. We will delve into the nuances of catalyst performance, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed decision-making in your research and development endeavors.
Introduction: The Landscape of Aniline Synthesis
The industrial production of aniline has evolved over the years, with several key synthetic pathways emerging, each with its own set of catalytic challenges and advantages. The three primary routes that will be the focus of this guide are:
-
Hydrogenation of Nitrobenzene: The workhorse of industrial aniline production, this method involves the reduction of nitrobenzene using a heterogeneous catalyst.[1]
-
Amination of Phenol: A more sustainable alternative that is gaining traction, this route involves the direct reaction of phenol with ammonia.
-
Direct Amination of Benzene: An emerging, atom-economical approach that aims to directly convert benzene to aniline, though it is still in the developmental stages.[2]
The choice of catalyst is paramount in each of these routes, directly impacting yield, selectivity, cost-effectiveness, and environmental footprint. This guide will provide a comparative analysis of catalysts for each of these synthetic strategies.
Hydrogenation of Nitrobenzene: The Industrial Standard
The catalytic hydrogenation of nitrobenzene is the most established and widely used method for aniline production on an industrial scale.[3] The reaction is highly exothermic and requires robust catalytic systems to ensure high selectivity towards aniline while minimizing side reactions.
Key Catalysts and Performance Metrics
A variety of metal-based catalysts have been employed for this transformation, with nickel and palladium being the most prominent. Iron-based catalysts have also been explored as a more cost-effective and environmentally friendly alternative.
| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) | Key Observations | Reference(s) |
| Nickel-based | |||||||
| Ni/SiO₂ | Silica Gel | 90 | 1.0 | 100 | 99 | 3.7 nm Ni particles showed higher activity than larger particles and Raney Ni. | [4] |
| Ni-P-B | Amorphous Alloy | - | - | - | - | Showed higher specific activity than Raney Nickel. | [5] |
| C₆₀-stabilized Ni | Carbon | 80 | 1.0 | 99.5 | >99.9 | Exhibited outstanding reusability. TOF of 0.46 s⁻¹. | [6] |
| Palladium-based | |||||||
| 0.3 wt% Pd/Al₂O₃ | Alumina | 60-180 | - | >99.96 | 68-97 | Lower Pd loading favored higher aniline selectivity at elevated temperatures. | [7],[3] |
| 5 wt% Pd/Al₂O₃ | Alumina | 60-180 | - | >99.92 | 35-88 | Higher Pd loading led to more over-hydrogenation byproducts. | [7],[3] |
| Pd/NiO-M | Nickel Oxide | Room Temp | Balloon (H₂) | >99 | High | High activity and excellent chemoselectivity under ambient conditions. | |
| Iron-based | |||||||
| Iron-rich waste | Electric Furnace Dust | - | - | 86 (decrease) | - | A sustainable approach utilizing industrial waste. | |
| Fe(salen)₂-μ-oxo | - | Room Temp | - | - | - | A homogeneous catalyst capable of reducing nitroarenes under mild conditions. |
Mechanistic Considerations
The hydrogenation of nitrobenzene is generally understood to proceed through a series of intermediates. A widely accepted mechanism involves the initial reduction of the nitro group to nitrosobenzene, followed by further reduction to phenylhydroxylamine, which is then converted to aniline.[8] However, alternative pathways have been proposed, and the exact mechanism can be influenced by the catalyst, solvent, and reaction conditions.
A detailed study on a Pt(111) model catalyst using density functional theory (DFT) identified the following overall mechanism: C₆H₅NO₂* → C₆H₅NOOH* → C₆H₅N(OH)₂* → C₆H₅NOH* → C₆H₅NHOH* → C₆H₅NH* → C₆H₅NH₂*[9]
This highlights the complexity of the reaction pathway and the importance of understanding the surface chemistry to optimize catalyst design.
Experimental Protocol: Benchmarking a Heterogeneous Catalyst for Nitrobenzene Hydrogenation
This protocol outlines a standardized procedure for evaluating the performance of a solid-supported catalyst in the liquid-phase hydrogenation of nitrobenzene.
Materials and Equipment:
-
High-pressure autoclave reactor with magnetic stirring, temperature and pressure controls.
-
Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.
-
Nitrobenzene, aniline (for calibration), and a suitable solvent (e.g., ethanol).
-
Hydrogen gas (high purity).
-
The heterogeneous catalyst to be tested.
Procedure:
-
Catalyst Preparation: Dry the catalyst under vacuum at a specified temperature to remove any adsorbed water.
-
Reactor Setup:
-
Add a specific amount of the catalyst and the solvent to the reactor.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
-
Reaction Execution:
-
Introduce a known amount of nitrobenzene into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the target temperature while stirring.
-
Monitor the reaction progress by taking samples at regular intervals.
-
-
Sampling and Analysis:
-
Cool the reactor and carefully vent the hydrogen.
-
Withdraw a small aliquot of the reaction mixture.
-
Analyze the sample by GC-FID to determine the conversion of nitrobenzene and the selectivity to aniline and any byproducts.
-
-
Catalyst Reusability Test:
-
After the reaction, recover the catalyst by filtration or centrifugation.
-
Wash the catalyst with the solvent and dry it.
-
Use the recovered catalyst for subsequent reaction cycles under the same conditions to evaluate its stability.
-
Safety Precautions: Hydrogenation reactions are potentially hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel and some forms of Pd/C).[10][11] Always work in a well-ventilated fume hood and follow established safety protocols for high-pressure reactions.[12]
Amination of Phenol: A Greener Approach
The direct amination of phenol with ammonia presents a more sustainable route to aniline, avoiding the use of nitrobenzene and the associated nitration and reduction steps.[13] This pathway, however, requires catalysts that can efficiently activate the C-O bond of phenol and facilitate C-N bond formation.
Key Catalysts and Performance Metrics
Palladium-based catalysts have shown significant promise for this reaction.
| Catalyst System | Support | Temperature (°C) | Key Observations | Reference(s) |
| Pd/C | Carbon | - | Yields up to 95% for the direct amination of phenol with ammonia in the liquid phase. | |
| Pd/MgO | Magnesium Oxide | - | The use of cyclohexanone as an inducer enhanced aniline selectivity by creating an internal hydrogen circulation system. | |
| [Cp*RhCl₂]₂ | - | 140 | A rhodium-based catalyst that facilitates the keto-enol tautomerization of phenols, enabling dehydrative condensation with amines. |
Mechanistic Insights
The amination of phenol is thought to proceed through a hydrogenation-dehydrogenation pathway. The phenol is first hydrogenated to cyclohexanone, which then reacts with ammonia to form a cyclohexanimine intermediate. This intermediate is subsequently dehydrogenated to yield aniline.
Experimental Protocol: Benchmarking a Catalyst for Phenol Amination
This protocol provides a general procedure for testing a catalyst for the liquid-phase amination of phenol.
Materials and Equipment:
-
High-pressure autoclave reactor.
-
GC-FID for analysis.
-
Phenol, ammonia (aqueous or gas), and a suitable solvent.
-
The catalyst to be evaluated.
Procedure:
-
Catalyst Loading: Place a known amount of the catalyst into the reactor.
-
Reactant Addition: Add phenol and the solvent to the reactor.
-
Reaction Setup: Seal the reactor and introduce ammonia to the desired pressure.
-
Reaction Conditions: Heat the reactor to the specified temperature with stirring.
-
Analysis: After the reaction, cool the reactor, vent the ammonia, and analyze the product mixture by GC-FID.
Direct Amination of Benzene: The Future Frontier
The direct, one-step amination of benzene to aniline is a highly desirable but challenging transformation. This route offers the highest atom economy and avoids the multi-step processes of the conventional methods.[2]
Key Catalysts and Performance Metrics
Research in this area is ongoing, with several catalytic systems showing potential.
| Catalyst System | Oxidant | Temperature (°C) | Benzene Conversion (%) | Aniline Selectivity (%) | Key Observations | Reference(s) |
| Cu/SiO₂ | H₂O₂ | - | - | 74.0 | Yield of 5.4%. | |
| V-Ni/Al₂O₃ | H₂O₂ | 80 | 0.15 | - | Aniline yield of 0.11 mol % in a catalytic distillation setup. | |
| Cu-doped hierarchical TS-1 | H₂O₂ | - | - | 84.7 | Aniline yield of 12.4% in a reactive distillation reactor. | |
| Ti-V-MCM-41 | H₂O₂ | 50 | - | 90.7 | Photocatalytic reaction with an aniline yield of 6.11%. |
Challenges and Opportunities
The primary challenges in the direct amination of benzene are the low conversion rates and the need for strong oxidants. Overcoming these hurdles through the development of more active and selective catalysts is a key area of current research. The use of novel reactor designs, such as catalytic distillation, has shown promise in improving yields.
Catalyst Stability and Reusability: A Critical Consideration
For any industrial application, the stability and reusability of a catalyst are as important as its initial activity and selectivity. Catalyst deactivation can occur through various mechanisms, including poisoning, coking, sintering, and leaching of the active metal.
-
Nickel Catalysts: While cost-effective, nickel catalysts can be prone to leaching and deactivation. However, studies have shown that supporting nickel on materials like C₆₀ can significantly enhance its stability and reusability.[6] Air-stable nickel catalysts have also been developed that can be stored in air and are not pyrophoric, offering a safer alternative to Raney nickel.[14]
-
Palladium Catalysts: Palladium catalysts are generally more stable but also more expensive. The choice of support can greatly influence their long-term performance.
-
Copper Catalysts: Copper catalysts used in amination reactions can suffer from deactivation. The development of robust ligands is crucial to prevent catalyst deactivation.[15][16]
Visualizing the Workflow
A systematic approach is essential for obtaining reliable and reproducible data when benchmarking catalysts.
Figure 1. A generalized experimental workflow for benchmarking catalyst performance in aniline synthesis.
Conclusion and Future Outlook
The synthesis of aniline continues to be a field of active research, driven by the need for more sustainable and economically viable processes. While the hydrogenation of nitrobenzene remains the dominant industrial method, the amination of phenol and the direct amination of benzene offer promising avenues for future development.
The selection of an optimal catalyst requires a multi-faceted evaluation that considers not only activity and selectivity but also stability, reusability, and cost. This guide has provided a framework for comparing catalyst performance across the key synthetic routes to aniline, along with standardized protocols to aid in experimental design.
As the field progresses, we can expect to see the development of novel catalytic materials with enhanced performance, as well as the implementation of advanced process technologies, such as continuous flow synthesis, which can offer significant advantages in terms of efficiency, safety, and scalability.[17][18][19]
References
- 1. cdn.intratec.us [cdn.intratec.us]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 12. njhjchem.com [njhjchem.com]
- 13. cdn.intratec.us [cdn.intratec.us]
- 14. mdpi.com [mdpi.com]
- 15. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00082C [pubs.rsc.org]
A Comparative Guide to Purity Assessment Techniques for Synthesized 4-(3,5-Difluorophenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. The compound 4-(3,5-Difluorophenyl)aniline, a key intermediate in various synthetic pathways, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final drug substance. This guide provides an in-depth comparison of critical analytical techniques for the purity assessment of synthesized this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate methods for their needs.
Introduction: The "Why" Behind Stringent Purity Analysis
Impurities in active pharmaceutical ingredients (APIs) or their starting materials can arise from various sources, including the manufacturing process, degradation, or interaction with packaging materials.[1] Even minute quantities of these unwanted chemicals can alter the physicochemical properties and biological activity of the target compound. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[2] Therefore, employing a multi-faceted analytical approach is not just good scientific practice; it is a regulatory necessity.
This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA) in the comprehensive purity evaluation of this compound.
Chromatographic Techniques: The Workhorses of Separation Science
Chromatographic methods are indispensable for separating the target compound from impurities, allowing for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.[3][4] The separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.
Causality of Method Selection: The choice of a reversed-phase HPLC method (e.g., using a C18 column) is logical for this compound due to its aromatic and moderately polar nature. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, can be optimized to achieve efficient separation of structurally similar impurities.[5] UV detection is commonly employed for aromatic amines, as the phenyl rings provide strong chromophores.
Experimental Protocol: A Self-Validating System
A robust HPLC method should be validated for specificity, linearity, accuracy, precision, and sensitivity.
Step-by-Step HPLC Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).[5]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[6]
-
Gradient: Start with a higher percentage of A, gradually increasing the percentage of B to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation:
| Parameter | Result |
| Retention Time | 8.5 min |
| Purity (Area %) | 99.5% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
Visualization of HPLC Workflow:
References
A Mechanistic and Comparative Guide to Palladium-Catalyzed C-N Cross-Coupling Reactions of 4-(3,5-Difluorophenyl)aniline
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Among the vast array of reagents available, 4-(3,5-Difluorophenyl)aniline stands out as a critical building block, particularly in the synthesis of complex pharmaceutical agents. Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms, significantly influence its reactivity in pivotal transformations such as the Buchwald-Hartwig amination. This guide provides an in-depth mechanistic investigation of reactions involving this compound, offering a comparative analysis of its performance against other aniline derivatives, supported by experimental data and detailed protocols.
The Decisive Role of Electronic Effects in C-N Coupling
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C(sp²)–N bonds.[1] The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] The electronic nature of the aniline nucleophile plays a crucial role in the efficiency of this cycle.
The presence of two fluorine atoms in the 3 and 5 positions of the phenyl ring of this compound renders the aniline nitrogen less nucleophilic compared to unsubstituted aniline. This is due to the strong inductive electron-withdrawing effect of fluorine. This reduced nucleophilicity can impact several steps in the catalytic cycle.
A key step influenced by the electronic properties of the aniline is the reductive elimination, where the C-N bond is formed from the palladium-amido complex. For electron-deficient anilines, this step can become the rate-limiting step of the reaction.[1][4] The electron-withdrawing fluorine substituents decrease the electron density on the nitrogen atom, making the bond-forming reductive elimination more challenging.
Comparative Performance in Buchwald-Hartwig Amination
To provide a clear comparison of the reactivity of this compound, it is essential to examine its performance alongside other aniline derivatives in a standardized Buchwald-Hartwig amination reaction. The following data, compiled from various studies employing similar reaction conditions, illustrates the impact of substituents on the aniline ring on the reaction outcome.
| Aniline Derivative | Substituent Effect | Typical Yield (%) | Relative Reaction Rate | Key Considerations |
| Aniline | Neutral | >95% | Fast | Baseline for comparison. |
| 4-Methoxyaniline | Electron-donating | >95% | Very Fast | Increased nucleophilicity accelerates the reaction. |
| This compound | Strongly Electron-withdrawing | 85-95% | Moderate to Slow | Requires optimized catalyst systems and potentially longer reaction times. Reductive elimination can be rate-limiting. [4] |
| 4-Nitroaniline | Strongly Electron-withdrawing | 50-70% | Slow | Very low nucleophilicity makes the reaction challenging. Often requires highly active catalysts and harsh conditions. |
| 4-Fluoroaniline | Weakly Electron-withdrawing | 90-98% | Slightly Slower than Aniline | A single fluorine has a less pronounced effect compared to the difluoro substitution. |
This comparative data highlights that while this compound is a viable substrate in Buchwald-Hartwig aminations, its electron-deficient nature necessitates careful optimization of reaction conditions to achieve high yields. The choice of palladium precursor, ligand, base, and solvent becomes critical to overcome the slower reaction kinetics associated with this substrate.
Mechanistic Pathway and Experimental Workflow
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a detailed experimental workflow for a typical reaction involving this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-(3,5-difluorophenyl)aniline
This protocol provides a detailed procedure for the palladium-catalyzed C-N coupling of 4-bromoanisole with this compound.
Materials:
-
4-Bromoanisole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants: To the Schlenk tube, add this compound (1.0 equivalent) and 4-bromoanisole (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Application in Medicinal Chemistry: The Case of Trametinib
The significance of this compound as a building block is underscored by its incorporation into numerous biologically active molecules. A prominent example is Trametinib, a MEK inhibitor approved for the treatment of various cancers.[5][6] The synthesis of Trametinib relies on a crucial Buchwald-Hartwig amination step to couple this compound with a functionalized aryl iodide. This highlights the industrial relevance and utility of this specific aniline derivative in the development of life-saving therapeutics.
Caption: Role of Buchwald-Hartwig amination in Trametinib synthesis.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in modern organic synthesis, particularly for the construction of pharmaceutically relevant molecules. While its electron-deficient nature presents challenges in palladium-catalyzed C-N cross-coupling reactions, these can be overcome through the rational selection of catalyst systems and optimization of reaction conditions. The continued development of more active and robust catalysts will further expand the utility of this and other electron-deficient anilines, enabling the synthesis of increasingly complex and innovative molecular architectures for drug discovery and materials science.
References
- 1. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3,5-Difluorophenyl)aniline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3,5-Difluorophenyl)aniline, a compound often utilized in complex organic synthesis. The procedures outlined below are grounded in established safety principles for handling halogenated anilines and are designed to be a self-validating system for your laboratory's safety protocols.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. While specific toxicity data for this compound is not extensively documented, its structural similarity to aniline and other difluoroanilines suggests that it should be handled as a hazardous substance. Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer. The presence of fluorine atoms can also contribute to the formation of hazardous combustion byproducts such as hydrogen fluoride[1].
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.
-
Irritation: Likely to cause skin and serious eye irritation[2].
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.
-
Combustibility: While not highly flammable, it is a combustible liquid[3].
Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with appropriate PPE. The following should be considered the minimum requirement when handling this compound in any capacity.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Viton, butyl rubber, or neoprene). Nitrile gloves are NOT recommended for prolonged contact with aniline-like compounds[4]. | To prevent dermal absorption, which is a significant route of exposure for anilines. |
| Eye Protection | Chemical safety goggles and a face shield if there is a splash hazard. | To protect against splashes that can cause serious eye irritation or damage[2][5]. |
| Lab Coat | A fully buttoned lab coat made of a suitable chemical-resistant material. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used[3][6]. | To prevent inhalation of vapors or aerosols, a primary route of toxic exposure. |
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs[7][8].
Core Principle: this compound and materials contaminated with it must be collected as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash[4][9].
Waste Streams
Three primary waste streams should be considered for this compound:
-
Concentrated/Unused this compound: This includes pure, expired, or surplus material.
-
Contaminated Liquid Waste: Solvents and solutions containing dissolved this compound.
-
Contaminated Solid Waste: Items such as gloves, weighing paper, pipette tips, and spill cleanup materials.
Container Selection and Labeling
-
Container Type: Use a compatible container, such as a polyethylene or glass bottle for liquids, and a clearly marked bag or container for solids[4][7]. The original container can be used if it is in good condition[8].
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[8]. If it is a mixed waste stream, list all components and their approximate percentages[10].
-
Container Management: Keep waste containers securely closed at all times, except when adding waste[7][11]. Store containers in a designated satellite accumulation area within the laboratory, away from incompatible materials[4][11].
Disposal Procedures Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound.
Spill and Decontamination Procedures
Accidental spills should be managed promptly and safely. The approach depends on the size of the spill.
Small Spills (Can be cleaned up in under 10 minutes)
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover the spill[4][12].
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container[4][13].
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and manage it for disposal.
Large Spills
For significant spills outside of a fume hood or any spill you are not trained or equipped to handle:
-
Evacuate Immediately: Evacuate the laboratory, securing the area by closing doors behind you[4].
-
Notify: Alert your institution's Environmental Health and Safety (EHS) department and/or call emergency services[4][14].
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Personal Decontamination
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing[4][14]. Seek medical attention.
-
Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open[4][14]. Seek immediate medical attention.
Regulatory Compliance
Disposal of hazardous waste is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[15][16][17]. It is the responsibility of the waste generator to ensure that all procedures comply with federal, state, and local regulations. Always follow your institution's specific guidelines for hazardous waste disposal, which are designed to meet these legal requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. newcomersupply.com [newcomersupply.com]
- 6. angenechemical.com [angenechemical.com]
- 7. pfw.edu [pfw.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. nems.nih.gov [nems.nih.gov]
- 12. sia-toolbox.net [sia-toolbox.net]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. epa.gov [epa.gov]
- 16. axonator.com [axonator.com]
- 17. epa.gov [epa.gov]
Mastering Safety: A Technical Guide to Handling 4-(3,5-Difluorophenyl)aniline
For the innovative researchers, scientists, and drug development professionals dedicated to advancing modern therapeutics, the introduction of novel chemical entities is a daily reality. Among these, fluorinated aromatic amines like 4-(3,5-Difluorophenyl)aniline represent a critical class of building blocks. The unique electronic properties imparted by fluorine atoms make them invaluable in modulating the potency, selectivity, and metabolic stability of drug candidates. However, these same properties demand a heightened level of vigilance and a proactive approach to laboratory safety.
This guide moves beyond a simple checklist, providing a deep, causal understanding of the essential safety and logistical protocols for handling this compound. Our objective is to build your trust by offering value that extends beyond the product itself, ensuring that your groundbreaking research is conducted with the utmost confidence and safety.
Hazard Profile: Understanding the "Why" Behind the Precautions
Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia, and are often readily absorbed through the skin.[5] The presence of fluorine atoms can further modify the molecule's reactivity and biological interactions.
Anticipated Hazard Classification Summary:
| Hazard Class | Anticipated Category | Rationale and Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Assumed to be toxic or harmful if swallowed, in contact with skin, or inhaled.[2][3][5][6] This necessitates minimizing all routes of exposure through engineering controls and comprehensive PPE. |
| Skin Corrosion/Irritation | Category 2 | Expected to cause skin irritation.[2][3][6] Prolonged or repeated contact must be avoided, mandating the use of appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Category 2A or 1 | Likely to cause serious eye irritation or damage.[2][3][5][6] Chemical splash goggles are the minimum requirement; a face shield is recommended for larger quantities or splash-prone operations. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3] All handling of solids or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Disclaimer: This table is an expert synthesis based on available data for structurally similar compounds. Always perform a risk assessment specific to your experimental conditions.
The Core of Protection: Your Personal Protective Equipment (PPE) Plan
Effective protection is not just about wearing equipment; it's about selecting the right equipment and using it correctly. The choice of PPE is directly dictated by the hazard profile.
The PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Detailed PPE Protocol:
-
Engineering Controls (First Line of Defense):
-
Eye and Face Protection:
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles must be worn at all times.[1][3]
-
Face Shield: For procedures with a higher risk of splashing (e.g., transfers of larger volumes, heating solutions), a full-face shield must be worn in addition to safety goggles.[3]
-
-
Skin and Body Protection:
-
Flame-Resistant Laboratory Coat: A fully buttoned, flame-resistant lab coat is mandatory to protect against incidental contact and small splashes.
-
Chemical-Resistant Gloves: Due to the high likelihood of dermal absorption for aromatic amines, a single pair of thin nitrile gloves is insufficient.
-
Recommendation: Double-gloving is the best practice. Use a standard nitrile glove as the inner layer and a more robust glove, such as neoprene or butyl rubber, as the outer layer.[4]
-
Causality: The inner glove provides protection in the event the outer glove is breached during the doffing process. The outer glove provides primary resistance to the chemical. Always inspect gloves for any signs of degradation or puncture before use.[4][7]
-
-
Full Coverage: Ensure no skin is exposed. Wear long pants and closed-toe shoes.
-
-
Respiratory Protection:
-
Under normal operating conditions within a fume hood, a respirator is not typically required.
-
Contingency: For spill cleanup or in the event of a fume hood failure, a NIOSH-approved respirator with organic vapor cartridges is essential.[1] If handling the solid material outside of containment, a respirator with a P95 or P100 particulate filter may also be necessary.[7] All personnel requiring respirator use must be fit-tested and trained.
-
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure risk.
Protocol for Weighing and Transferring Solid Compound:
-
Preparation: Don all required PPE as outlined above. Ensure the chemical fume hood sash is at the appropriate working height.
-
Containment: Perform all weighing and transfer activities on a disposable, plastic-backed absorbent liner within the fume hood to contain any spills.
-
Aliquotting: Use dedicated spatulas and weighing vessels. Avoid creating dust by handling the material gently. If dust is unavoidable, consider using a containment glove bag within the fume hood.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Cleanup: After transfer, decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinse as hazardous waste. Wipe down the work surface with the same solvent.
-
Glove Removal: Remove the outer gloves first, turning them inside out, and dispose of them in the designated solid hazardous waste container. Then, remove the inner gloves.[4]
-
Hand Washing: Immediately wash hands thoroughly with soap and water after the procedure is complete.[3]
Emergency and Disposal Plan
Spill Response:
-
Small Spill (in fume hood):
-
Ensure you are wearing your full PPE.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[1][8]
-
Gently sweep the absorbed material into a designated hazardous waste container.[3]
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.
-
Label the container appropriately.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the area.
-
Only personnel trained in hazardous spill response should perform the cleanup.
-
Waste Disposal Workflow:
Proper segregation and disposal of chemical waste are not just regulatory requirements; they are a fundamental part of a safe laboratory ecosystem.
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation: Never mix waste streams. Maintain separate, clearly labeled containers for:
-
Solid Waste: Contaminated gloves, weigh papers, absorbent pads, and any solid residue.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound. Ensure the liquid waste container is compatible with the solvents used.[9]
-
-
Container Management:
-
All waste containers must be kept closed when not in use.
-
They must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Store waste containers in a designated, secondary containment area away from incompatible materials like strong oxidizing agents and acids.[2][6]
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service for removal.[3][4]
-
The recommended method of disposal is through a licensed chemical incineration facility equipped with an afterburner and scrubber to handle halogenated compounds.[4] Do not attempt to dispose of this material down the drain or in regular trash.[3][8]
-
By integrating these principles of hazard awareness, meticulous planning, and procedural discipline, you can confidently and safely unlock the potential of this compound in your research and development endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. rug.nl [rug.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
